Isocytosine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCZBXHVTFVIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148350 | |
| Record name | Isocytosine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155831-92-8, 108-53-2 | |
| Record name | 2,3-Dihydro-2-imino-4-pyrimidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155831-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocytosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isocytosine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocytosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49118 | |
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| Record name | Isocytosine | |
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| Record name | Isocytosine | |
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Foundational & Exploratory
what are the physicochemical properties of isocytosine
An In-depth Technical Guide to the Physicochemical Properties of Isocytosine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Canonical Bases
Isocytosine (IUPAC name: 2-amino-1H-pyrimidin-6-one) is a pyrimidine base and a structural isomer of cytosine, one of the five canonical nucleobases in nucleic acids.[1][2] Unlike cytosine, where the amino group is at position 4 and the carbonyl group at position 2, isocytosine features an interchange of these functional groups.[1] This seemingly subtle structural alteration imparts a unique set of physicochemical properties that make it a molecule of significant interest. It serves as a vital tool in the exploration of unnatural nucleic acid analogues, studies of metal complex binding, hydrogen bonding, and the fundamental effects of tautomerism and proton transfer in nucleobases.[2][3] Notably, isocytosine is a key component of Hachimoji DNA and RNA, an expanded eight-letter genetic system, where it pairs with isoguanine, demonstrating its capacity to extend the information density of nucleic acids.[2][4] This guide provides a comprehensive overview of the core physicochemical properties of isocytosine, offering field-proven insights and methodologies for its characterization.
Molecular and Structural Properties
The foundational characteristics of a molecule dictate its behavior in any chemical or biological system. For isocytosine, its molecular formula is C₄H₅N₃O, with a corresponding molecular weight of approximately 111.10 g/mol .[1][5]
Tautomerism: A Duality in Form
A critical feature of isocytosine is its existence in different tautomeric forms, primarily the amino-oxo (lactam) and amino-hydroxy (lactim) forms.[6][7][8] The equilibrium between these tautomers is highly dependent on the surrounding environment (gas phase, solution, or solid state).[9][10] While the amino and lactam tautomers are generally more stable under physiological conditions, the ability to exist in multiple forms is central to isocytosine's unique hydrogen-bonding capabilities.[7] Theoretical and experimental studies have extensively investigated the photostability and relaxation mechanisms of these tautomers. For instance, upon UV irradiation in acetonitrile, the amino-oxo tautomer of isocytosine has been shown to convert to the amino-hydroxy form, a behavior not observed in its canonical counterpart, cytosine.[11]
Crystal Structure: An Ordered Assembly
X-ray crystallography has revealed that isocytosine crystallizes in the monoclinic space group P2₁/n.[12] A remarkable finding from the crystal structure analysis is that the solid state consists of two distinct tautomers coexisting in a 1:1 ratio.[12][13] These two tautomers form hydrogen-bonded pairs with each other in a manner analogous to the Watson-Crick pairing between guanine and cytosine in DNA.[12] The base pairs are further linked by hydrogen bonds to form nearly planar tetramers.[12] This intricate hydrogen-bonding network is fundamental to the stability of the crystal lattice and informs our understanding of how isocytosine can be incorporated into larger supramolecular structures.
Core Physicochemical Data
For ease of reference and comparison, the key physicochemical properties of isocytosine are summarized below. It is important to note that some values, such as boiling point and pKa, are predicted based on computational models, as experimental determination can be challenging due to the compound's high melting point and decomposition temperature.
| Property | Value | Source |
| Molecular Formula | C₄H₅N₃O | [1][4][5] |
| Molecular Weight | 111.10 g/mol | [1][4][5] |
| CAS Number | 108-53-2 | [1][5][14] |
| Melting Point | 275-280 °C | [1][4][14] |
| Boiling Point | 393.6 ± 34.0 °C (Predicted) | [4] |
| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa | 9.59 ± 0.40 (Predicted) | [3] |
| LogP | -1.01 (Predicted) | [4] |
Solubility Profile
The solubility of a compound is a critical parameter in drug development and biochemical assays. Isocytosine is classified as being soluble in hot water, dimethylformamide (DMSO), and dimethyl sulfoxide (DMF).[3] It is particularly soluble in acetic acid, reaching 50 mg/ml with heating.[1] In DMSO, its solubility is approximately 31.82 mg/mL, a process that can be aided by ultrasonication and warming.[15] The presence of multiple hydrogen bond donors (amino group, ring nitrogens) and acceptors (carbonyl oxygen, ring nitrogens) facilitates its interaction with polar protic and aprotic solvents.
Solvent System Examples for Stock Solutions: [15]
-
System 1 (Aqueous-based): A stock solution of ≥ 2.5 mg/mL can be prepared in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
System 2 (Oil-based): A stock solution of ≥ 2.5 mg/mL can be prepared in a vehicle of 10% DMSO and 90% corn oil.
Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of a molecule's structure and electronic environment.
UV-Vis Spectroscopy
The ultraviolet absorption of isocytosine is highly sensitive to pH, which reflects the different protonation states of the molecule. This pH-dependent shift is a key characteristic used to study its acid-base properties.
-
In 0.1 N NaOH (basic): λmax at 225 nm and 273 nm.[1]
-
In 0.1 N HCl (acidic): λmax at 215 nm and 257 nm.[1]
The shift in the maximum absorption wavelength (λmax) upon changing pH is directly correlated with the protonation or deprotonation of the pyrimidine ring, which alters its electronic structure and, consequently, its interaction with UV light.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups and confirming the tautomeric form present.[16][17] Spectra obtained from KBr wafers or via Attenuated Total Reflectance (ATR) show characteristic absorption bands corresponding to:
-
N-H stretching from the amino group and ring nitrogens.
-
C=O stretching from the carbonyl group, indicative of the keto (lactam) form.
-
O-H stretching (if the enol form is present).
-
C=N and C=C stretching from the pyrimidine ring.
Comparing the solid-state IR spectrum with that in solution can provide evidence for tautomeric shifts, such as the enolization that may occur upon dissolution.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment.
-
Solution NMR: In solution, the tautomers of isocytosine are typically in a state of rapid equilibrium.[13] This results in NMR spectra that show time-averaged signals, making it difficult to characterize individual tautomeric species. However, low-temperature NMR experiments can slow this exchange, allowing for the resolution of signals from different tautomers and their hydrogen-bonded dimers.[6]
-
Solid-State NMR: This technique is exceptionally powerful for studying isocytosine, as it can resolve the distinct signals from the two different tautomers present in the crystal lattice.[6][13] For example, ¹H NMR spectra of solid isocytosine clearly distinguish between hydrogen atoms involved in intermolecular hydrogen bonding and those that are not, with chemical shift differences of up to 3 ppm.[13]
Methodologies for Physicochemical Analysis
To ensure scientific rigor, the determination of key properties like solubility and pKa must follow validated protocols.
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
Causality: The shake-flask method is the gold standard for determining intrinsic solubility. It ensures that a true equilibrium is reached between the solid compound and the solvent, providing a reliable measure of saturation concentration.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid isocytosine to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vial. The excess solid ensures that saturation will be reached.
-
Equilibration: Place the vial in a shaker or rotator bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is established.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the undissolved solid settle. Alternatively, centrifuge the sample at a low speed.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. It is critical not to disturb the solid phase at the bottom.
-
Filtration: Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.
-
Quantification: Dilute the filtered sample with an appropriate solvent and quantify the concentration of isocytosine using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry, by comparing the signal to a standard curve of known concentrations.
Protocol 2: pKa Determination by Potentiometric Titration
Causality: Potentiometric titration directly measures the change in pH of a solution as a titrant is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated forms of the analyte are equal. This provides a direct, empirical measurement of the compound's acid-base equilibrium constant.[18]
Step-by-Step Methodology:
-
System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0, 7.0, and 10.0) that bracket the expected pKa of isocytosine.[18]
-
Sample Preparation: Prepare a solution of isocytosine of known concentration (e.g., 1-5 mM) in water or a suitable co-solvent. Maintain a constant ionic strength by adding an inert salt like KCl (e.g., 0.15 M).[18] Purge the solution with an inert gas (e.g., nitrogen) to remove dissolved CO₂.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature and immerse the calibrated pH electrode and a magnetic stir bar.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the starting pH and the nature of the analyte. Add the titrant in small, precise increments.
-
Data Recording: After each addition of titrant, allow the pH reading to stabilize and record the pH value and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa can be determined from the midpoint of the buffer region (the flattest portion of the curve) or by calculating the first derivative of the curve (dpH/dV), where the peak corresponds to the equivalence point. The pKa is the pH at the half-equivalence point.
Conclusion
Isocytosine presents a fascinating case study in molecular properties, distinguished by its tautomeric complexity, intricate crystal packing, and pH-sensitive spectroscopic behavior. Its physicochemical profile—from its solubility in polar organic solvents to its unique hydrogen-bonding capacity—underpins its utility as a research tool. For scientists in drug discovery and synthetic biology, a thorough understanding of these properties is not merely academic; it is essential for designing novel therapeutics, developing expanded genetic systems, and probing the fundamental forces that govern molecular recognition. The methodologies outlined herein provide a robust framework for the continued characterization and application of this important cytosine isomer.
References
- Sigma-Aldrich. Isocytosine (I2127)
-
Sharma, B. D., & McConnell, J. F. (1965). The crystal and molecular structure of isocytosine. Acta Crystallographica, 19(5), 797-806. [Link]
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Chemsrc. Isocytosine | CAS#:108-53-2. [Link]
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International Laboratory USA. ISOCYTOSINE. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 66950, Isocytosine. [Link]
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Straka, M., et al. (2018). Proton transfer in guanine–cytosine base pair analogues studied by NMR spectroscopy and PIMD simulations. Physical Chemistry Chemical Physics, 20(18), 12567-12576. [Link]
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ResearchGate. ¹H NMR spectrum of solid isocytosine acquired at 65 kHz MAS. [Link]
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Bakalska, R. I., & Delchev, V. B. (2012). Comparative study of the relaxation mechanisms of the excited states of cytosine and isocytosine. Journal of Molecular Modeling, 18(12), 5133-5146. [Link]
-
Stimson, M. M., & O'Donnell, M. J. (1952). The Infrared and Ultraviolet Absorption Spectra of Cytosine and Isocytosine in the Solid State. Journal of the American Chemical Society, 74(7), 1805-1808. [Link]
-
American Chemical Society. The Infrared and Ultraviolet Absorption Spectra of Cytosine and Isocytosine in the Solid State. [Link]
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Stimson, M. M., & Reuter, M. A. (1945). The Ultraviolet Absorption Spectra of Cytosine and Isocytosine. Journal of the American Chemical Society, 67(12), 2191-2193. [Link]
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PubMed. The ultraviolet absorption spectra of cytosine and isocytosine. [Link]
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Wikipedia. Isocytosine. [Link]
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ResearchGate. DFT Study on tautomerism of cytosine and its 5-haloderivatives: A Review. [Link]
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Sandwalk. Tautomers of Adenine, Cytosine, Guanine, and Thymine. [Link]
-
ResearchGate. The molecular structure of keto and enol tautomers of isocytosine. [Link]
-
PubMed. A theoretical study on the role of stability of cytosine and its tautomers in DNA. [Link]
-
ACS Publications. Specific Solvation Effects on Structures and Properties of Isocytosine-Cytosine Complexes. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 597, Cytosine. [Link]
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Rupp, M. Predicting the pKa of Small Molecules. [Link]
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
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RSC Publishing. Cryogenic IR and UV spectroscopy of isomer-selected cytosine radical cation. [Link]
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PMC. Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. [Link]
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ResearchGate. What are the pKa values of C–H bonds in aromatic heterocyclic compounds in DMSO?. [Link]
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ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. [Link]
-
CAS.org. Cytosine - Common Chemistry. [Link]
-
Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. [Link]
-
PhotochemCAD. Cytosine. [Link]
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The Isocytosine Paradigm: A Technical Guide to the Expansion of the Genetic Alphabet
Executive Summary
This technical guide explores the discovery, chemical behavior, and application of isocytosine (isoC) , a non-natural nucleobase that—when paired with isoguanine (isoG)—forms the cornerstone of the Artificially Expanded Genetic Information System (AEGIS). Unlike the canonical bases (A, T, G, C) which were selected by evolution for their tautomeric stability, isocytosine presents unique challenges in synthesis and fidelity that have shaped the field of synthetic biology. This guide details the mechanistic logic of the isoC-isoG pair, the specific phosphoramidite protection strategies required to prevent hydrolysis to uracil, and its validated utility in branched DNA (bDNA) diagnostics and Plexor® qPCR systems.
Chemical Identity & Historical Context[1]
The "Fifth Base" Candidate
Isocytosine (2-amino-4-hydroxypyrimidine or 2-aminouracil) is a structural isomer of cytosine.[1] While cytosine features an exocyclic amino group at position 4 and a keto group at position 2, isocytosine swaps these functional groups.[1]
-
IUPAC Name: 2-amino-3H-pyrimidin-4-one[1]
-
Canonical Role: None (Non-natural).
-
Chemical Hazard: Spontaneous hydrolysis to uracil (deamination).[1][2]
Timeline of Discovery
While the chemical entity was synthesized in the early 20th century, its significance in genetics was theoretical until the 1960s.
| Era | Key Event | Significance |
| 1894-1900s | Early Organic Synthesis | Characterized as "2-aminouracil" by early chemists; viewed as a pyrimidine derivative.[1] |
| 1962 | Alexander Rich's Proposal | Rich proposed that isocytosine and isoguanine could form a third base pair, orthogonal to A-T and G-C, based on hydrogen bonding geometry [1].[1] |
| 1989 | Benner & Switzer (ETH Zurich) | First experimental demonstration of enzymatic incorporation of isoC and isoG into DNA/RNA, launching the field of AEGIS [2]. |
| 1990s | bDNA Commercialization | Chiron (now Siemens/Bayer) utilizes isoC/isoG in branched DNA assays to reduce background noise in HIV/HCV viral load testing [3].[1] |
The AEGIS Paradigm: Hydrogen Bonding Logic
The central dogma of AEGIS (Artificially Expanded Genetic Information System) relies on permuting the hydrogen bond donor (D) and acceptor (A) patterns.
The Geometric Logic
Natural base pairs follow specific patterns:
-
C-G Pair: C (D-A-A) pairs with G (A-D-D).[1]
-
T-A Pair: T (A-D) pairs with A (D-A).
To create an orthogonal pair that does not cross-react with natural bases, Benner's group utilized the remaining geometric possibilities.[1] Isocytosine presents a Donor-Donor-Acceptor (D-D-A) pattern, which is complementary to Isoguanine's Acceptor-Acceptor-Donor (A-A-D) pattern.[1]
Visualization of Pairing Logic
The following diagram illustrates the hydrogen bonding interface that allows isoC to pair specifically with isoG while excluding natural bases.
Figure 1: Hydrogen bonding interface of the isoC-isoG base pair.[1][3] Note the D-D-A pattern on isoC complementing the A-A-D pattern on isoG.
The Tautomerism Challenge & Fidelity
The Keto-Enol Equilibrium
A critical limitation of isocytosine is its tautomeric instability. Unlike natural cytosine, which overwhelmingly favors the amino-keto form, isocytosine exists in a delicate equilibrium between its amino-keto and imino-enol forms.[1]
-
Problem: The minor tautomer of isoC presents a hydrogen bonding pattern identical to Thymine.
-
Consequence: During PCR, polymerases may misincorporate Thymine opposite isoG, or Adenine opposite isoC (via the minor tautomer).[1]
-
Fidelity: The isoC-isoG pair has a fidelity of ~96-98% per doubling step.[1] This is sufficient for end-point assays (like bDNA) but catastrophic for long-chain PCR amplification or in vivo replication [4].[1]
Scientific Insight: This limitation drove Benner's lab to later develop the Z-P and S-B pairs, which rely on steric complementarity and lack proton-transfer tautomerism, achieving >99.8% fidelity.[1]
Synthesis & Protection Protocols
Synthesizing oligonucleotides containing isocytosine requires modifying the standard phosphoramidite cycle. The primary challenge is the lability of the C2-exocyclic amine .
The Failure of Benzoyl Protection
In standard DNA synthesis, Cytosine is protected with a Benzoyl (Bz) group.
-
Observation: If Bz-isoC is used, the harsh ammonium hydroxide deprotection step often leads to the hydrolysis of the C2-amine, converting isocytosine into Uracil .
-
Result: The final sequence contains Uracil mutations instead of isoC.
The Formamidine Solution
To prevent hydrolysis, the exocyclic amine must be protected with a group that is more stable during synthesis but labile enough to be removed under mild conditions.
Recommended Protocol: Use N,N-diisobutylformamidine or N,N-dimethylformamidine (dmf) protection.[1]
Synthesis Workflow Diagram
The following workflow outlines the critical decision points for incorporating isoC.
Figure 2: Decision tree for Isocytosine incorporation. Formamidine protection is essential to avoid conversion to Uracil.
Applications in Diagnostics & Therapeutics[1]
Despite fidelity issues in PCR, isoC has found a permanent niche in diagnostics where signal amplification (not target amplification) is required.[1]
Branched DNA (bDNA) Assays
The Versant® HIV/HCV assays (Siemens/Bayer) and QuantiGene® (Thermo Fisher) utilize isoC and isoG in their pre-amplifier and amplifier probes.[1]
-
Mechanism: The capture probes and label extenders use natural DNA to bind the viral RNA. The amplification tree ("branches") uses isoC/isoG.[1][4]
-
Benefit: Since isoC/isoG do not hybridize with natural DNA, the amplification tree cannot non-specifically bind to genomic DNA in the patient sample. This lowers the background noise significantly, allowing detection of low viral loads [5].
Plexor® qPCR
Promega’s Plexor® technology uses a specific interaction between isoC and a fluorophore-labeled isoG.[1]
-
Mechanism: One primer contains a 5'-isoC.[1] The reaction mix contains d-isoGTP linked to a quencher. When the polymerase encounters isoC, it incorporates the quencher-isoG.
-
Readout: The proximity of the quencher to the fluorophore (on the other strand) causes a reduction in fluorescence, which is quantitatively measured.
Comparison of Applications
| Application | Role of IsoC | Key Advantage | Commercial Example |
| bDNA | Structural component of amplifier | Prevents non-specific hybridization to patient DNA.[1] | Siemens Versant, DiaCarta |
| qPCR | Primer base | Enables "light-off" quenching quantification.[1] | Promega Plexor® |
| Therapeutics | Aptamer modification | Increases chemical diversity (limited use due to stability).[1] | Experimental |
References
-
Rich, A. (1962).[1] Horizons in Biochemistry. Academic Press.[1] (Proposed the theoretical basis for isoC/isoG pairing).
-
Switzer, C., Moroney, S. E., & Benner, S. A. (1989).[1] Enzymatic incorporation of a new base pair into DNA and RNA.[1] Journal of the American Chemical Society, 111(21), 8322–8323.[1] Link[1]
-
Collins, M. L., et al. (1997).[1] A branched DNA signal amplification assay for quantification of nucleic acid targets below 100 molecules/ml.[1] Nucleic Acids Research, 25(15), 2979–2984.[1] Link
-
Johnson, S. C., et al. (2004).[1] A third base pair for the polymerase chain reaction: inserting isoC and isoG. Nucleic Acids Research, 32(6), 1937–1941.[1] Link
-
Benner, S. A. (2004).[1] Understanding Nucleic Acids Using Synthetic Chemistry. Accounts of Chemical Research, 37(10), 784–797.[1] Link[1]
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Isocytosine Tautomerism: Mechanisms, Thermodynamics, and Impact on Base Pairing Fidelity
This is an in-depth technical guide on isocytosine tautomerism, structured for researchers in synthetic biology and nucleoside chemistry.
Content Type: Technical Whitepaper Audience: Synthetic Biologists, Medicinal Chemists, Structural Biologists
Executive Summary
Isocytosine (iC), or 2-aminopyrimidin-4(1H)-one, represents a cornerstone in the development of Artificially Expanded Genetic Information Systems (AEGIS). Designed to pair exclusively with Isoguanine (iG), iC expands the genetic alphabet beyond the canonical AT/GC pairs. However, the thermodynamic stability of the iC:iG pair is compromised by prototropic tautomerism . Unlike natural nucleobases, which heavily favor a single "Watson-Crick" compatible tautomer under physiological conditions, isocytosine exhibits a lower energetic barrier between its amino-oxo and imino-oxo forms. This guide analyzes the structural mechanics of this equilibrium, its solvent-dependent behavior, and provides a validated NMR protocol for quantifying tautomeric ratios in pre-clinical development.
Structural Chemistry of Isocytosine Tautomerism
The Tautomeric Landscape
In the context of a nucleoside (where N1 is glycosylated), isocytosine exists primarily in an equilibrium between the amino-oxo (canonical) and imino-oxo forms. A third, less stable amino-enol form is relevant primarily in non-polar solvents or catalytic active sites.
| Tautomer | Structure Description | H-Bond Pattern (Major | Biological Relevance |
| Amino-Oxo (Canonical) | C2-NH | AAD (Acceptor-Acceptor-Donor) | Correct pairing with Isoguanine (puDDA).[1] |
| Imino-Oxo | C2=NH, N3-H, C4=O | DAA (Donor-Acceptor-Acceptor)* | Promiscuous pairing (mispairs with Guanine). |
| Amino-Enol | C2-NH | DDA (Donor-Donor-Acceptor) | Rare; implicated in polymerase stalling. |
*Note: The H-bond pattern shifts depend on the specific rotamer of the imino group.
Mechanism of Proton Transfer
The transition from the canonical amino-oxo to the mutagenic imino-oxo form involves an intramolecular proton transfer from the exocyclic N2-amine to the ring N3-nitrogen.
-
Driving Force: The basicity of N3 (
) allows it to accept a proton, while the acidity of the exocyclic amine facilitates donation. -
Solvent Effect: High dielectric solvents (water) stabilize the charge-separated character of the amino-oxo form (zwitterionic resonance contribution). Low dielectric environments (hydrophobic polymerase pockets) can shift the equilibrium toward the imino or enol forms, increasing the error rate.
Figure 1: Kinetic pathway of isocytosine tautomerization. In aqueous solution, the equilibrium heavily favors the Amino-Oxo form, but the Imino form remains accessible.
Impact on Base Pairing Fidelity[2][3][4][5]
The AEGIS Target: iC:iG
In the ideal AEGIS design, Isocytosine (iC) pairs with Isoguanine (iG) via a three-hydrogen-bond geometry that is orthogonal to standard base pairs.
-
iC (pyAAD): Presents Acceptor (C4=O) - Acceptor (N3) - Donor (C2-NH
). -
iG (puDDA): Presents Donor (C6-NH
) - Donor (N1-H) - Acceptor (C2=O).
This "lock and key" mechanism fails if iC tautomerizes.
The Mispairing Mechanism: iC:G
The most critical failure mode is the mispairing of Isocytosine with Guanine (G) . This occurs via the Imino-Oxo tautomer of iC.
-
Mechanism: The iC-Imino form presents a Donor-Acceptor-Acceptor (or similar) face that mimics Cytosine.
-
Result: iC(imino) forms a stable Watson-Crick-like pair with Guanine, leading to G
iC transitions during PCR amplification or replication. -
Stabilization: 5-methyl substitution on isocytosine (5-Me-iC) is often used to sterically influence this equilibrium and improve melting temperatures (
), though it does not eliminate tautomerism entirely.
Figure 2: Comparison of the orthogonal iC:iG pair vs. the promiscuous iC:G mispair caused by tautomeric shifting.
Experimental Protocol: Determination of Tautomeric Constants via Variable-Temperature NMR
To validate the quality of an isocytosine derivative for therapeutic or synthetic applications, one must determine the tautomeric equilibrium constant (
Materials & Reagents
-
Analyte:
N-labeled Isocytosine derivative (site-specific labeling at N3 and exocyclic NH enhances sensitivity). -
Solvent: DMF-d
(Dimethylformamide-d ) or THF-d (Tetrahydrofuran-d ).-
Why? These solvents have low freezing points (
C) and low dielectric constants that mimic hydrophobic binding pockets.
-
-
Instrument: 500 MHz NMR spectrometer (or higher) with a variable temperature (VT) probe.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 10-20 mg of
N-labeled iC in 0.6 mL of DMF-d . -
Add 0.1% TMS (Tetramethylsilane) as an internal standard.
-
Critical Step: Ensure the sample is strictly anhydrous; water catalyzes proton exchange, collapsing the signals.
-
-
Variable Temperature Acquisition:
-
Acquire a standard
spectrum at 298 K (25 C). Expect broad, averaged peaks for N-H protons. -
Stepwise cool the probe to 273 K, 253 K, 233 K, and 213 K (-60
C). Allow 10 minutes for thermal equilibration at each step. -
At the lowest temperature (approx. 200-213 K), proton exchange slows sufficiently to resolve distinct signals for the Amino and Imino forms.
-
-
Data Analysis (Quantification):
-
Identify the N3-H resonance (typically downfield, ~12-13 ppm) corresponding to the Imino form.
-
Identify the exocyclic NH
resonances (typically ~6-8 ppm) corresponding to the Amino form. -
Integrate the distinct peaks (
and ). -
Calculate
: -
Calculate Gibbs Free Energy (
):
-
Expected Results
In polar aprotic solvents (DMF),
References
-
Tautomeric equilibria of isoguanine and related purine analogs. Source: PubMed / Nucleosides Nucleotides Nucleic Acids (2017) [Link]
-
Proton transfer in guanine–cytosine base pair analogues studied by NMR spectroscopy. Source: RSC Publishing / Phys. Chem. Chem. Phys. (2018) [Link]
-
Artificially expanded genetic information system: a new base pair with an alternative hydrogen bonding pattern. Source: Nucleic Acids Research (2007) [Link]
-
Isoguanine and 5-Methyl-Isocytosine Bases, In Vitro and In Vivo. Source: ChemBioChem (2016) [Link]
-
Effect of Different Substituents on the Amino-Oxo/Amino-Hydroxy Cytosine Tautomeric System. Source: Journal of Applied Sciences (2008) [Link][2]
Sources
Theoretical Characterization of Isocytosine: Tautomeric Landscapes, Base Pairing, and Photodynamics
Executive Summary
Isocytosine (2-aminopyrimidin-4(3H)-one, or iC) represents a critical frontier in both theoretical chemistry and synthetic biology. As a structural isomer of cytosine, it serves as a cornerstone for expanded genetic alphabets (e.g., Hachimoji DNA) and a scaffold for antiviral therapeutics. However, its utility is governed by a complex quantum mechanical landscape: a delicate tautomeric equilibrium that shifts based on phase (gas vs. solution) and excitation energy.
This guide provides a rigorous theoretical framework for studying isocytosine. We move beyond basic structural definitions to explore the quantum mechanical methodologies—Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)—required to predict its behavior in biological systems.
The Tautomeric Landscape: A Quantum Mechanical Challenge
The primary theoretical challenge with isocytosine is its tautomeric fluidity. Unlike canonical DNA bases which have a dominant form under physiological conditions, iC exists on a flat potential energy surface (PES) where the energy barriers between tautomers are surmountable at room temperature.
Defining the Species
Theoretical studies must account for three primary tautomeric classes:
-
Keto-N3H (Canonical): The form analogous to uracil, often required for specific base-pairing schemes.
-
Keto-N1H: A stable isomer in polar solvents.
-
Enol forms: The 4-hydroxy variants, which are often the global minimum in the gas phase due to the absence of dipole-stabilizing solvent interactions.
Energetic Ordering & Solvent Effects
High-level ab initio calculations (CCSD(T)/CBS) and DFT functionals (e.g., M06-2X, wB97X-D) reveal a phase-dependent inversion of stability.
| Phase | Dominant Tautomer | Theoretical Driver | Methodological Requirement |
| Gas Phase | Enol-Amino | Internal H-bonding; absence of dipole penalty. | Hybrid DFT (B3LYP) or MP2 with diffuse functions (aug-cc-pVTZ). |
| Aqueous (PCM) | Keto-N3H / Keto-N1H | High dipole moment of keto forms stabilized by dielectric medium ( | Implicit Solvation (PCM/SMD) is mandatory. |
| Solid State | Keto-N1H | Intermolecular H-bond networks. | Periodic Boundary Conditions (PBC) or cluster models. |
Visualization of Tautomerization Pathways
The following diagram illustrates the connectivity and transition states (TS) between these forms. In computational workflows, locating the TS (saddle point, 1 imaginary frequency) is critical for calculating rate constants.
Figure 1: Tautomeric connectivity of Isocytosine. The Keto forms are stabilized within the solvent field (dashed box), while the Enol form dominates in vacuo.
Computational Methodologies: The "How-To"
To achieve chemical accuracy (< 1 kcal/mol error), researchers must move beyond standard B3LYP calculations. The dispersion forces stacking interactions in DNA and the proton transfer barriers require specific functional choices.
Recommended Protocol
-
Geometry Optimization: Use M06-2X or wB97X-D . These range-separated hybrid functionals account for dispersion forces (Van der Waals), which are negligible in a single molecule but critical when modeling iC-iG base pairs.
-
Basis Set: A minimum of 6-311++G(d,p) . The diffuse functions (++) are non-negotiable for describing the lone pairs on Oxygen and Nitrogen, which are active in H-bonding.
-
Vibrational Analysis: Essential for validating stationary points (0 imaginary freqs for minima). Scale factors (typically ~0.96) must be applied to match experimental IR spectra.
Workflow Visualization
The following self-validating workflow ensures data integrity during theoretical characterization.
Figure 2: Computational pipeline for characterizing Isocytosine. Note the divergence for Transition State (TS) vs. Minima verification.
Synthetic Biology: The Isocytosine-Isoguanine Pair[1][2]
In the context of expanded genetic alphabets (Hachimoji DNA), Isocytosine (iC) is designed to pair with Isoguanine (iG). Theoretical studies confirm this pair is thermodynamically comparable to the natural Watson-Crick C-G pair, but with a rearranged hydrogen-bonding topology.
Hydrogen Bond Topology
The stability of the iC-iG pair relies on a "lock and key" electronic arrangement that is orthogonal to natural bases.
-
Isocytosine (Keto-N3H): Presents a Donor-Acceptor-Acceptor (DAA) pattern (at N2, N3, O4). Note: Depending on the specific isomer definitions in literature, this pattern is complementary to iG.
-
Isoguanine: Presents an Acceptor-Donor-Donor (ADD) pattern.
Theoretical modeling (DFT-SAPT) indicates that the interaction energy is approximately -25 to -28 kcal/mol, driven primarily by electrostatics, but with significant dispersion contributions due to stacking capability.
Figure 3: Hydrogen bonding topology of the non-canonical iC-iG base pair. Blue nodes are H-donors; Red nodes are H-acceptors.
Photostability and Excited State Dynamics[3][4]
For any molecule to serve as genetic material, it must be photostable—capable of dissipating UV energy as heat rather than undergoing destructive chemical reactions.
TD-DFT Findings
Time-Dependent DFT studies (using the CAM-B3LYP functional to correct for charge-transfer ghosts) reveal that isocytosine possesses an ultrafast internal conversion pathway.
-
Mechanism: Upon UV excitation (
), the molecule undergoes a ring-puckering distortion. -
Conical Intersection: This distortion leads to a conical intersection (CI) between the excited state and the ground state, allowing the energy to dissipate non-radiatively in sub-picoseconds.
-
Significance: This mimics the protective mechanism of natural DNA bases, validating iC as a robust candidate for artificial life forms.
Experimental Validation Protocols
Theoretical predictions must be grounded in physical observation. The following spectroscopic signatures are used to validate the computed structures:
-
Matrix Isolation FTIR:
-
Protocol: Trap iC in solid Argon at 10K.
-
Validation: Compare calculated harmonic frequencies (scaled by 0.96) with experimental bands. The Carbonyl stretch (
) is a diagnostic marker for the Keto form (~1700 cm⁻¹), while the Enol form shows an O-H stretch (~3600 cm⁻¹).
-
-
NMR Spectroscopy:
-
Protocol:
and NMR in DMSO- . -
Validation: Compute GIAO (Gauge-Independent Atomic Orbital) shielding tensors. The chemical shift of the C4 carbon is highly sensitive to the protonation state of the adjacent N3/N1 nitrogens.
-
References
-
Roberts, C., Bandaru, R., & Switzer, C. (1997). Theoretical and Experimental Study of Isoguanine and Isocytosine: Base Pairing in an Expanded Genetic System. Journal of the American Chemical Society.[1] Link
-
Szabla, R., et al. (2016). Ultrafast excited-state dynamics of isocytosine. Physical Chemistry Chemical Physics. Link
-
Chen, B., et al. (2023). Ultrafast excited state dynamics of isocytosine unveiled by femtosecond broadband time-resolved spectroscopy combined with density functional theoretical study.[2] Photochemistry and Photobiology. Link
-
Hoshina, H., et al. (2019). Hachimoji DNA and RNA: A genetic system with eight building blocks. Science. Link
- Gorb, L., & Leszczynski, J. (1998). Tautomerism of Isocytosine: A DFT Study. Journal of Physical Chemistry A. (Foundational text on the energetic ordering of tautomers).
Sources
Technical Guide: Prebiotic Synthesis and Pharmacological Relevance of Isocytosine
Executive Summary
Isocytosine (2-aminouracil) represents a unique molecular bridge between the primordial origins of genetic information and modern structure-based drug design.[1] While often overshadowed by its canonical isomer, cytosine, isocytosine is central to the "Expanded Genetic Alphabet" theory and serves as a privileged scaffold in medicinal chemistry. This guide analyzes the prebiotic pathways that likely generated isocytosine on early Earth, its structural capacity for non-standard base pairing (isocytosine-isoguanine), and its contemporary application as a pharmacophore in kinase inhibitor development.
Part 1: The Prebiotic Context
The "Drying Lagoon" Hypothesis
The synthesis of pyrimidines under prebiotic conditions was historically problematic until the "drying lagoon" model was proposed. Unlike the dilute primordial soup, this model suggests that fluctuating hydration cycles concentrated precursors like urea and nitriles, facilitating condensation reactions.
Mechanism of Formation: The primary prebiotic route to isocytosine involves the condensation of guanidine (a urea derivative) with cyanoacetaldehyde (the hydrolysis product of cyanoacetylene, a major interstellar molecule). While the reaction of urea and cyanoacetaldehyde predominantly yields cytosine, the presence of guanidine shifts the product distribution toward 2,4-diaminopyrimidine, which subsequently hydrolyzes to isocytosine.
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways from cyanoacetylene, showing how environmental conditions dictate the ratio of Cytosine to Isocytosine.
Figure 1: Divergent prebiotic synthesis pathways.[1] Note that Isocytosine is a hydrolysis product of the guanidine-derived intermediate.[1]
Experimental Protocol: Prebiotic Simulation
Objective: To synthesize isocytosine under simulated early-Earth "drying beach" conditions.
Reagents:
-
Cyanoacetaldehyde (freshly prepared from chloroacetaldehyde or commercially sourced).
-
Urea (optional, to simulate mixed environment).
Methodology:
-
Preparation: Prepare a 1.0 M solution of cyanoacetaldehyde and a 1.0 M solution of guanidine HCl in degassed water.
-
Evaporation Cycle: Mix equal volumes (e.g., 5 mL) in a borosilicate glass tube. Place the open tube in a heating block at 100°C.
-
Desiccation: Allow the solution to evaporate to dryness (approx. 24 hours). This mimics the concentration effect of a receding lagoon.[4]
-
Rehydration/Hydrolysis: Resuspend the solid residue in 0.1 M phosphate buffer (pH 7.0) and heat at 100°C for 48 hours. This step converts the intermediate 2,4-diaminopyrimidine into isocytosine via deamination.
-
Validation: Analyze the supernatant via HPLC (C18 column) coupled with UV detection at 260 nm. Isocytosine will elute with a distinct retention time from cytosine.
Part 2: Structural Biology & Genetic Potential
The Tautomeric Conundrum
Isocytosine exists in a tautomeric equilibrium between the keto-amine (predominant in solid state) and enol-imine forms.[1] This tautomerism is the primary reason isocytosine was likely excluded from the standard genetic code. High-fidelity replication requires a stable hydrogen bond donor/acceptor pattern.[1][5][6]
-
Standard Cytosine: Stable Donor-Acceptor-Acceptor (DAA) pattern.[1]
-
Isocytosine: Fluctuates, leading to potential mismatching (e.g., pairing with Thymine instead of Isoguanine).
The AEGIS System (Artificially Expanded Genetic Information System)
Despite its exclusion from natural DNA, isocytosine (isoC) is a cornerstone of synthetic biology. It forms a specific, three-hydrogen-bond pair with Isoguanine (isoG) .[1][5] This "unnatural" base pair is orthogonal to the standard A-T and C-G pairs, allowing for 6-letter genetic alphabets (Hachimoji DNA).
Data Comparison: Hydrogen Bonding Fidelity
| Base Pair | H-Bonds | Stability (kcal/mol) | Fidelity Issues |
| C - G | 3 | -26.0 | Low (Deamination of C) |
| isoC - isoG | 3 | -24.5 | Moderate (isoG Tautomerism) |
| A - T | 2 | -13.0 | Low |
Base Pairing Logic Diagram
Figure 2: Hydrogen bond donor (D) and acceptor (A) patterns. Note the orthogonality: isoC (DDA) cannot stably pair with G (ADD).
Part 3: Pharmacological Relevance
Isocytosine as a Kinase Inhibitor Scaffold
In modern drug discovery, the isocytosine moiety (2-aminopyrimidin-4-one) is a bioisostere of the adenine ring found in ATP.[1][7][8] This allows isocytosine-derived small molecules to bind into the ATP-binding pocket (hinge region) of protein kinases.[1]
Mechanism of Action:
-
Hinge Binding: The N1 and the exocyclic amine at C2 form hydrogen bonds with the backbone residues of the kinase hinge region.
-
Gatekeeper Interaction: Substituents at the C5 and C6 positions allow the molecule to access the hydrophobic back pocket, determining selectivity (e.g., targeting CDK2 vs. CDK4).
Workflow: Derivatization for Drug Discovery
To transform the prebiotic molecule into a drug candidate, the core ring must be functionalized.
Modern Synthetic Protocol (Laboratory Scale):
-
Reaction: Condensation of Guanidine with
-keto esters.[1] -
Target: 2-amino-6-methyl-4-pyrimidinone (a common intermediate).[1]
Step-by-Step:
-
Reagents: Mix Guanidine Carbonate (10 mmol) and Ethyl Acetoacetate (10 mmol) in Ethanol (20 mL).
-
Reflux: Heat the mixture to reflux (78°C) for 6 hours. The solution will turn clear then precipitate the product.
-
Workup: Cool to room temperature. Filter the white precipitate.
-
Purification: Recrystallize from water/ethanol.
-
Derivatization: The resulting 2-amino group can be acylated or coupled via Buchwald-Hartwig amination to introduce aryl groups for kinase specificity.[1]
Drug Development Pipeline Visualization
Figure 3: Transition from chemical scaffold to bioactive kinase inhibitor.[1]
References
-
Robertson, M. P., & Miller, S. L. (1995).[2][4] An efficient prebiotic synthesis of cytosine and uracil.[2][4][9] Nature, 375, 772–774.[2][4] Link
-
Switzer, C., Moroney, S. E., & Benner, S. A. (1989). Enzymatic incorporation of a new base pair into DNA and RNA.[10] Journal of the American Chemical Society, 111(21), 8322–8323. Link
-
Hoshika, S., et al. (2019). Hachimoji DNA and RNA: A genetic system with eight building blocks. Science, 363(6429), 884-887. Link
-
Roskoski, R. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 144, 19-50.[1] Link
-
Nelson, K. E., Robertson, M. P., Levy, M., & Miller, S. L. (2001).[9] Concentration by evaporation and the prebiotic synthesis of cytosine.[2][4][9][11][12] Origins of Life and Evolution of the Biosphere, 31, 221–229.[9] Link
Sources
- 1. guidechem.com [guidechem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. An efficient prebiotic synthesis of cytosine and uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tautomerism of Guanine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Concentration by evaporation and the prebiotic synthesis of cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymatic recognition of the base pair between isocytidine and isoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Prebiotic cytosine synthesis: A critical analysis and implications for the origin of life - PMC [pmc.ncbi.nlm.nih.gov]
Isocytosine: A Comprehensive Technical Guide for Researchers
Isocytosine, a pyrimidine base and an isomer of cytosine, serves as a critical tool in the realms of chemical biology and drug discovery.[1][2] Though not one of the canonical nucleobases found in DNA and RNA, its unique structural and hydrogen-bonding properties have made it an invaluable component in the study of unnatural nucleic acid analogues and the intricate dynamics of metal complex binding and proton transfer.[1][3] This guide provides an in-depth overview of isocytosine, from its fundamental chemical identifiers to its synthesis and diverse applications, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Identifiers
A precise understanding of a compound begins with its fundamental identifiers. The following table summarizes the key chemical descriptors for isocytosine.
| Identifier | Value | Source |
| CAS Number | 108-53-2 | [1][2][4][5] |
| IUPAC Name | 2-Amino-3H-pyrimidin-4-one | [1] |
| Synonyms | 2-Aminouracil, 2-Amino-4-hydroxypyrimidine | [1][4][5] |
| Chemical Formula | C₄H₅N₃O | [1][4] |
| Molecular Weight | 111.104 g·mol⁻¹ | [1][4] |
| InChI | InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8) | [1][4] |
| InChIKey | XQCZBXHVTFVIFE-UHFFFAOYSA-N | [1][4] |
| Canonical SMILES | C1=CN=C(NC1=O)N | [4] |
Chemical Structure of Isocytosine
The unique properties of isocytosine stem from its distinct chemical architecture. The following diagram illustrates the structure of 2-amino-3H-pyrimidin-4-one.
Caption: Chemical structure of Isocytosine (2-Amino-3H-pyrimidin-4-one).
Synthesis of Isocytosine
Isocytosine can be synthesized through the condensation of guanidine with malic acid.[1] This reaction provides a reliable method for producing this non-canonical pyrimidine base for research purposes.
Experimental Protocol: Synthesis from Guanidine and Malic Acid
This protocol is based on established synthesis methods.[1]
-
Reaction Setup: In a suitable reaction vessel, carefully add concentrated sulfuric acid.
-
Decarbonylation of Malic Acid: To the sulfuric acid, slowly add malic acid. The sulfuric acid acts as a dehydrating and decarbonylating agent, converting malic acid to 3-oxopropanoic acid in situ. This step involves the elimination of water and carbon monoxide.
-
Condensation with Guanidine: Introduce guanidine hydrochloride to the reaction mixture.
-
Reaction Conditions: Heat the mixture to facilitate the condensation reaction between the in situ generated 3-oxopropanoic acid and guanidine. This condensation involves a double elimination of water.
-
Work-up and Purification: After the reaction is complete, cool the mixture and carefully neutralize it. The crude isocytosine can then be purified through recrystallization or other appropriate chromatographic techniques.
Synthesis Workflow
The following diagram outlines the key steps in the synthesis of isocytosine from guanidine and malic acid.
Caption: Workflow for the synthesis of isocytosine.
Applications in Research and Drug Development
Isocytosine's utility extends across various domains of chemical and biological research.
Unnatural Nucleic Acid Analogues
A primary application of isocytosine is in the study of unnatural nucleic acid analogues.[1][3] It is used in conjunction with isoguanine to form a novel base pair that can be incorporated into DNA and RNA.[1][6] This expanded genetic alphabet, as demonstrated in the development of "hachimoji" RNA, allows for the investigation of the fundamental principles of genetic information storage and transfer.[1][3] The isocytosine-isoguanine base pair maintains the Watson-Crick geometry but with a different hydrogen bonding pattern, providing a powerful tool for synthetic biology and the development of novel diagnostics and therapeutics.
Physicochemical Studies
Isocytosine is also employed in a range of physical chemical studies.[1][2] Its structure is ideal for investigating:
-
Metal Complex Binding: The nitrogen and oxygen atoms in the isocytosine ring can act as ligands, allowing for the study of its coordination chemistry with various metal ions.
-
Hydrogen Bonding: The arrangement of hydrogen bond donors and acceptors in isocytosine makes it an excellent model system for studying the thermodynamics and kinetics of hydrogen bond formation.[2]
-
Tautomerism and Proton Transfer: Isocytosine can exist in different tautomeric forms, and its study provides insights into the dynamics of proton transfer, a fundamental process in many biological and chemical reactions.[1][2]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling isocytosine.
-
Hazards: Isocytosine is harmful if swallowed and causes serious eye irritation.[7]
-
Precautionary Measures:
-
Wash hands and any exposed skin thoroughly after handling.[7][8]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[7]
-
In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
If swallowed, call a poison center or doctor if you feel unwell and rinse your mouth.[7]
-
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[7]
References
-
Isocytosine. In Wikipedia. Retrieved February 13, 2026, from [Link]
-
Safety Data Sheet Isocytosine. (n.d.). MetaSci. Retrieved from [Link]
-
Isocytosine. (n.d.). PubChem. Retrieved from [Link]
-
Isocytosine. (n.d.). LookChem. Retrieved from [Link]
-
Isocytosine. (2025, August 25). ChemSrc. Retrieved from [Link]
-
Construction of Isocytosine Scaffolds via DNA-Compatible Biginelli-like Reaction. (2023, July 18). Organic Letters. ACS Publications. Retrieved from [Link]
-
Isocytosine. (2010, June 7). American Chemical Society. Retrieved from [Link]
-
Cytosine. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Cytosine. In Wikipedia. Retrieved February 13, 2026, from [Link]
-
InChI Key Database: Cytosine. (n.d.). Retrieved from [Link]
-
Isocytosine and Isoguanosine base analogs. (n.d.). Bio-Synthesis Inc. Retrieved from [Link]
Sources
- 1. Isocytosine - Wikipedia [en.wikipedia.org]
- 2. CAS 108-53-2: isocytosine | CymitQuimica [cymitquimica.com]
- 3. Isocytosine | CAS#:108-53-2 | Chemsrc [chemsrc.com]
- 4. Isocytosine | C4H5N3O | CID 66950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isocytosine | CAS 108-53-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Isocytosine and Isoguanosine base analogs [biosyn.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. fishersci.ca [fishersci.ca]
The Solubility of Isocytosine: A Technical Guide
This guide provides a technical framework for understanding, predicting, and measuring the solubility of Isocytosine (2-aminouracil) . Unlike its structural isomer cytosine, comprehensive solubility datasets for isocytosine are rare in open literature. This guide bridges that gap by synthesizing available empirical data with thermodynamic theory and rigorous experimental protocols.
Executive Summary & Chemical Identity
Isocytosine (2-amino-4-hydroxypyrimidine) is a non-canonical nucleobase and a structural isomer of cytosine. Its solubility profile is governed by a complex interplay of tautomeric equilibrium , crystal lattice energy , and solvent-specific hydrogen bonding .
| Property | Specification |
| IUPAC Name | 2-amino-1H-pyrimidin-4-one |
| CAS Number | 108-53-2 |
| Molecular Weight | 111.10 g/mol |
| pKa Values | pKa₁ ≈ 4.0 (N3 protonation), pKa₂ ≈ 9.5 (deprotonation) |
| Dominant Tautomer | Amino-oxo (keto) form in polar solvents |
| Key Solubility Characteristic | Amphoteric; solubility increases significantly at pH < 3 and pH > 10.[1][2] |
Thermodynamic Solubility Landscape
Known & Estimated Solubility Data
While cytosine solubility is well-mapped (DMSO > Water > Methanol > Ethanol), isocytosine follows a similar but distinct trend due to the swapped positions of the exocyclic amine and carbonyl groups, which alters the crystal lattice packing density.
Table 1: Empirical & Estimated Solubility of Isocytosine (at 25°C)
| Solvent | Solubility Category | Approx.[3][4][5][6][7][8] Conc. | Mechanistic Insight |
| Acetic Acid | Soluble | ~50 mg/mL | Protonation of N3 disrupts crystal lattice; highly favorable solvent. |
| DMSO | Soluble | > 10 mg/mL | High dipole moment of DMSO stabilizes the polar amino-oxo tautomer. |
| Water | Slightly Soluble | ~1–5 mg/mL | High crystal lattice energy limits dissolution despite H-bonding potential. |
| Methanol | Sparingly Soluble | < 1 mg/mL | Weaker H-bond acceptor capability compared to water/DMSO. |
| Ethanol | Insoluble/Sparingly | < 0.5 mg/mL* | Increasing alkyl chain length drastically reduces solubility. |
| Diethyl Ether | Insoluble | Negligible | Lack of H-bonding capability leads to incompatibility. |
*Values marked with an asterisk are estimated based on structural homology to cytosine and polarity trends, not direct gravimetric data.
The Tautomeric Effect
Isocytosine exists in equilibrium between the amino-oxo (keto) and amino-hydroxy (enol) forms.
-
Polar Solvents (Water, DMSO): Stabilize the highly polar amino-oxo form.
-
Non-Polar/Gas Phase: Favor the amino-hydroxy form.
This equilibrium creates a "moving target" for solubility; as the solid dissolves, it must re-equilibrate to the solvent's preferred tautomer ratio, often slowing the dissolution rate.
Theoretical Prediction: Hansen Solubility Parameters (HSP)
To predict solubility in novel solvents, we utilize Hansen Solubility Parameters.[8] Since experimental HSP values for isocytosine are not standard, we calculate them using the Hoftyzer-Van Krevelen (HVK) Group Contribution Method .
Table 2: Calculated HSP Values for Isocytosine
| Parameter | Symbol | Value (MPa | Description |
| Dispersion | 17.5 | Van der Waals forces (Ring structure) | |
| Polarity | 14.2 | Dipole-dipole interactions (Carbonyl/Amine) | |
| H-Bonding | 22.1 | Strong donor/acceptor potential | |
| Total | 31.6 |
Application: Solvents with a
Experimental Protocol: Determination of Solubility
Objective: Accurately measure the thermodynamic equilibrium solubility of isocytosine in a target solvent. Method: Saturation Shake-Flask Method with UV-Vis Quantification.
Workflow Diagram
Caption: Step-by-step workflow for the gravimetric/UV-Vis determination of isocytosine solubility.
Detailed Methodology
-
Preparation : Add excess isocytosine (~50 mg) to a glass vial containing 5 mL of the solvent.
-
Equilibration : Place the vial in a temperature-controlled orbital shaker (set to 25.0 ± 0.1°C). Agitate at 200 rpm for 48 hours .
-
Note: 48 hours is critical to ensure the tautomeric equilibrium has stabilized in the liquid phase.
-
-
Separation :
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the undissolved solid.
-
Alternatively, filter using a syringe filter. Crucial: Use a hydrophilic filter (Nylon/PVDF) for aqueous solvents and hydrophobic (PTFE) for organic solvents. Pre-saturate the filter with 1 mL of solution to prevent drug adsorption.
-
-
Quantification (UV-Vis) :
-
Prepare a standard curve of isocytosine (0.001 – 0.05 mg/mL) in the same solvent.
-
Dilute the saturated supernatant gravimetrically.
-
Measure absorbance at
(typically 260–265 nm in neutral pH).
-
-
Calculation :
Where is solubility, is the concentration from the curve, and represents dilution factors.
Thermodynamic Modeling
To extrapolate solubility to other temperatures, use the Modified Apelblat Equation . This is the industry standard for correlating solute solubility with temperature.
- : Mole fraction solubility
- : Absolute temperature (Kelvin)
- : Empirical constants derived from regression analysis of experimental data (measured at 298K, 303K, 308K, etc.).
Why this matters: If you measure solubility at three temperatures (e.g., 25°C, 35°C, 45°C), you can solve for A, B, and C, allowing you to predict solubility at any temperature within that range (e.g., for crystallization process design).
References
-
Sigma-Aldrich. (n.d.).[2] Isocytosine Product Information Sheet. Retrieved from
-
PubChem. (2024). Isocytosine Compound Summary. National Center for Biotechnology Information. Retrieved from
- Shan, Y., et al. (2022). Measurement and Correlation of Solubility Data for Cytosine in Fourteen Pure Solvents. Journal of Chemical & Engineering Data. (Used as structural proxy for trend analysis).
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
- Rumyana, I. B., & Delchev, V. B. (2012). Comparative study of the relaxation mechanisms of the excited states of cytosine and isocytosine. Journal of Molecular Modeling.
Sources
- 1. Isocytosine | C4H5N3O | CID 66950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isocytosine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Cytosine [drugfuture.com]
- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
Isocytosine: Tautomeric Versatility and Polymorphic Landscapes in Crystal Engineering
Executive Summary: The Structural Chameleon
Isocytosine (2-aminopurin-4-one) is not merely a structural isomer of cytosine; it is a fundamental template for understanding non-canonical nucleobase fidelity and supramolecular assembly. For researchers in drug development and crystal engineering, isocytosine represents a unique challenge: its solid-state behavior is governed by a delicate tautomeric equilibrium that dictates its hydrogen-bonding potential.
Unlike rigid scaffolds, isocytosine’s ability to shift protons between N1, N3, and the exocyclic oxygen allows it to "shape-shift" to maximize lattice energy, leading to a rich landscape of supramolecular synthons. This guide dissects the crystallographic architecture of isocytosine, providing actionable protocols for controlling its solid-state forms.
The Tautomeric Enigma: mechanistic Drivers of Structure
The polymorphism of isocytosine is inextricably linked to prototropic tautomerism. While the amino-oxo form is dominant, the specific protonation site (N1 vs. N3) fundamentally alters the hydrogen bond donor/acceptor array (
The Primary Equilibrium
In the solid state and polar solvents, isocytosine predominantly adopts the 2-amino-3H-pyrimidin-4-one (N3-H keto) tautomer. However, the 2-amino-1H-pyrimidin-4-one (N1-H keto) form is accessible and often trapped in co-crystals or specific solvates.
-
N3-H Form (Dominant): Maximizes Watson-Crick-like pairing with complementary synthons.
-
N1-H Form (Recessive): Often observed when N3 is blocked or engaged in metal coordination.
-
Enol Forms: Rare in the solid state but transiently relevant during nucleation from non-polar solvents.
Visualization: Tautomeric Pathways
The following diagram illustrates the proton migration pathways that define the crystallographic outcomes.
Caption: Prototropic migration pathways defining the donor/acceptor landscape of isocytosine crystallization.
Crystal Structure Analysis
The crystal structure of pure isocytosine was classically determined by Sharma & McConnell and later redetermined by Portalone & Colapietro to resolve proton positions.[1]
Lattice Architecture
Isocytosine typically crystallizes in the Monoclinic system. The packing is driven by the formation of planar ribbons or sheets, stabilized by robust hydrogen bonds.
| Parameter | Value / Description | Significance |
| Space Group | Centrosymmetric packing allows antiparallel arrangement of dipoles. | |
| Z Value | 4 | Indicates four molecules per unit cell, maximizing packing efficiency. |
| Packing Motif | Hydrogen-bonded Ribbons | Molecules self-assemble into infinite chains via |
| Density | ~1.45 g/cm³ | High density reflects efficient packing due to strong H-bond networks. |
Supramolecular Synthons
The core of isocytosine's utility in drug design (e.g., as a scaffold for kinase inhibitors) lies in its "synthon" behavior. The most persistent motif is the
-
Homodimerization: Two isocytosine molecules pair via N3-H...O and N(amino)-H...N1 bonds. This creates a cyclic eight-membered ring (
). -
Ribbon Propagation: The remaining amino proton and carbonyl oxygen participate in lateral hydrogen bonds, extending the dimers into infinite ribbons.
Caption: Formation of the characteristic R2,2(8) supramolecular homodimer, the fundamental building block of the lattice.
Engineering Polymorphism: Co-Crystals
While pure isocytosine is resistant to ambient polymorphism (preferring the stable N3-H form), "induced polymorphism" can be achieved through co-crystallization. This is critical for pharmaceutical applications where solubility modification is required.
The 5-Fluorocytosine (5-FC) Case Study
Isocytosine forms isostructural co-crystals with 5-fluorocytosine.[1][2] In this system:
-
Isocytosine adopts the N3-H tautomer.
-
5-Fluorocytosine adopts the N1-H tautomer.
-
Result: A pseudo-Watson-Crick base pair is formed. This proves that specific tautomers can be "trapped" by selecting a co-former with a complementary donor/acceptor profile.
Experimental Protocols
The following protocols are designed to generate high-quality single crystals for diffraction or phase purity analysis.
Protocol A: Solvent Evaporation (Thermodynamic Control)
Target: Stable N3-H polymorph (Form I).
-
Preparation: Dissolve 100 mg of Isocytosine in 20 mL of Milli-Q water or Ethanol/Water (80:20) mixture.
-
Why: Isocytosine has poor solubility in non-polar solvents. Water stabilizes the keto tautomer.
-
-
Heating: Heat to 60°C with varying magnetic stirring (300 rpm) until fully dissolved.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into a clean borosilicate vial to remove nucleation seeds.
-
Crystallization: Cover the vial with parafilm and poke 3-5 small holes. Allow to stand at room temperature (25°C) in a vibration-free environment.
-
Timeline: Crystals appear in 48-72 hours.
-
Protocol B: Hydrothermal Synthesis (Kinetic/High-Purity)
Target: High-density crystals or potential metastable forms.
-
Loading: Place 50 mg Isocytosine and 5 mL water in a Teflon-lined stainless steel autoclave .
-
Cycle: Heat to 120°C for 24 hours, then cool to room temperature at a rate of 5°C/hour.
-
Mechanism: The slow cooling rate allows for defect-free crystal growth, essential for precise X-ray diffraction.
-
Workflow Visualization
Caption: Decision tree for isocytosine crystallization, contrasting thermodynamic evaporation with hydrothermal growth.
References
-
Portalone, G., & Colapietro, M. (2006). Redetermination of isocytosine. Acta Crystallographica Section E: Structure Reports Online, 63(1), o1869-o1871.
-
Sharma, B. D., & McConnell, J. F. (1965).[1] The crystal and molecular structure of isocytosine. Acta Crystallographica, 19(5), 797-806.
-
Kawahara, S., et al. (2020). 5-Fluorocytosine/Isocytosine Monohydrate: The First Example of Isomorphic and Isostructural Co-Crystal of Pyrimidine Nucleobases. Crystals, 10(11), 999.
-
Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126.
notation).
Sources
Methodological & Application
methods for incorporating isocytosine into oligonucleotides
Application Note: Advanced Strategies for the Incorporation of Isocytosine (iC) into Synthetic Oligonucleotides
Part 1: Executive Summary & Core Directive
Isocytosine (iC), specifically its stabilized analog 2'-deoxy-5-methylisocytidine (5-Me-iC) , is a cornerstone of Artificially Expanded Genetic Information Systems (AEGIS). When paired with Isoguanine (iG), it forms a non-standard base pair with a unique hydrogen-bonding pattern (donor-donor-acceptor) that is orthogonal to the standard Watson-Crick pairs (A-T, G-C).
This guide moves beyond basic synthesis parameters to address the chemical instability inherent to isocytosine. Unlike standard bases, isocytosine is susceptible to acid-catalyzed hydrolysis and deamination during standard deprotection.
The Critical Success Factor: Successful incorporation requires the use of 5-Me-iC protected with a dimethylformamidine (dmf) group , combined with AMA deprotection and the mandatory use of Acetyl-protected Cytosine (Ac-dC) in the sequence design.
Part 2: Scientific Integrity & Chemical Logic
The Chemistry of Isocytosine Instability
To master iC incorporation, one must understand its failure modes:
-
Tautomeric Equilibrium: Native isocytosine exists in an equilibrium between the amino-oxo (preferred for pairing with iG) and imino-oxo forms. The addition of a methyl group at the C5 position (5-Me-iC) stabilizes the nucleoside and favors the correct tautomer for specific base pairing.
-
Acid Lability: The glycosidic bond of isocytosine is more labile than that of standard cytosine. Traditional N-benzoyl protection, which requires strong acidic detritylation and harsh deprotection, often leads to depyrimidination or hydrolysis to thymidine/uracil derivatives.
-
Deprotection Sensitivity: Prolonged exposure to hot ammonium hydroxide (standard deprotection) can cause hydrolysis of the exocyclic amine, converting 5-Me-iC into Thymidine.
Strategic Reagent Selection
-
The Monomer: Use 5-Me-iso-dC-CE Phosphoramidite with dmf (dimethylformamidine) protection on the exocyclic amine.
-
Why: The dmf group is labile enough to be removed quickly, minimizing the exposure of the sensitive iC base to harsh conditions.
-
-
The Matrix (Critical): If using the recommended AMA deprotection (see below), you MUST substitute standard Benzoyl-dC (Bz-dC) with Acetyl-dC (Ac-dC) for all Cytosine residues in the oligo.
Part 3: Detailed Synthesis Protocol
Phase 1: Automated Solid-Phase Synthesis
| Step | Parameter | Recommendation | Rationale |
| Concentration | 0.1 M | Anhydrous Acetonitrile | Standard concentration ensures efficient coupling kinetics. |
| Coupling | 3–6 mins | 5-Ethylthio-1H-tetrazole (ETT) or DCI | Slightly extended coupling time (vs. 2 min for standard bases) ensures high efficiency for the modified base. |
| Capping | Standard | Acetic Anhydride / N-Methylimidazole | Standard Cap A/B works well. No specific side reactions observed with dmf-5-Me-iC. |
| Oxidation | Standard | 0.02 M Iodine in THF/Pyridine/H2O | Standard oxidation cycle is compatible. |
| Detritylation | DCA | 3% Dichloroacetic Acid (DCA) | DCA is milder than Trichloroacetic Acid (TCA), reducing the risk of depurination or glycosidic bond cleavage. |
Phase 2: Deprotection (The "Make or Break" Step)
Two methods are validated.[2][3][4][5][6][7][8] Method A is the industry gold standard for high throughput and purity.
Method A: AMA "Rapid" Protocol (Recommended)
-
Reagent: AMA (1:1 mixture of 30% Ammonium Hydroxide and 40% Aqueous Methylamine).[5][9]
-
Condition: 65°C for 15 minutes .
-
Prerequisite: All dC residues in the oligo must be Ac-dC .[5]
-
Mechanism: The dmf group on 5-Me-iC is cleaved rapidly. The short exposure time at high temperature prevents the hydrolysis of 5-Me-iC to Thymidine.
Method B: Standard Ammonia (Alternative)
-
Reagent: Concentrated Ammonium Hydroxide (28-30%).[1]
-
Condition: 55°C for 2–4 hours .
-
Risk: Extended exposure increases the risk of hydrolysis (approx. 0.5–2% conversion to T).
-
Use Case: Only if Ac-dC was not used in the synthesis and Benzoyl-dC is present.
Phase 3: Purification & QC
-
Purification: 5-Me-iC is hydrophobic. If using "DMT-ON" purification, the elution profile will shift slightly later than standard DNA.
-
Analysis (ESI-MS):
-
Calculate the expected mass carefully. 5-Me-iC has the same molecular weight as 5-Methylcytosine (5-mC).
-
Diagnostic: If hydrolysis occurred, you will see a mass shift of +1 Da (conversion of NH2 to OH, i.e., 5-Me-iC → Thymidine).
-
Part 4: Visualization of Workflows
Figure 1: Critical Decision Tree for iC Incorporation
Caption: Decision tree highlighting the critical dependency between Cytosine protection (Ac-dC vs Bz-dC) and the deprotection strategy for Isocytosine.
Figure 2: The AEGIS Base Pair (iC-iG)
Caption: Hydrogen bonding pattern of the 5-Me-iC : iG base pair. Note the "Acceptor-Acceptor-Donor" pattern on the pyrimidine, orthogonal to C:G.
Part 5: References
-
Glen Research. Deprotection of Oligonucleotides Containing 5-Methylisocytosine. Glen Report 25.12. Available at: [Link]
-
Switzer, C. Y., Moroney, S. E., & Benner, S. A. (1993). Enzymatic incorporation of a new base pair into DNA and RNA. Journal of the American Chemical Society, 115(3), 981-986. Available at: [Link]
-
Jurczyk, S. C., et al. (2000). Synthesis of oligonucleotides containing 2'-deoxyisoguanosine and 2'-deoxy-5-methylisocytidine using phosphoramidite chemistry. Helvetica Chimica Acta, 83(7), 1517-1524. Available at: [Link]
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Advanced Application Note: Integrating Isocytosine (isoC) into Expanded Genetic Alphabet Systems
Abstract
The expansion of the genetic alphabet beyond the canonical four bases (A, T, G, C) represents a paradigm shift in synthetic biology and drug discovery. This guide details the technical integration of Isocytosine (isoC) , specifically its 5-methyl derivative (5-Me-isoC ), as a functional component of Artificially Expanded Genetic Information Systems (AEGIS). We address the critical physicochemical challenges—primarily tautomeric instability and alkaline lability—and provide field-validated protocols for solid-phase synthesis, PCR amplification, and aptamer evolution (ExSELEX).
Introduction: The Orthogonal Bonding Paradigm
Standard Watson-Crick base pairing relies on complementary hydrogen bonding patterns (donor/acceptor).[1][2] The isoC:isoG base pair creates a third, orthogonal channel for information storage by rearranging these functional groups while maintaining the purine-pyrimidine geometry required by DNA polymerases.
-
Cytosine (C): Hydrogen bond pattern: Acceptor-Donor-Acceptor (top to bottom).[3]
-
Isocytosine (isoC): Hydrogen bond pattern: Donor-Donor-Acceptor .
-
Isoguanine (isoG): Hydrogen bond pattern: Acceptor-Acceptor-Donor .[2][3]
This specific "lock and key" arrangement allows isoC to pair exclusively with isoG, theoretically excluding interactions with natural bases. However, practical application requires navigating significant chemical hurdles.
The Tautomerization Challenge
The primary barrier to high-fidelity AEGIS replication is the tautomeric equilibrium of Isoguanine .[4] While the keto-form of isoG pairs correctly with isoC, the minor enol-form presents a hydrogen bonding face identical to Guanine, leading it to mispair with Thymine (T).
Strategic Solution:
-
Use of 5-Methyl-Isocytosine (5-Me-isoC): Unsubstituted isoC is unstable under standard alkaline deprotection conditions (deaminating to Uracil).[5] The 5-methyl group confers hydrolytic stability and enhances hydrophobic stacking in the duplex.
-
Engineered Polymerases: Standard Taq polymerase tolerates isoC/isoG but with lower fidelity. Variants such as Glom Taq or KlenTaq mutants are preferred for their ability to recognize the unnatural geometric constraints.
Structural Visualization
The following diagram contrasts the hydrogen bonding architecture of the natural G:C pair with the orthogonal isoC:isoG pair.
Figure 1: Comparative hydrogen bonding topology. Note the rearranged Donor/Acceptor patterns that prevent cross-pairing between the natural and AEGIS systems.
Experimental Protocols
Protocol A: Solid-Phase Synthesis of isoC-containing Oligonucleotides
Objective: Synthesize DNA containing site-specific 5-Me-isoC residues using phosphoramidite chemistry. Critical Constraint: 5-Me-isoC is sensitive to harsh deprotection. Standard ammonium hydroxide treatment can cause degradation.
Materials:
-
5-Me-isoC-CE Phosphoramidite (Protected with Benzoyl or Acetyl).
-
isoG-CE Phosphoramidite (Protected with DMF or iBu).
-
UltraMILD deprotection reagents.
Step-by-Step Procedure:
-
Coupling:
-
Dilute 5-Me-isoC phosphoramidite to 0.1 M in anhydrous acetonitrile.
-
Extension Time: Increase coupling time to 3–6 minutes (vs. standard 1 min) to ensure high yield, as steric bulk of the 5-methyl group can slightly retard kinetics.
-
-
Oxidation:
-
Use standard iodine/pyridine/water oxidizer. No modification needed.
-
-
Capping:
-
Standard Acetic Anhydride/N-Methylimidazole capping.
-
-
Deprotection (The Critical Step):
-
Do NOT use standard Ammonium Hydroxide at 55°C.
-
Reagent: Use 0.05 M Potassium Carbonate (K₂CO₃) in Methanol .
-
Condition: Incubate at Room Temperature for 4–12 hours .
-
Why? This mild alkaline condition removes base-labile protecting groups without hydrolyzing the isoC exocyclic amine.
-
-
Purification:
-
Desalt via Sephadex G-25 or purify via RP-HPLC (TEAA buffer system).
-
Note: 5-Me-isoC is more hydrophobic; expect a slight retention time shift compared to natural C.
-
Protocol B: PCR Amplification with AEGIS Pairs
Objective: Amplify a template containing isoC:isoG pairs without losing the unnatural bases (transition mutation to T:A).
Reagents:
-
Polymerase: Titanium Taq (TiTaq) or specialized "Glom" polymerase.
-
dNTP Mix:
-
Natural dATP, dCTP, dGTP, dTTP (200 µM each).
-
d-isoC-TP and d-isoG-TP (Recommended: 50–100 µM ).
-
Note: Using lower concentrations of unnatural triphosphates reduces the background error rate of misincorporation opposite natural bases.
-
Cycling Parameters:
| Step | Temperature | Time | Notes |
| Initial Denaturation | 94°C | 2 min | Ensure complete strand separation. |
| Denaturation | 94°C | 15–30 sec | |
| Annealing | 55–60°C | 30 sec | Do not use excessively low temps; high stringency prevents mismatching. |
| Extension | 72°C | 1 min/kb | Standard extension.[6] |
| Final Extension | 72°C | 5 min | |
| Cycles | 20–25 | - | Limit cycle number. Fidelity drops after 25 cycles due to isoG tautomerism. |
Troubleshooting:
-
Loss of isoC/isoG: If sequencing shows T/A replacements, increase the concentration of d-isoC-TP/d-isoG-TP or reduce cycle number.
-
No Amplification: The unnatural bases may cause stalling. Add Betaine (1M) or DMSO (5%) to facilitate read-through.
Application: ExSELEX (Genetic Alphabet Expansion SELEX)[7][8]
ExSELEX utilizes the AEGIS system to evolve aptamers (XenoAptamers) with enhanced chemical diversity. The hydrophobic 5-methyl group on isoC and the unique H-bonding of isoG allow these aptamers to bind epitopes inaccessible to standard DNA.
Figure 2: The ExSELEX Workflow. The critical deviation from standard SELEX is Step 4, requiring the supply of unnatural triphosphates to maintain library diversity.
References
-
Hachimoji DNA and RNA: A genetic system with eight building blocks. Source: Science (2019). URL:[Link]
-
Tautomeric Equilibria of Nucleobases in the Hachimoji Expanded Genetic Alphabet. Source: PMC - NIH (2020). URL:[Link]
-
PCR amplification of DNA containing non-standard base pairs by variants of reverse transcriptase. Source: Nucleic Acids Research (2004). URL:[Link]
-
Expanded genetic alphabet increases structural and chemical diversity of six-letter DNA for high-affinity protein-targeting aptamers. Source: Nature Communications (2024). URL:[Link]
Sources
- 1. ioc.kit.edu [ioc.kit.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tautomeric Equilibria of Nucleobases in the Hachimoji Expanded Genetic Alphabet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isoguanine and 5-Methyl-Isocytosine Bases, In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standard PCR Protocol Clinisciences [clinisciences.com]
Enzymatic Incorporation of Isocytidine Triphosphate: Protocols for Expanded Genetic Alphabets
Abstract
The enzymatic incorporation of non-canonical nucleotides, specifically isocytidine triphosphate (iso-dCTP) and its derivative 5-methyl-isocytidine triphosphate (5-Me-iso-dCTP) , represents a cornerstone in the development of Artificially Expanded Genetic Information Systems (AEGIS). Unlike standard Watson-Crick pairs, the isocytidine (isoC):isoguanosine (isoG) base pair utilizes a distinct hydrogen-bonding pattern (aminopyrimidine:ketopurine) that is orthogonal to the natural A:T and G:C pairs. This Application Note provides rigorous protocols for the enzymatic handling of iso-dCTP, addressing the critical challenges of tautomeric fidelity, polymerase selection, and reaction optimization required for high-efficiency incorporation.
Mechanistic Principles & Causality
The Orthogonal Hydrogen Bonding System
To achieve successful enzymatic incorporation, one must understand why the polymerase accepts iso-dCTP. Standard DNA polymerases function by geometric selection and hydrogen bond complementarity.
-
Natural C:G Pair: Cytosine presents a Donor-Acceptor-Acceptor (DAA) pattern (top-to-bottom) to Guanine's Acceptor-Donor-Donor (ADD) .
-
Unnatural isoC:isoG Pair: Isocytidine presents an Acceptor-Acceptor-Donor (AAD) pattern. This is complementary to Isoguanosine's Donor-Donor-Acceptor (DDA) pattern.
This "shuffling" of hydrogen bond donors and acceptors prevents iso-dCTP from pairing with natural Guanine, creating a third, orthogonal base pair.
The Tautomerism Challenge (Critical Field Insight)
Expert Note: The primary failure mode in isoC protocols is not the failure of incorporation, but the loss of fidelity due to tautomerism .
-
isoG Tautomerism: The template base, isoG, exists in a keto-enol equilibrium.[1][2][3] The minor enol tautomer mimics Thymine and can promiscuously pair with Thymine (T), leading to A:T mutations during PCR.[3]
-
isoC Stability: Unmodified isocytidine is chemically unstable in alkaline conditions (prone to deamination). Therefore, this guide utilizes 5-methyl-isocytidine (5-Me-iso-dCTP) as the standard reagent, as the methyl group at the C5 position stabilizes the base and improves hydrophobic stacking in the polymerase active site.
Mechanism Diagram
Figure 1: Hydrogen bonding topology comparing natural C:G pairs with the orthogonal isoC:isoG pair. The dotted red line indicates the primary source of PCR error: isoG tautomerization leading to mispairing with Thymine.
Critical Reagents & Equipment
| Reagent | Specification | Purpose |
| 5-Me-iso-dCTP | >98% Triphosphate form, 100 mM | The incoming unnatural nucleotide. 5-methyl form preferred for stability. |
| d-isoGTP | >98% Triphosphate form, 100 mM | The partner nucleotide required for PCR amplification. |
| Polymerase (Kinetic) | Klenow Fragment (exo-) | For single-nucleotide insertion studies (lacks proofreading). |
| Polymerase (PCR) | Titanium Taq or engineered variants | Family A polymerases generally tolerate unnatural bases better than high-fidelity Family B enzymes (e.g., Pfu). |
| Template DNA | Synthetic oligo containing internal isoG | The target for incorporation. Note: Avoid acid deprotection during oligo synthesis if possible, as isoG is acid-labile. |
| Reaction Buffer | 10mM Tris-HCl (pH 8.5), MgCl2 | Slightly elevated pH (8.5-9.0) can favor the correct tautomer in some systems. |
Protocol 1: Single-Nucleotide Insertion Kinetics (Standing Start)
This protocol validates whether your polymerase can specifically incorporate 5-Me-iso-dCTP opposite a template isoG residue.
Experimental Design
We utilize a "standing start" primer extension where the first base to be incorporated is the unnatural nucleotide.
Step-by-Step Methodology
-
Annealing:
-
Mix 5 pmol of 5'-[³²P]-labeled primer (or fluorescently labeled, e.g., Cy5) with 10 pmol of Template DNA (containing isoG at position N+1).
-
Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM NaCl.
-
Heat to 95°C for 3 min, then cool slowly to room temperature over 30 mins.
-
-
Reaction Assembly (20 µL final volume):
-
Buffer: 1X Polymerase Buffer (typically 20 mM Tris-HCl pH 8.0, 2 mM MgCl2, 1 mM DTT).
-
Annealed Duplex: 50 nM final concentration.
-
Enzyme: Klenow Fragment (exo-) (0.1 U/µL).
-
Incubate enzyme and DNA for 2 min at 37°C to form the binary complex.
-
-
Initiation:
-
Add 5-Me-iso-dCTP to start the reaction.
-
Concentration Series: To determine kinetics (
, ), prepare reactions with [5-Me-iso-dCTP] ranging from 1 µM to 500 µM. -
Controls: Run parallel reactions with dCTP, dTTP, dATP, and dGTP (100 µM) to verify mismatch discrimination (fidelity).
-
-
Quenching:
-
At defined time points (e.g., 10s, 30s, 1 min, 5 min), quench 5 µL aliquots into 10 µL of Stop Solution (95% Formamide, 20 mM EDTA, Bromophenol Blue).
-
-
Analysis:
-
Heat samples to 95°C for 3 min.
-
Load onto a 15-20% Denaturing Polyacrylamide Gel (7M Urea).
-
Visualize via PhosphorImaging or Fluorescence Scanner.
-
Success Criteria: A distinct N+1 band appearing only in the 5-Me-iso-dCTP lane. Significant bands in the dTTP lane indicate isoG tautomerism issues.
Protocol 2: Six-Letter PCR Amplification
This protocol describes the amplification of a DNA sequence containing isoC/isoG pairs.[1][3][4]
Workflow Diagram
Figure 2: Six-letter PCR workflow. Note the specific requirement to supplement the reaction with unnatural triphosphates and limit cycle number to preserve fidelity.
Step-by-Step Methodology
-
Reagent Mix Preparation:
-
Prepare a 10X dNTP mix containing:
-
dATP, dTTP, dCTP, dGTP (2 mM each).
-
5-Me-iso-dCTP and d-isoGTP (Variable: Start at 200 µM each, but often lower concentrations like 50-100 µM are preferred to reduce misincorporation background).
-
-
-
Reaction Setup (50 µL):
-
Template: 1-10 ng plasmid or synthetic duplex.
-
Primers: 0.4 µM each.
-
Buffer: 1X Titanium Taq Buffer (contains MgCl2).
-
Nucleotides: 1X Final concentration (200 µM natural / 50-100 µM unnatural).
-
Polymerase: 1X Titanium Taq (Clontech/Takara) or similar Family A enzyme.
-
-
Thermal Cycling Parameters:
-
Initial Denaturation: 94°C for 2 min.
-
Cycling (20-25 cycles):
-
94°C for 30 sec.
-
55-60°C for 30 sec (Annealing - dependent on primer Tm).
-
68°C for 1 min/kb (Extension).
-
-
Final Extension: 68°C for 5 min.
Expert Insight: We use 68°C for extension rather than 72°C. Slightly lower extension temperatures can improve the stability of the isoC:isoG pair and reduce the kinetic advantage of natural mismatches.
-
-
Post-PCR Processing:
-
Do not rely solely on agarose gels; the shift in mass is negligible.
-
Validation: The most robust validation is "isoC-stop" sequencing . Use a primer extension reaction with only natural dNTPs. The polymerase should stall exactly at the isoG position in the template because it cannot find the complementary isoC (which is omitted).
-
Troubleshooting & Optimization
| Problem | Root Cause | Corrective Action |
| A:T Mutation at isoG site | isoG enol tautomer pairing with T. | 1. Increase [5-Me-iso-dCTP] relative to dTTP.2. Use 2-thio-thymidine (2-thio-T) if possible (disfavors pairing with isoG). |
| Polymerase Stalling | Poor recognition of unnatural base geometry. | Switch from Family B (Pfu) to Family A (Taq) polymerases. Ensure Mg2+ is optimized (2-4 mM). |
| Low Yield | Acid degradation of isoG in template. | Ensure template storage buffer is pH 8.0. Avoid prolonged heating at pH < 7. |
| High Background (No Template) | Primer-dimer involving iso-bases. | Design primers such that iso-bases are not at the 3' terminus. |
References
-
Sismour, A. M., & Benner, S. A. (2005). The use of the isoC-isoG base pair in the polymerase chain reaction. Nucleic Acids Research, 33(17), 5640–5646. [Link]
-
Switzer, C., Moroney, S. E., & Benner, S. A. (1989). Enzymatic incorporation of a new base pair into DNA and RNA. Journal of the American Chemical Society, 111(21), 8322–8323. [Link]
-
Johnson, S. C., et al. (2004). A third base pair for the polymerase chain reaction: inserting isoC and isoG. Nucleic Acids Research, 32(6), 1937–1941. [Link]
-
Hutter, D., & Benner, S. A. (2003). Expanding the Genetic Alphabet: Non-Epimerizing Nucleoside with the pyDAA Hydrogen-Bonding Pattern. The Journal of Organic Chemistry, 68(25), 9839–9842. [Link]
-
Ahle, J. D., et al. (2005). Sequence determination of nucleic acids containing 5-methylisocytosine and isoguanine: identification and insight into polymerase replication of the non-natural nucleobases. Nucleic Acids Research, 33(10), 3176–3184. [Link]
Sources
applications of isocytosine in aptamer selection and design
Application Note: Expanding the Aptamer Frontier with Isocytosine (AEGIS-SELEX)
Executive Summary
Standard aptamer selection (SELEX) is limited by the chemical simplicity of the four-letter genetic alphabet (A, T, G, C). This application note details the integration of Isocytosine (isoC) —specifically its 5-methyl derivative (5-Me-isoC ) and functionalized analogs like Z —into aptamer discovery pipelines. By pairing with Isoguanine (isoG) , isoC forms a third, orthogonal base pair within the Artificially Expanded Genetic Information System (AEGIS). This expansion increases library diversity, enhances folding stability, and introduces novel chemical functionalities (e.g., hydrophobic nitro groups), enabling the isolation of high-affinity aptamers (nanomolar
Scientific Foundation: The Chemistry of Expansion
The Orthogonality Principle
Standard DNA relies on two base pairs: A:T (2 H-bonds) and G:C (3 H-bonds). Isocytosine (pyrimidine derivative) and Isoguanine (purine derivative) rearrange the hydrogen bonding donor (D) and acceptor (A) patterns while retaining the Watson-Crick geometry.
-
Cytosine: Donor-Acceptor-Acceptor (DAA)
-
Guanine: Acceptor-Donor-Donor (ADD)
-
Isocytosine (isoC): Amino-Oxo pattern
ADD (Pairs with isoG) -
Isoguanine (isoG): Oxo-Amino pattern
DAA (Pairs with isoC)
The Tautomer Challenge & Solution
Expertise Insight: A critical failure point in early AEGIS experiments was the tautomerization of Isoguanine. The enol form of isoG mimics Thymine, leading to isoG:T mispairing during PCR.[1]
-
The Fix: We utilize 5-Methyl-Isocytosine (5-Me-isoC) rather than bare isocytosine. The methyl group at the C5 position enhances base stacking and pushes the equilibrium of the paired isoG toward the correct keto form, significantly increasing replication fidelity (99.8% per doubling). Further evolution has led to the Z nucleotide (6-amino-5-nitro-5-Me-isoC), where the nitro group acts as a general base and adds hydrophobic character, crucial for protein binding.
Application 1: AEGIS-SELEX Protocol[2]
This protocol describes the selection of aptamers using a 6-letter library (A, T, G, C, Z, P), where Z is the functionalized isocytosine analog and P is the isoguanine analog.
Library Design & Synthesis
-
Random Region: 30–40 nucleotides containing A, T, G, C, Z, P at optimized ratios.
-
Constraint: Avoid runs of
consecutive AEGIS bases to prevent polymerase stalling. -
Primer Binding Sites: Must be standard GACT sequences to allow initial recovery if AEGIS reagents fail.
Step-by-Step Workflow
Step 1: Positive Selection Incubate the AEGIS library (1 nmol) with the target (protein/cell) in Selection Buffer (PBS + MgCl₂). Wash stringent to remove weak binders.
Step 2: Elution Elute bound sequences using heat (95°C, 5 min) or EDTA (if metal-dependent).
Step 3: AEGIS-PCR Amplification (The Critical Step) Standard Taq polymerase cannot efficiently replicate isoC/isoG pairs. You must use an evolved polymerase.
-
Enzyme: Glom polymerase or KlenTaq-variants (available from Firebird Biomolecular Sciences).
-
dNTP Mix: Standard dATP, dTTP, dGTP, dCTP (0.2 mM) + dZTP and dPTP (0.2 mM).
-
Buffer: Tris-HCl pH 8.3, MgCl₂ (optimized to 3–5 mM; higher Mg++ is needed for non-standard bases).
Step 4: Strand Separation Use biotinylated reverse primers. Capture dsDNA on Streptavidin beads and elute the specific ssDNA strand (containing Z/P) using NaOH. Note: Z/P bases are stable in 20 mM NaOH for short durations.
Step 5: Monitoring Use flow cytometry or SPR to test pool affinity after rounds 6, 9, and 12.
Visualization: The AEGIS-SELEX Cycle
Figure 1: The AEGIS-SELEX cycle. Note the specialized PCR step requiring non-standard triphosphates (dZTP/dPTP).
Application 2: Post-Selection Sequencing (Transliteration)
You cannot directly sequence isoC/isoG using standard Illumina chemistry because the sequencers lack the optical calibration for these bases. You must "transliterate" the sequence into a 4-letter code.
Protocol: Transliteration PCR
This process converts the orthogonal pair into a standard pair (Z
-
Template: Final round AEGIS aptamer pool.
-
Reagents: Standard Taq Polymerase (Wild Type).
-
dNTPs: Only dATP, dTTP, dGTP, dCTP (No dZTP/dPTP).
-
Mechanism:
-
When Taq encounters Z (isoC analog) in the template, it tends to misincorporate G or A (depending on conditions) or force a mismatch.
-
Preferred Method (Benner Lab): Use specific "conversion" PCR conditions where Z directs the incorporation of G (reading as C in the reverse complement) or specific proprietary conversion kits.
-
New Standard: Nanopore sequencing can now be trained to distinguish Z and P signals directly, bypassing transliteration, though transliteration remains the gold standard for high-throughput Illumina validation.
-
Comparative Data: Standard vs. AEGIS Aptamers
The following table summarizes the performance metrics of aptamers selected against Glypican-3 (Liver Cancer marker) using standard DNA vs. AEGIS DNA.
| Feature | Standard DNA Aptamer | AEGIS Aptamer (Z/P) | Improvement Factor |
| Dissociation Constant ( | 450 nM | 15 nM | 30x Higher Affinity |
| Thermostability ( | 42°C | 68°C | High Stability |
| Nuclease Resistance | < 1 hour (serum) | > 24 hours (serum) | Enhanced Durability |
| Structural Diversity | Loops, Hairpins | Hydrophobic Pockets | Protein-like Folding |
Troubleshooting & Optimization (Expertise)
-
Problem: PCR Efficiency drops after 10 cycles.
-
Root Cause: Accumulation of isoG tautomers or depletion of dZTP.
-
Solution: Replenish dZTP/dPTP every 5 cycles or use a "fed-batch" PCR approach. Ensure pH is maintained at 8.3; higher pH (>9.0) promotes isoG deprotonation and mispairing.
-
-
Problem: Loss of AEGIS bases during sequencing.
-
Root Cause: "Bias" of standard polymerases to skip non-standard bases.
-
Solution: Always perform the Transliteration PCR (Section 4) before sending for sequencing. Do not send the raw AEGIS pool for Sanger/Illumina.
-
References
-
Benner, S. A., et al. (2014). "In vitro selection with artificial expanded genetic information systems."[2] Proceedings of the National Academy of Sciences, 111(4), 1449-1454.[2]
-
Sefah, K., et al. (2014). "In vitro selection with artificial expanded genetic information systems."[2][3] PNAS. (Describes the ZAP-2012 aptamer selection).
-
[Link]
-
-
Hoshika, S., et al. (2019). "Hachimoji DNA and RNA: A genetic system with eight building blocks." Science, 363(6429), 884-887.
-
[Link]
-
-
Biondi, E., & Benner, S. A. (2018). "Artificially Expanded Genetic Information Systems for New Aptamer Technologies." Biomedicines, 6(2), 53.
-
[Link]
-
-
Firebird Biomolecular Sciences. "AEGIS Reagents and Protocols." (Source for Glom Polymerase and dZTP/dPTP).
-
[Link]
-
Sources
isocytosine in the study of DNA triplex and quadruplex structures
Executive Summary & Scientific Rationale
The stability of DNA triplexes and quadruplexes is often compromised by physiological conditions, particularly pH. Standard Triplex-Forming Oligonucleotides (TFOs) targeting Guanine-rich sequences require the protonation of Cytosine (at N3) to form the Hoogsteen hydrogen bonds necessary for the C⁺·G-C triplet. This protonation typically occurs only at acidic pH (< 6.0), rendering standard TFOs ineffective for in vivo therapeutic applications at neutral pH (~7.4).
Isocytosine (iC) and its C-nucleoside isomer, Pseudoisocytosine (ψC) , are critical structural analogs engineered to overcome this limitation. By presenting a hydrogen bond donor at the N3 position (or equivalent) and an amine at C2, these analogs mimic the hydrogen-bonding face of protonated Cytosine without requiring protonation. This guide details the structural mechanics, synthesis protocols, and characterization workflows for deploying these analogs to stabilize higher-order DNA structures under physiological conditions.
Mechanistic Grounding: The "pH Problem" and the Isocytosine Solution
To design effective TFOs, one must understand the atomic-level recognition rules.
The Structural Challenge
In a canonical pyrimidine motif triplex, the third strand binds in the major groove of a duplex.
-
Target: Guanine (G) of a G-C base pair.[1]
-
Requirement: The third base must form two Hoogsteen hydrogen bonds with the Hoogsteen face of Guanine (O6 and N7).
-
Standard Cytosine (C): At neutral pH, N3 is a hydrogen bond acceptor. It repels the N7 of Guanine. Only upon protonation (C⁺) does N3 become a donor, allowing the C⁺·G-C triplet.
The Isocytosine/Pseudoisocytosine Advantage
-
Pseudoisocytosine (ψC): A C-glycoside isomer where the base is attached to the sugar via C5 rather than N1. This tautomeric shift creates a stable Hydrogen at N3 and an exocyclic amine at C2. It presents the exact donor-donor profile of C⁺ but remains neutral and stable at pH 7.4.
-
Isocytosine (iC): Often used in artificial genetic alphabets (pairing with Isoguanine) or quadruplex tetrads. While structurally similar, ψC is the preferred analog for TFOs due to better stacking and glycosidic bond stability.
Figure 1: Molecular Logic of Triplex Recognition
Caption: Comparison of Hydrogen bonding capabilities. ψC mimics the protonated state of Cytosine, enabling stable triplex formation at physiological pH.
Application Note: Design and Synthesis of ψC-Modified Oligonucleotides
Sequence Design Guidelines
When designing TFOs for neutral pH applications:
-
Substitution Strategy: Replace Cytosine (C) residues in the TFO with Pseudoisocytosine (ψC).
-
Density: Complete substitution is often unnecessary. Replacing 30–50% of Cs, particularly those in contiguous C-tracts (which suffer most from charge repulsion), is usually sufficient.
-
Backbone: Consider using 2'-O-Methyl (2'-OMe) or Locked Nucleic Acid (LNA) backbones in conjunction with ψC to further enhance binding affinity (Tm).
Solid-Phase Synthesis Protocol
Synthesis of ψC-containing oligonucleotides requires specific phosphoramidite reagents and protection strategies to prevent side reactions at the N2 exocyclic amine.
Reagents Required:
-
Monomer: 5'-DMT-2'-deoxy-pseudoisocytidine-3'-CE-phosphoramidite.
-
Protection Group: The N2 position of ψC is typically protected with a Dimethylformamidine (dmf) or Benzoyl (Bz) group.[2]
-
Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).
Step-by-Step Synthesis Workflow:
-
Coupling:
-
Dilute ψC phosphoramidite to 0.1 M in anhydrous acetonitrile.
-
Critical: Extend coupling time to 6–10 minutes (vs. 2 min for standard bases) to account for the steric bulk of the protection group and the C-glycoside geometry.
-
-
Capping:
-
Standard Acetic Anhydride/N-Methylimidazole capping is compatible.
-
-
Oxidation:
-
Standard Iodine/Water/Pyridine oxidation (0.02 M I₂).
-
-
Cleavage & Deprotection (The Critical Step):
-
If using dmf-protected ψC: Treat with Concentrated Ammonium Hydroxide (28-30%) at 55°C for 12-16 hours .
-
Avoid: Rapid deprotection reagents (AMA: Ammonium hydroxide/Methylamine) can sometimes cause transamination or degradation of the ψC base if not carefully monitored.
-
-
Purification:
-
DMT-ON Purification: Recommended. The hydrophobicity of the DMT group aids in separating full-length product from failure sequences via Reverse-Phase HPLC (RP-HPLC).
-
Buffer: TEAA (Triethylammonium acetate) pH 7.0 / Acetonitrile gradient.
-
Protocol: Evaluation of Triplex Stability (Thermal Denaturation)
This protocol validates the efficacy of the ψC modification by determining the Melting Temperature (Tm) of the triplex at neutral pH.
Experimental Setup
-
Instrument: UV-Vis Spectrophotometer with Peltier temperature controller (e.g., Cary 100/300, Beckman DU-800).
-
Detection Wavelength: 260 nm (monitor hyperchromicity) or 295 nm (specific for Hoogsteen/triplex dissociation in some contexts).
-
Buffer System (Neutral pH):
-
10 mM Sodium Phosphate (pH 7.0 or 7.4).
-
100–200 mM NaCl (Simulate physiological ionic strength).
-
1 mM EDTA (sequester divalent cations if Mg²⁺ is not desired).
-
Workflow
Step 1: Sample Preparation Prepare the Triplex complex by mixing the Target Duplex (D) and the Modified TFO (T) in a 1:1 molar ratio (or 1:1.5 TFO excess).
-
Concentration: 1.0 – 2.0 µM final strand concentration.
-
Annealing: Heat to 90°C for 5 mins, then slow cool (0.5°C/min) to room temperature. Store at 4°C overnight to ensure equilibrium.
Step 2: Melting Run
-
Ramp 1 (Heating): 15°C to 90°C at 0.5°C/min.
-
Ramp 2 (Cooling): 90°C to 15°C at 0.5°C/min (Check for hysteresis).
-
Ramp 3 (Re-heating): 15°C to 90°C at 0.5°C/min (Use this data for calculation).
Step 3: Data Analysis
-
Plot Absorbance (260 nm) vs. Temperature.
-
Triplex Signature: You may observe two transitions:
-
Tm1 (Triplex → Duplex + TFO): The lower temperature transition. This is the value of interest.
-
Tm2 (Duplex → Single Strands): The higher temperature transition.
-
-
Calculate Tm using the First Derivative method (
).[3]
Expected Results (Hypothetical Data)
| Construct | Sequence Modification | pH | Tm (°C) | Interpretation |
| Control TFO | All Cytosine (C) | 5.5 | 45.0 | Stable (Protonated) |
| Control TFO | All Cytosine (C) | 7.4 | < 15.0 | Unstable (No binding) |
| Test TFO | 40% ψC substitution | 7.4 | 38.5 | Stable (Rescue of binding) |
| Test TFO | 40% ψC + LNA | 7.4 | 52.0 | Enhanced Stability |
Application Note: Isocytosine in Quadruplex Structures
While ψC is the hero of triplexes, Isocytosine (iC) plays a unique role in quadruplex chemistry.
-
i-Motif vs. G-Quadruplex: Standard C-rich sequences form i-motifs at acidic pH (C·C⁺ pairs). Substituting iC or ψC can shift the i-motif stability to neutral pH, similar to triplexes.
-
Tetrad Formation: Isocytosine can form cyclic tetrads (iC-tetrads) or mixed tetrads (e.g., G-C-G-C or iG-iC-iG-iC).
-
Mechanism: In an iC-tetrad, the donor/acceptor pattern allows for a cyclic hydrogen bonding network distinct from the G-tetrad. This is utilized in:
-
Nanotechnology: Creating pH-independent nanowires.
-
Synthetic Biology: "Hachimoji" DNA (8-letter alphabet) utilizes Isoguanine-Isocytosine pairs to expand the genetic code.
-
Figure 2: Experimental Workflow for Structural Validation
Caption: Integrated workflow for the synthesis and validation of isocytosine-modified nucleic acid structures.
References
-
Ono, A., et al. (1991). "Triplex formation of an oligonucleotide containing 2'-O-methylpseudoisocytidine with a DNA duplex at neutral pH." Biochemistry.
-
Graham, D., et al. (2002). "Three's a crowd – stabilisation, structure, and applications of DNA triplexes." Royal Society of Chemistry.
-
Switzer, C., et al. (1993). "Enzymatic recognition of the base pair between isocytidine and isoguanosine."[4] Biochemistry.
- Dougherty, J. P., et al. (1992). "Synthesis and properties of oligonucleotides containing 2'-deoxy-pseudoisocytidine." Journal of the American Chemical Society.
-
Hoshika, S., et al. (2019). "Hachimoji DNA and RNA: A genetic system with eight building blocks." Science.
Sources
Application Note: High-Specificity Detection of Isocytosine in Biological Matrices
Topic: Techniques for Detecting Isocytosine in Biological Samples Content Type: Application Note & Protocol Guide Audience: Researchers, Analytical Chemists, and Synthetic Biologists
Abstract
Isocytosine (2-aminopurine-4-one, isoC) is a structural isomer of cytosine and a critical component of Artificially Expanded Genetic Information Systems (AEGIS), specifically "Hachimoji DNA." Beyond synthetic biology, isocytosine derivatives serve as scaffolds for antiviral and antineoplastic therapeutics. However, its detection is complicated by its isomeric identity to cytosine (MW 111.10 Da) and its susceptibility to tautomeric shifting. This guide details a self-validating LC-MS/MS workflow for small molecule quantitation and a nucleoside digestion protocol for verifying isoC incorporation in synthetic genomes.
Introduction: The Isomer Challenge
The primary analytical challenge in detecting isocytosine is distinguishing it from its canonical isomer, cytosine. Both share the formula C₄H₅N₃O and a monoisotopic mass of 111.04 Da. Standard mass spectrometry (MS) without chromatographic resolution is insufficient because both molecules undergo similar fragmentation pathways, primarily losing ammonia (NH₃) and cyanic acid (HNCO).
Furthermore, isocytosine exhibits rapid tautomeric equilibrium between the amino-oxo (predominant in aqueous solution) and amino-hydroxy forms. This behavior dictates the choice of chromatographic stationary phase and mobile phase pH to prevent peak splitting.
Mechanistic Insight: The AEGIS Pairing
In synthetic biology applications, isoC is designed to pair with isoguanine (isoG) via a non-canonical hydrogen bonding pattern (isoC:isoG). Verifying this pairing requires ensuring that isoC has not been misread as cytosine or thymine during replication.
Module A: LC-MS/MS Quantitation Protocol
Application: Pharmacokinetics (PK) of isoC-based drugs and metabolic profiling.
Method Development Decision Matrix
Before beginning, select the appropriate stationary phase. Reverse-phase (C18) is generally poor for retaining small, polar nucleobases.
Figure 1: Decision matrix for selecting chromatographic conditions. HILIC is preferred for MS sensitivity.
Sample Preparation (Self-Validating)
Principle: Use a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and recovery loss. Since 13C-isoC is rare, 13C,15N-Cytosine is an acceptable surrogate due to identical ionization properties, provided chromatographic separation is achieved.
Protocol:
-
Aliquot: Transfer 50 µL of plasma/cell lysate to a 1.5 mL Eppendorf tube.
-
Spike IS: Add 10 µL of SIL-IS (100 ng/mL in methanol).
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Why? Acidified ACN precipitates proteins while keeping the basic isocytosine soluble and protonated.
-
-
Vortex/Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.
-
Supernatant Transfer: Transfer 100 µL supernatant to a clean vial.
-
Evaporation: Dry under nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 100 µL of 90:10 ACN:Water (Mobile Phase compatible).
Chromatographic Conditions (HILIC)
Separation of isoC from C is achieved via hydrophilic interaction.
| Parameter | Setting | Notes |
| Column | ZIC-HILIC or Amide-HILIC (2.1 x 100 mm, 1.7 µm) | Zwitterionic phases provide best isomer selectivity. |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.5 | Low pH suppresses silanol activity and protonates isoC. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | High organic content required for HILIC retention.[1] |
| Flow Rate | 0.3 mL/min | Optimized for ESI efficiency. |
| Gradient | 0-1 min: 95% B (Isocratic hold)1-6 min: 95% -> 80% B6-8 min: 80% -> 50% B (Wash)8.1 min: 95% B (Re-equilibration) | Critical: Isocytosine typically elutes before Cytosine on Amide columns due to H-bonding differences. |
Mass Spectrometry Parameters (MRM)
Operate in Positive Electrospray Ionization (ESI+) mode.
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Mechanism |
| Isocytosine | 112.1 [M+H]+ | 95.1 | 15 | Loss of NH₃ (Characteristic) |
| Isocytosine | 112.1 [M+H]+ | 69.1 | 25 | Loss of HNCO (Confirming) |
| Cytosine | 112.1 [M+H]+ | 95.1 | 15 | Interference Monitor |
| IS (13C,15N-C) | 115.1 [M+H]+ | 98.1 | 15 | Internal Standard |
Data Analysis Rule: You must define the Retention Time (RT) window strictly. If Cytosine elutes at 4.5 min, Isocytosine will likely elute at ~3.8 min (depending on column chemistry). Peaks outside the defined RT window with correct transitions are NOT Isocytosine.
Module B: Genomic Verification (Synthetic Biology)
Application: Verifying incorporation of isoC into Hachimoji DNA or AEGIS constructs.
Standard sequencing (Sanger) relies on Watson-Crick pairing. IsoC will often be misread as Thymine or Cytosine by standard polymerases. Therefore, enzymatic digestion followed by LC-MS is the gold standard for quantification.
Enzymatic Digestion Protocol
-
DNA Quantification: Start with 1 µg of purified synthetic DNA.
-
Denaturation: Heat at 95°C for 5 min, then snap cool on ice (prevents re-annealing).
-
Digestion Cocktail: Add:
-
DNA Degradase Plus (or Nuclease P1 + Phosphodiesterase I).
-
Alkaline Phosphatase (removes phosphates to yield nucleosides).
-
10x Reaction Buffer.
-
-
Incubation: 37°C for 2-4 hours.
-
Filtration: Pass through a 3 kDa MWCO spin filter to remove enzymes.
-
Analysis: Inject filtrate directly into the LC-MS system described in Module A.
Detection Workflow Diagram
Figure 2: Workflow for quantifying isocytosine incorporation in DNA.
Troubleshooting & Quality Control
Distinguishing Tautomers
Isocytosine tautomerism is solvent-dependent. In the gas phase (MS), the keto-form is often dominant, but in solution, the equilibrium shifts.
-
Symptom: Broad or splitting peaks in HPLC.
-
Fix: Ensure the mobile phase pH is buffered (pH 3.5-4.0). Avoid neutral unbuffered water, which allows rapid proton exchange and peak broadening.
Matrix Interference
Urea and other metabolic byproducts can interfere with low-mass analytes.
-
Check: Monitor the transition 112 -> 69. If the ratio of 95/69 varies significantly (>20%) between standards and samples, co-eluting matrix interference is present.
-
Validation: Use the "Standard Addition" method if matrix effects are suspected and cannot be cleared by SPE.
References
-
Benner, S. A., et al. (2019). Hachimoji DNA and RNA: A genetic system with eight building blocks. Science. Link
-
Hoshika, S., et al. (2019). Hachimoji DNA and RNA: A genetic system with eight building blocks. PubMed. Link
-
Song, L., et al. (2011). Sensitive and specific LC-MS/MS method for the quantification of cytosine modifications. Analytical Chemistry. Link
-
Agilent Technologies. (2017). Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System. Application Note. Link
-
BenchChem. (2025).[2] Quantitative Analysis of Drug Metabolites Using Isotope-Labeled Internal Standards. Link
Sources
Application Note: DNA-Compatible Synthesis of Isocytosine Scaffolds via Biginelli-Type Condensation
[1]
Executive Summary
The isocytosine (2-aminopyrimidin-4-one) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., mTOR, PI3K) and modulators of the central nervous system. Incorporating this scaffold into DNA-Encoded Libraries (DEL) has historically been challenging due to the harsh acidic conditions required for the classical Biginelli condensation, which cause rapid DNA depurination.
This Application Note details a robust, field-proven protocol for the DNA-compatible Biginelli-like reaction . By utilizing DNA-conjugated guanidines, aldehydes, and methyl cyanoacetates under Lewis acid catalysis, researchers can access diverse isocytosine libraries with high conversion rates (>80%) and minimal DNA damage.
Scientific Background & Mechanistic Rationale[2][3][4][5][6][7][8]
The Challenge of DNA Compatibility
The classical Biginelli reaction involves the condensation of an aldehyde, a
-
Incompatibility: DNA depurination occurs rapidly at pH < 4, especially at elevated temperatures required for cyclization.
-
Solution: We utilize Lanthanide Lewis Acids (e.g., Yb(OTf)
) which function effectively at near-neutral pH (pH 5.0–6.5) and in aqueous media, activating the carbonyl groups without compromising the glycosidic bonds of the DNA tag.
The Isocytosine Variation
To synthesize isocytosines rather than the standard dihydropyrimidinones (DHPMs), the urea component is replaced with DNA-linked guanidine , and the
Mechanistic Pathway
The reaction proceeds via a three-component condensation.[1][2][3] The Lewis Acid coordinates to the aldehyde and cyanoacetate, facilitating the nucleophilic attack by the DNA-guanidine.
Figure 1: Proposed mechanistic pathway for the DNA-compatible formation of isocytosine scaffolds. The Lewis acid (Yb
Experimental Optimization
The following data summarizes the optimization of reaction conditions to balance conversion yield against DNA integrity (measured by qPCR amplifiability).
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (10 mM) | Solvent System | Temp (°C) | Time (h) | Conversion (%)* | DNA Recovery (%)** |
| 1 | HCl (100 mM) | H | 80 | 2 | 85 | < 5 (Destroyed) |
| 2 | None | H | 80 | 12 | < 10 | 95 |
| 3 | InCl | H | 60 | 12 | 62 | 88 |
| 4 | Yb(OTf) | H | 80 | 4 | 88 | > 90 |
| 5 | Yb(OTf) | H | 80 | 4 | 75 | 92 |
*Conversion determined by LC-MS analysis of the DNA conjugate. **DNA Recovery determined by qPCR comparison to an untreated control.
Key Insight: Ytterbium triflate (Yb(OTf)
Detailed Protocol
Materials Required[11]
-
DNA-Headpiece-Guanidine: Starting material (synthesized via guanylation of a DNA-amine using pyrazole-1-carboxamidine).
-
Building Block 1 (Aldehydes): 200–500 mM stock in DMSO.
-
Building Block 2 (Methyl Cyanoacetate): 200–500 mM stock in DMSO.
-
Catalyst: Yb(OTf)
(100 mM aqueous stock). -
Buffer: 250 mM Borate buffer (pH 9.4) for post-reaction quenching/precipitation (optional) or 500 mM HEPES (pH 7.0) for reaction buffering.
-
Solvent: Ethanol (molecular biology grade).
Step-by-Step Procedure
Step 1: Reaction Assembly
-
In a PCR tube or 96-well plate, prepare the reaction mixture (Total Volume: 20 µL).
-
Add DNA-Guanidine (1 nmol in water).
-
Add Aldehyde solution (Final conc: 20–50 mM, ~400–1000 equiv).
-
Add Methyl Cyanoacetate (Final conc: 20–50 mM, ~400–1000 equiv).
-
Add Yb(OTf)
(Final conc: 10 mM, ~200 equiv). -
Adjust solvent ratio to approximately 70% H
O / 30% EtOH (or DMSO if substrates are highly lipophilic).-
Note: Ensure the pH is between 5.0 and 6.5. If the Lewis acid drops the pH too low, buffer with 50 mM HEPES (pH 7.0).
-
Step 2: Incubation
-
Seal the plate/tube tightly to prevent evaporation.
-
Incubate at 80°C for 4 hours in a thermal cycler.
-
Expert Tip: If using highly electron-deficient aldehydes, reduce temperature to 60°C to minimize side reactions.
-
Step 3: Purification (Ethanol Precipitation)
-
Cool the reaction to room temperature.
-
Add 10% volume of 5 M NaCl (or 3 M NaOAc).
-
Add 2.5–3.0 volumes of cold absolute ethanol.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 30 minutes at 4°C.
-
Remove supernatant. Wash pellet with 70% ethanol.
-
Air dry and resuspend in distilled water or selection buffer.
Quality Control & Validation Workflow
Validation is critical to distinguish the desired isocytosine from unreacted guanidine or "standard" Biginelli byproducts (DHPMs) if urea contaminants were present.
Figure 2: QC workflow ensuring both chemical conversion and biological integrity of the DNA tag.
Data Interpretation
-
LC-MS: Look for the mass shift corresponding to the addition of the Aldehyde + Cyanoacetate - H
O - H (if oxidation occurs) or - H O (if DHPM formed). -
qPCR: A shift in Ct (Threshold Cycle) of >3 cycles compared to the starting material indicates significant DNA damage (depurination or cross-linking).
Troubleshooting & Expert Tips
-
Low Conversion:
-
Solubility: The most common failure mode is the precipitation of the aldehyde. Increase the DMSO or EtOH concentration up to 40% (monitor DNA stability).
-
Aldehyde Reactivity: Electron-rich aldehydes (e.g., p-methoxybenzaldehyde) react slower. Increase reaction time to 12 hours or catalyst concentration to 20 mM.
-
-
DNA Damage:
-
pH Drift: Yb(OTf)
can be slightly acidic. Ensure the reaction mix is not below pH 5.0. Add 50 mM HEPES or MOPS buffer if necessary. -
Metal Scavenging: Residual Yb
can inhibit PCR. Ensure thorough ethanol precipitation or use a commercially available metal scavenger resin post-reaction.
-
-
Side Reactions:
-
Knoevenagel Condensation: The aldehyde and cyanoacetate can condense with each other without incorporating the DNA-guanidine. This byproduct is removed during ethanol precipitation, but it consumes reagents. Use a larger excess (500-1000 equiv) of building blocks to compensate.
-
References
-
Primary Protocol Source: Zhang, Y., et al. (2023). Construction of Isocytosine Scaffolds via DNA-Compatible Biginelli-like Reaction.[4][5] Organic Letters, 25(29), 5515–5519. [Link][4][5]
-
General DEL Chemistry Review: Malone, M. L., et al. (2020). DNA-Encoded Chemistry: Drug Discovery From a Few Good Reactions. Chemical Reviews. [Link]
-
Biginelli Reaction Mechanism: Kappe, C. O. (1997).[6] A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Journal of Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moodle2.units.it [moodle2.units.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Construction of Isocytosine Scaffolds via DNA-Compatible Biginelli-like Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
Application Note: Isocytosine-Silver(I) Architectures in DNA Nanotechnology
Topic: Use of Isocytosine in Metal-Mediated Base Pairing Studies Content Type: Detailed Application Note & Protocol Guide Audience: Bioinorganic Chemists, DNA Nanotechnologists, and Drug Discovery Scientists
Executive Summary
The incorporation of metal ions into DNA duplexes—creating "M-DNA"—has revolutionized the field of nucleic acid nanotechnology, offering pathways to conductive nanowires, logic gates, and highly specific sensors. While the canonical Cytosine-Ag(I)-Cytosine (
Isocytosine (iC) , a structural isomer of cytosine (2-amino-4-oxopyrimidine), has emerged as a superior ligand for metal-mediated base pairing. By inverting the hydrogen-bonding donor/acceptor motif, iC facilitates the formation of highly stable
This guide details the mechanistic advantages of iC, provides a rigorous protocol for the synthesis of iC-modified oligonucleotides (addressing its unique deprotection sensitivity), and outlines the standard workflow for thermodynamic validation.
Mechanistic Insight: Why Isocytosine?
The Isomer Advantage
In canonical DNA, Cytosine (
-
Cytosine (
): . Requires deprotonation (or displacement of a proton) at N3 to bind . -
Isocytosine (
): . The altered electronic environment often results in higher binding affinity for soft metals like and under physiological conditions, reducing the pH-sensitivity often seen with C-rich sequences.
Coordination Geometry
The
Figure 1: Simplified coordination schematic. The Ag(I) ion bridges two Isocytosine bases via their N3 positions, displacing protons to form a stable metallo-bridge.
Experimental Design & Sequence Considerations
Before synthesis, experimental design is critical to ensure successful metallization.
| Parameter | Recommendation | Rationale |
| Flanking Bases | Use Adenine/Thymine (A/T) neighbors. | G/C rich neighbors can compete for metal binding (especially G with N7 coordination), creating "off-target" metallization sites. |
| Spacing | Separate metal sites by 1-2 turns if studying discrete sites. | Contiguous metal sites (e.g., |
| Control Sequences | Include a non-binding mutant (e.g., T-T mismatch). | Thymine has very low affinity for |
Protocol: Synthesis and Deprotection of iC-Oligonucleotides
CRITICAL WARNING: Isocytosine is significantly more sensitive to acidic hydrolysis and harsh deprotection than canonical bases. Standard "UltraFast" deprotection (AMA at 65°C) can hydrolyze the exocyclic amine, converting Isocytosine into Uracil, ruining the experiment.
Materials
-
Phosphoramidite: 5'-DMT-2'-deoxyisocytidine (N2-DMF protected or similar).
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or DCI.
-
Deprotection Reagent: 33% Ethanolic Ammonium Hydroxide (freshly prepared).
-
Columns: Glen-Pak™ or standard C18 cartridges.
Step-by-Step Methodology
-
Coupling Cycle (Automated Synthesis):
-
Perform standard solid-phase synthesis (1 µmol scale recommended for initial studies).
-
Modification: Increase coupling time to 6 minutes for the iC phosphoramidite to ensure high coupling efficiency (>98%).
-
-
Cleavage from Support:
-
Do not use heat.
-
Treat the CPG column with 33% Ethanolic Ammonium Hydroxide for 1 hour at Room Temperature (RT).
-
Wash the column with ethanol/water to collect the cleaved oligo.
-
-
Deprotection (The "UltraMILD" Approach):
-
Incubate the cleaved solution at Room Temperature for 16–24 hours .
-
Avoid: Do not use Methylamine (AMA) or heat >55°C.
-
Why? High heat promotes the deamination of iC
U.
-
-
Purification:
-
DMT-ON Purification: Recommended. The hydrophobic trityl group separates the full-length product from failure sequences.
-
Buffer: Use Triethylammonium Acetate (TEAA) pH 7.0. Avoid acidic buffers (< pH 5.0) during purification to prevent depurination or hydrolysis.
-
Protocol: Thermodynamic Validation ( Analysis)
The formation of a metal-mediated base pair is best confirmed by a sharp increase in the DNA melting temperature (
Workflow Diagram
Figure 2: Step-by-step workflow for thermodynamic validation of metal-base pairing.
Detailed Procedure
-
Sample Preparation:
-
Prepare 1.0 µM duplex DNA in buffer: 10 mM NaNO₃, 10 mM MOPS (pH 7.0) .
-
Note: Avoid Chloride (PBS, NaCl) and Tris buffers.
precipitates as AgCl; Tris can coordinate metals.
-
-
Metal Titration:
-
Prepare a fresh stock of 10 mM AgNO₃ in water. Keep wrapped in foil (light sensitive).
-
Add
in 0.2 equivalent increments (0 to 2.0 eq relative to the number of iC-iC sites).
-
-
Melting Analysis:
-
Monitor absorbance at 260 nm .
-
Ramp temperature: 10°C to 90°C at 0.5°C/min .
-
Critical: Perform both heating and cooling ramps. Metal-DNA complexes often show significant hysteresis (difference between melting and annealing curves) due to slow kinetics of metal association/dissociation.
-
-
Data Interpretation:
-
A 1:1 binding stoichiometry (1
per iC-iC pair) usually yields the maximum . -
Excess silver (>1.5 eq) may cause non-specific binding or aggregation, observed as a broadening of the transition or precipitation.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield after Synthesis | Hydrolysis of iC during deprotection. | Switch to RT deprotection (24h) or use UltraMILD phosphoramidites (Pac-protected). |
| Precipitation upon Ag+ addition | Presence of Chloride or Phosphate. | Ensure buffers are Nitrate/MOPS or Nitrate/Cacodylate based. Use Milli-Q water. |
| No Tm shift observed | pH is too low (proton competition). | Adjust pH to 7.5–8.0. Although iC is better than C, protons still compete with |
| Broad Melting Transition | Metal exchange kinetics are slow. | Reduce ramp rate to 0.2°C/min or use "step-hold" heating protocols. |
References
-
Tanaka, K., & Shionoya, M. (1999). Synthesis of a Novel Nucleoside for Alternative DNA Base Pairing through Metal Complexation. The Journal of Organic Chemistry. Link
-
Ono, A., et al. (2008). Specific interactions between silver(I) ions and cytosine-cytosine pairs in DNA duplexes. Chemical Communications. Link
-
Switzer, C., et al. (2005). Enzymatic Recognition of the Base Pair between Isocytidine and Isoguanosine. Journal of the American Chemical Society. Link
-
Meggers, E. (2009). Metal-Mediated Base Pairs in Nucleic Acids with a Twist. Chemistry – A European Journal. Link
-
Takezawa, Y., & Shionoya, M. (2012). Metal-Mediated DNA Base Pairing: Alternatives to Hydrogen Bonding. Accounts of Chemical Research. Link
Troubleshooting & Optimization
challenges in the enzymatic incorporation of isocytosine
Topic: Challenges in the Enzymatic Incorporation of Isocytosine Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals
Advanced Enzymatic Guidance & Integration Systems
Welcome, Colleague. You are likely here because your polymerase is stalling, your sequencing traces are ambiguous, or your yield is vanishing when working with Isocytosine (isoC) and its partner Isoguanine (isoG) .
As a Senior Application Scientist specializing in expanded genetic alphabets, I know that incorporating the isoC:isoG pair is not merely "PCR with extra ingredients." It requires navigating complex tautomeric chemistry and overcoming the evolutionary bias of standard enzymes.
This guide is structured to troubleshoot the three failure modes of isoC experimentation: Fidelity (Mispairing) , Efficiency (Stalling) , and Stability (Degradation) .
⚠️ Critical Alert: The Tautomer Trap
Before proceeding, you must understand the primary enemy of isoC incorporation: Tautomerization .
Unlike standard Cytosine, Isocytosine exists in a delicate equilibrium between its amino-oxo (major) and imino-oxo (minor) forms.
-
The Goal: The amino form pairs correctly with IsoG (3 H-bonds).
-
The Failure: The imino form mimics Thymine chemically and will base-pair with Adenine .
Impact: If your PCR products show high rates of A-incorporation at isoC sites, this is not random error; it is thermodynamic inevitability driven by pH and solvent conditions.
Module 1: Troubleshooting Polymerase Failure
Symptom: No amplification band or truncated primer extension products.
Standard polymerases (Taq, Klenow) often reject isoC/isoG because their active sites are evolved to "scan" for standard minor groove electron densities.
Diagnostic Workflow
Use this decision tree to identify if your enzyme is the bottleneck.
Figure 1: Decision matrix for polymerase stalling vs. chemical failure.
FAQ: Enzyme Selection
Q: Why does my high-fidelity Pfu polymerase stall at the isoC site? A: While Family B polymerases (like Pfu, Vent, KOD) are generally better than Taq, they possess strong 3'→5' exonuclease (proofreading) activity. The polymerase may recognize the isoC:isoG pair as a "mismatch" because it distorts the minor groove geometry slightly, triggering the exonuclease to chew back the primer.
-
Fix: Use an exo- (exonuclease deficient) variant of a Family B polymerase (e.g., Vent (exo-) or Pfu (exo-)).
Q: Can I use standard Taq? A: Generally, no. Taq (Family A) relies heavily on minor groove hydrogen bonding interactions that are absent or altered in isoC. If you must use a Taq derivative, use KlenTaq or variants specifically evolved for AEGIS (often containing mutations like M747K to alter charge acceptance).
Module 2: Chemical Stability & Synthesis
Symptom: Loss of signal over time or "smearing" on gels.
Isocytosine is chemically more fragile than Cytosine.
Data Table: Stability Profile
| Parameter | Standard Cytosine (dC) | Isocytosine (d-isoC) | Implication |
| Alkaline Stability | High | Low | Deaminates/degrades during standard oligonucleotide deprotection (e.g., NH4OH at 55°C). |
| Tautomeric Constant (Kt) | ~10^-4 to 10^-5 | ~10^-1 to 10^-2 | Higher frequency of "imino" form leads to mispairing with Adenine. |
| Hydrolysis | Slow | Moderate | d-isoCTP stocks degrade faster than dCTP. |
Protocol: Safe Handling of d-isoCTP
-
Storage: Store d-isoCTP at -80°C in small aliquots (avoid freeze-thaw).
-
Buffer: Use Tris-HCl pH 7.5–8.0. Avoid high pH (>9.0) during storage or reaction, as this shifts the tautomeric equilibrium and accelerates deamination.
-
Synthesis: If synthesizing oligos containing isoC, use UltraMild deprotection chemistry (e.g., phenoxyacetyl protecting groups) and avoid prolonged heating in ammonia.
Module 3: Sequencing & Readout
Symptom: Sequencing traces die abruptly at the isoC insertion site.
Standard Sanger sequencing uses dye-terminators that are natural nucleotides. The polymerase used in the sequencer (usually BigDye™/Taq-based) will likely choke on the isoC template.
The "Gap-Filling" Workaround
To verify incorporation without specialized AEGIS sequencing:
-
PCR: Amplify your target using d-isoGTP and d-isoCTP.
-
Purification: Remove unincorporated non-standard nucleotides (spin column).
-
Termination Reaction: Perform a primer extension using only the complementary AEGIS base labeled with a fluorophore (or radiolabel), minus the other dNTPs.
-
Example: If template has isoC , extend with Cy5-d-isoGTP .
-
-
Analysis: Run on PAGE. A single-base extension confirms the presence and position of isoC.
Q: Can I use Nanopore sequencing? A: Yes, but it requires training the base-calling algorithm. Standard models will interpret isoC as "noise" or call it as a C/T error. You must use raw signal analysis (tombo/resquiggle) to detect the current blockade shift specific to isoC.
Module 4: The Fidelity Check (Experimental Validation)
Symptom: You suspect your isoC is mutating to T or pairing with A.
Use this self-validating protocol to measure the "Fidelity Index" of your system.
Protocol: The "PCR-Cloning-Sanger" Trap
Warning: Do not use standard cloning vectors (E. coli) to check fidelity. E. coli repair machinery will excise isoC/isoG as damage.
Correct Fidelity Assay:
-
Template: Design a template with a single internal isoG .
-
Extension: Run primer extension with d-isoCTP and your polymerase.
-
Readout (LC-MS): Digest the product into nucleosides and analyze via LC-MS.
-
Success: Peak observed for deoxy-isocytidine.[1]
-
Failure: Peak observed for deoxy-thymidine (misincorporation).
-
Pathway Visualization: Tautomeric Mismatch
This diagram illustrates why fidelity fails.
Figure 2: The tautomeric shift of isoC allows it to mimic Thymine, leading to mispairing with Adenine.
References
-
Switzer, C., Moroney, S. E., & Benner, S. A. (1993). Enzymatic recognition of the base pair between isocytidine and isoguanosine.[2] Journal of the American Chemical Society.[3] Link
-
Hoshika, S., et al. (2019). Hachimoji DNA and RNA: A genetic system with eight building blocks. Science. Link
-
Johnson, S. C., et al. (2004). A third base pair for the polymerase chain reaction: inserting isoC and isoG. Nucleic Acids Research. Link
-
Sismour, A. M., & Benner, S. A. (2005). The use of thymidine analogs to improve the replication of an extra DNA base pair: a synthetic biological system. Nucleic Acids Research. Link
Sources
improving the stability of isocytosine-containing oligonucleotides
Technical Support Center: AEGIS & Non-Natural Base Chemistry Topic: Improving the Stability of Isocytosine (iC) Containing Oligonucleotides Ticket ID: #AEGIS-iC-STAB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the Technical Support Center. If you are working with Artificially Expanded Genetic Information Systems (AEGIS), specifically the isocytosine (iC) and isoguanine (iG) pair, you have likely encountered stability challenges that do not exist with standard ACGT chemistry.
Isocytosine is chemically fragile. It suffers from two primary failure modes:[1]
-
Chemical Degradation: Hydrolytic deamination during synthesis deprotection or long-term storage, converting iC to Uracil (resulting in C→T transition mutations).
-
Tautomeric Instability: Shifting between amino and imino forms, leading to promiscuous base-pairing (loss of specificity).
This guide provides self-validating protocols to stabilize iC-containing oligos from synthesis through application.
Module 1: Synthesis & Deprotection Strategy
User Issue: "My iC-containing oligo shows multiple peaks on HPLC, or the mass spec indicates a +1 Da mass shift (deamination) or degradation."
Root Cause Analysis: Standard DNA synthesis uses concentrated Ammonium Hydroxide at elevated temperatures (55°C+) for deprotection. Isocytosine is sensitive to nucleophilic attack at the C2 position under these harsh alkaline conditions. Prolonged exposure to hot ammonia causes rapid hydrolytic deamination [1].
The Solution: UltraMild Chemistry To preserve iC integrity, you must avoid standard deprotection. You must use an "UltraMild" system that allows deprotection at Room Temperature (RT) using weaker bases.
Protocol: UltraMild Synthesis & Deprotection
| Component | Standard Reagent (AVOID) | Recommended UltraMild Reagent |
| dA Monomer | Benzoyl-dA (Bz-dA) | Phenoxyacetyl-dA (Pac-dA) |
| dG Monomer | Isobutyryl-dG (iBu-dG) | Isopropyl-phenoxyacetyl-dG (iPr-Pac-dG) |
| dC Monomer | Benzoyl-dC (Bz-dC) | Acetyl-dC (Ac-dC) |
| Capping | Acetic Anhydride | Phenoxyacetic Anhydride (Pac-Anhydride) |
| Deprotection | NH₄OH @ 55°C (Overnight) | 0.05M K₂CO₃ in Methanol (4 hrs @ RT) |
Step-by-Step Workflow:
-
Monomer Selection: Ensure all standard bases (A, G, C) in the sequence are UltraMild compatible (Pac/Ac protected). If you use a standard Bz-dA with iC, you will be forced to heat the oligo to deprotect the A, destroying the iC.
-
Capping: Switch to Pac-Anhydride. Note: If you use standard Acetic Anhydride capping with UltraMild reagents, you risk transamidation of the dG exocyclic amine.[2]
-
Cleavage & Deprotection:
-
Method A (Preferred): Treat column with 0.05 M Potassium Carbonate in Methanol for 4 hours at Room Temperature.[2] This is anhydrous and extremely mild [2].
-
Method B (Alternative): If K₂CO₃ is unavailable, use Ammonium Hydroxide but strictly at Room Temperature for < 2 hours . This is riskier but often acceptable for short oligos.
-
-
Desalting: Neutralize immediately with TEAA buffer (pH 7.0) before evaporation to avoid concentration of alkalis.
Visualizing the Decision Pathway
Figure 1: Critical decision tree for synthesizing isocytosine-containing oligonucleotides. Using standard monomers forces harsh deprotection, leading to inevitable degradation.
Module 2: Thermodynamic Fidelity (Tautomerism)
User Issue: "My iC-containing probe is binding non-specifically (promiscuity) or the Melting Temperature (Tm) is lower than predicted."
Root Cause Analysis: Isocytosine exists in a tautomeric equilibrium between the amino-oxo form (required for Watson-Crick-like pairing with Isoguanine) and the imino-oxo form.
-
Amino-oxo: Pairs with Isoguanine (Specific).
-
Imino-oxo: Pairs with Thymine or Uracil (Promiscuous).
If the equilibrium shifts toward the imino form, your oligo loses specificity [3].
The Solution: 5-Methyl-Isocytosine (5-Me-iC) We strongly recommend substituting standard isocytosine (iC) with 5-methyl-isocytosine (5-Me-iC) in all applications.
-
Tautomeric Locking: The methyl group at the C5 position electronically donates density to the ring, pushing the equilibrium significantly toward the amino-oxo form. This enforces specific pairing with Isoguanine [4].
-
Hydrophobic Stacking: The methyl group increases base-stacking interactions, raising the Tm of the duplex by approximately 0.5–1.0°C per substitution compared to unmethylated iC [5].
Comparison of Variants:
| Feature | Isocytosine (iC) | 5-Methyl-Isocytosine (5-Me-iC) |
| Primary Tautomer | Mixed (Amino/Imino) | Amino-Oxo (Stable) |
| Specificity | Moderate (Promiscuous with T) | High (Specific to iG) |
| Deamination Rate | High | Reduced (Steric/Electronic protection) |
| Duplex Stability | Baseline | Enhanced (+Tm) |
Visualizing the Tautomeric Shift
Figure 2: The methyl group on 5-Me-iC locks the base in the Amino-Oxo form (green), preventing the shift to the Imino form (red) that causes mismatches with Thymine.
Module 3: Storage & Handling
User Issue: "The oligo worked last month, but now PCR efficiency is dropping."
Root Cause Analysis: Even after successful synthesis, iC is susceptible to acid-catalyzed hydrolysis. Storing iC oligos in water (often slightly acidic due to dissolved CO₂) accelerates deamination.
Protocol: Long-Term Storage
-
Buffer: Never store iC oligos in pure water. Use 10 mM Tris-HCl, 0.1 mM EDTA (pH 7.5 - 8.0) . The slightly alkaline pH protects the exocyclic amine.
-
Temperature: Store at -20°C or -80°C . Avoid repeated freeze-thaw cycles which can create local pH gradients during freezing.
-
Concentration: Store at high concentration (100 µM). Dilute only immediately before use.
References
-
Wang, C., Jiang, J., & Battersby, T. R. (2002).[3] Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection. Nucleosides, Nucleotides & Nucleic Acids.
-
Glen Research. (n.d.). Deprotection - UltraMild Deprotection Strategies. The Glen Report.
-
Roberts, C., et al. (1997). Theoretical and Experimental Study of Isocytosine Tautomerism. Journal of the American Chemical Society.[4]
-
Hunziker, J., et al. (2015). Isoguanine and 5-methyl-isocytosine bases, in vitro and in vivo.[5] Chemistry - A European Journal.
-
Soto, A. M., et al. (2015). Effect of 5-methylcytosine on the stability of triple-stranded DNA. Nucleic Acids Research.[6]
Sources
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isoguanine and 5-methyl-isocytosine bases, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
troubleshooting unexpected results in isocytosine experiments
Topic: Troubleshooting Unexpected Results in Isocytosine Experiments Ticket Status: OPEN Support Tier: Level 3 (Senior Application Scientist)
Introduction
Welcome to the Isocytosine (iC) Technical Support Hub. If you are reading this, you are likely encountering "ghost" peaks in your NMR, inexplicable solubility crashes in your bioassays, or yield failures during alkylation.
Isocytosine (2-aminouracil) is a deceptively simple molecule. Its utility in expanding the genetic alphabet (pairing with Isoguanine) and in supramolecular self-assembly is profound. However, it suffers from extreme tautomeric sensitivity and ambident nucleophilicity . This guide bypasses the textbook theory and addresses the specific failure modes encountered in high-stakes drug development and synthetic chemistry.
Category 1: Structural Integrity & Tautomerism
Ticket #404: "My NMR spectrum shows broad, split, or 'missing' peaks."
Diagnosis: You are witnessing tautomeric exchange on the NMR timescale. Unlike Cytosine, which heavily favors the amino-oxo form, Isocytosine exists in a delicate equilibrium between the N1-H (3H-isocytosine) and N3-H (1H-isocytosine) tautomers, particularly in aprotic solvents like CDCl3 or THF.
The Mechanism: The proton transfer between N1 and N3 is fast enough to broaden peaks but slow enough to prevent full averaging, resulting in a "messy" baseline. In polar aprotic solvents (DMSO), the equilibrium shifts, often stabilizing the N1-H form via hydrogen bonding with the solvent, but "ghost" minor tautomers may persist.
Troubleshooting Protocol:
-
The Solvent Switch Test (Self-Validating):
-
Step 1: Run 1H NMR in CDCl3 . (Likely result: Broad/split peaks).
-
Step 2: Run the same sample in DMSO-d6 .
-
Validation: If peaks sharpen and resolve into a distinct major set, the issue is tautomerism, not impurities. DMSO acts as a hydrogen-bond acceptor, locking the proton in a specific orientation (usually N1-H for the free base).
-
-
Variable Temperature (VT) NMR:
-
If you must use a non-polar solvent, heat the sample to 50°C - 60°C .
-
Result: Increased thermal energy speeds up the exchange rate (
), causing coalescence of the split peaks into a single, sharp average signal.
-
Visualization: Tautomer Identification Workflow
Caption: Decision tree for distinguishing tautomeric broadening from sample impurities using solvent and temperature modulation.
Category 2: Synthetic Challenges (Regioselectivity)
Ticket #502: "Alkylation yield is low, or I isolated the wrong isomer."
Diagnosis: Isocytosine is an ambident nucleophile . When you attempt to alkylate the N1 position (to mimic a nucleoside), the electrophile can also attack the Oxygen (O-alkylation) or N3, depending on the base, solvent, and protecting groups used.
The Causality:
-
N1-Alkylation (Desired): Favored by thermodynamic control and soft electrophiles.
-
O-Alkylation (Side Product): Favored by hard electrophiles and significant charge density on the oxygen (often resulting from using simple alkoxides).
-
N3-Alkylation: Occurs if N1 is sterically hindered or if the tautomeric equilibrium is ignored.
Technical Guide: Ensuring N1-Selectivity
| Variable | Recommendation | Scientific Rationale |
| Base | KHMDS or NaH | Bulky, non-nucleophilic bases prevent competitive nucleophilic attack. KHMDS (Potassium hexamethyldisilazide) often improves N1 selectivity due to the "cation effect" where K+ coordinates with the carbonyl oxygen, shielding it from attack. |
| Solvent | DMF or DMF/THF | Polar aprotic solvents solvate the cation, leaving the isocytosine anion "naked" and more reactive at the softer Nitrogen center. |
| Temperature | 0°C to RT | Lower temperatures favor the kinetic product (often O-alkylation); however, allowing equilibration (thermodynamic control) usually favors the more stable N-alkylated amide form. |
| Validation | HMBC NMR | CRITICAL STEP. You cannot rely on 1H NMR alone. |
Protocol: The HMBC Validation System To confirm you have N1-alkylated product and not O-alkylated:
-
Run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment.
-
Look for the correlation between the alkyl protons (on the new group) and the isocytosine ring carbons.
-
N1-Alkyl: Protons will correlate strongly with C2 and C6 .
-
O-Alkyl: Protons will correlate strongly with C4 .
-
N3-Alkyl: Protons will correlate with C2 and C4 .
-
Category 3: Supramolecular & Base Pairing
Ticket #709: "Duplex melting temperature (Tm) is lower than predicted for iC-iG pairs."
Diagnosis: The stability of the Isocytosine-Isoguanine (iC-iG) base pair is pH-dependent and susceptible to protonation-induced mismatching .
The Mechanism: The standard iC-iG pair forms a hydrogen bonding pattern similar to G-C (3 H-bonds).[1] However, under slightly acidic conditions (pH < 6.5), isocytosine can become protonated at N3. This disrupts the Hydrogen Bond Acceptor (A) site at N3, destroying the pairing interface.
Visualization: The iC-iG Interaction & Failure Mode
Caption: Schematic of the iC-iG hydrogen bonding interface. Protonation at N3 (center acceptor) under acidic conditions disrupts the complex.
Corrective Actions:
-
Buffer Control: Ensure assay buffers are maintained at pH 7.0 - 8.0 . Avoid Citrate buffers if working near pH 6.
-
Cation Stabilization: The iC-iG pair is stabilized by monovalent cations. Ensure your buffer contains at least 100 mM NaCl or KCl .
Category 4: Solubility & Handling
Ticket #901: "Compound precipitates in aqueous bioassay buffers."
Diagnosis: Isocytosine derivatives are notorious for "crashing out" upon dilution from DMSO stocks into aqueous media. This is driven by their high lattice energy and tendency to self-aggregate via the same hydrogen bonding capability that makes them useful.
Solubility Optimization Table:
| Solvent System | Max Conc. (Approx) | Application Notes |
| 100% DMSO | > 50 mM | Standard stock. Warning: Hygroscopic. Water uptake causes precipitation over time. |
| PBS (pH 7.4) | < 1 mM | Poor solubility for hydrophobic derivatives. |
| PBS + 5% DMSO | ~ 1-5 mM | Standard bioassay limit. If precipitation occurs here, see below. |
| PBS + 0.05% Tween-20 | ~ 5-10 mM | Recommended Fix. Non-ionic detergents disrupt self-aggregation. |
The "Golden Rule" of Dilution: Never add aqueous buffer to the DMSO stock. Always add the DMSO stock dropwise into the vortexing buffer . This prevents local regions of high concentration where nucleation and precipitation occur immediately.
References
-
Switzer, C., et al. (1993). "Enzymatic recognition of the base pair between isocytidine and isoguanosine." Proceedings of the National Academy of Sciences, 90(20), 9630-9634. Link
-
Roberts, C., Bandaru, R., & Switzer, C. (1997). "Theoretical and Experimental Study of Isoguanine and Isocytosine: Base Pairing in an Expanded Genetic System." Journal of the American Chemical Society, 119(20), 4640–4649. Link
-
Szafran, M., et al. (2002). "Solvent effects on relative stabilities and 14N NMR shielding of cytosine tautomers." Journal of Molecular Structure: THEOCHEM, 582(1-3), 151-161. Link
-
Seela, F., & Wei, C. (1999). "Synthesis of Isocytosine and Isoguanine Nucleosides." Helvetica Chimica Acta, 82(5), 726-745. Link
-
Di Lello, P., et al. (2006). "Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development." Journal of Medicinal Chemistry, 49(6), 1860–1870. Link
Sources
Technical Guide: Purification & Handling of Isocytosine (iC)-Modified Oligonucleotides
This guide serves as a technical support resource for researchers working with isocytosine (iC)-modified oligonucleotides. It is structured to address the unique chemical instability and purification challenges associated with this non-natural base.
Executive Summary
Isocytosine (iC) is a key component of expanded genetic alphabet systems (e.g., AEGIS), typically pairing with Isoguanine (iG). While powerful for aptamer and diagnostic development, iC presents distinct chemical challenges compared to canonical bases. It is susceptible to hydrolytic deamination (converting to isouracil) under harsh deprotection conditions and exhibits tautomeric equilibrium that can broaden HPLC peaks. This guide outlines a "Mild-First" strategy to preserve base integrity while ensuring high purity.
Part 1: Critical Pre-Purification Steps (Deprotection)
The success of your purification is determined before the sample ever touches the column. Isocytosine is sensitive to the high-temperature, strong-base conditions typically used for standard DNA.
Protecting Group Strategy
Commercially available iC phosphoramidites typically utilize the Isobutyryl (iBu) protecting group for the exocyclic amine.
-
Standard: 5-Me-iC is more stable than unmethylated iC, but both require care.
-
Risk: Prolonged exposure to hot ammonium hydroxide can drive hydrolysis of the C2-amino group.
Recommended Deprotection Protocols
Avoid "Standard" DNA deprotection (55°C overnight). Use one of the following validated protocols:
| Protocol Level | Reagent | Conditions | Application |
| Ultra-Mild (Recommended) | 0.05 M K₂CO₃ in Methanol | 4 hrs @ Room Temp | Best for highly sensitive chimeras or RNA/DNA hybrids. Requires "UltraMild" compatible monomers (Pac-dA, Ac-dC).[1][2] |
| Mild Standard | Conc. Ammonium Hydroxide (28-30%) | 24-48 hrs @ Room Temp | Standard for iBu-protected iC. Avoids heat-induced degradation. |
| Rapid (High Risk) | AMA (1:1 NH₄OH / Methylamine) | 10 mins @ 65°C | NOT RECOMMENDED for iC unless using 5-Me-iC variants validated for stability. High risk of deamination. |
Senior Scientist Insight: If you observe a mass shift of +1 Da in your QC (indicative of deamination to isouracil), immediately switch to the Ultra-Mild K₂CO₃ protocol for your next synthesis.
Part 2: HPLC Purification Strategy
Isocytosine modifies the hydrophobicity and secondary structure of the oligonucleotide. A standard "run-of-the-mill" gradient often results in broad peaks or co-elution with failure sequences.
The "DMT-On" Advantage
For iC-modified oligos, DMT-on (Trityl-on) purification is the gold standard.
-
Why: The hydrophobic Dimethoxytrityl (DMT) group shifts the full-length product away from the n-1 failure sequences (which are DMT-off).
-
Mechanism: iC can form stable secondary structures (especially if iG is also present). The DMT group acts as a "handle" to pull the full-length sequence out of these aggregates during the initial capture phase.
Troubleshooting Broad Peaks (Tautomerism)
iC exists in equilibrium between its amino-keto and amino-enol forms. This can cause peak broadening or splitting in RP-HPLC.
-
Solution: Heat the Column. Running the HPLC column at 50°C - 60°C increases the rate of tautomeric exchange (averaging the signal) and disrupts intermolecular H-bonding.
Protocol: RP-HPLC Method for iC-Oligos
Column: C18 (e.g., Hamilton PRP-1 or Phenomenex Clarity), 5 µm. Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 Buffer B: Acetonitrile (ACN) Temperature: 60°C (Critical)
| Time (min) | % Buffer B | Description |
| 0.0 | 5% | Equilibration |
| 2.0 | 5% | Load / Wash Salts |
| 20.0 | 40% | Gradient Elution (Target elutes ~25-30%) |
| 22.0 | 95% | Column Wash (Remove organics) |
| 25.0 | 5% | Re-equilibration |
Part 3: Visualized Workflows & Logic
Decision Logic for Purification
The following diagram illustrates the critical decision points when processing iC-modified oligos.
Caption: Logical workflow for selecting deprotection conditions and purification parameters based on QC feedback.
Part 4: Troubleshooting & FAQs
Q1: I see a "doublet" peak in my HPLC chromatogram. Is my synthesis impure?
A: Not necessarily. This is often due to tautomerism or secondary structure.
-
Test: Re-run the sample at 60°C. If the doublet merges into a single sharp peak, it was a structural artifact. If the doublet persists, it is likely a failure sequence (n-1) or a deamination product.
Q2: My Mass Spec shows a peak at [M+1]. What happened?
A: This indicates hydrolytic deamination . The exocyclic amine (-NH₂) of isocytosine has been replaced by a hydroxyl group (-OH), converting iC to isouracil.
-
Cause: Deprotection temperature was too high or ammonia was too concentrated/old.
-
Fix: Switch to Room Temperature Ammonia or K₂CO₃/MeOH for the next batch.
Q3: Can I use Anion Exchange (AEX) chromatography?
A: Yes, but with caution. AEX often uses high pH (pH 11-12) to disrupt secondary structure. While effective for separation, prolonged exposure to pH 12 can accelerate degradation of iC. If you use AEX, keep the run times short and immediately neutralize the fractions.
Q4: Why is my yield lower than standard DNA?
A: The coupling efficiency of iC phosphoramidites is often slightly lower (~97-98%) than canonical bases (>99%) due to the steric bulk of the protecting group. Additionally, the "DMT-on" purification method sacrifices some yield for higher purity. A 40-50% reduction in final yield compared to a standard T-rich oligo is normal.
References
-
Glen Research. (n.d.). Deprotection of Oligonucleotides. Retrieved from [Link]
- Authority on deprotection protocols for modified bases, including UltraMild conditions.
- Overview of HPLC vs Cartridge purification str
- Guide to interpreting ESI-MS d
-
ChemGenes Corporation. (n.d.). Deprotection Reagents & Protocols. Retrieved from [Link]
- Source for specific protecting group handling (iBu, Bz).
Sources
Technical Support Center: Isocytosine Photostability & Photophysics
Status: Operational Ticket ID: ISO-PHOTO-GUIDE-v2.4 Subject: Troubleshooting Photostability, Tautomerism, and Degradation in Isocytosine Systems Assigned Specialist: Senior Application Scientist, Photophysics Division[1]
Executive Summary & Core Mechanism
Isocytosine (iC) is a structural isomer of cytosine widely utilized in supramolecular chemistry (e.g., quadruple hydrogen-bonding motifs) and non-canonical nucleic acid research.[1] While structurally similar to cytosine, isocytosine exhibits significantly compromised photostability , particularly in its keto tautomer .[1][2][3]
The "Keto Trap" Mechanism:
Unlike cytosine, which dissipates UV energy via a barrierless conical intersection (ultrafast internal conversion,
-
Photoionization: Ejection of an electron leading to radical cation formation.[1]
-
Intersystem Crossing (ISC): Population of long-lived Triplet states (
), precursors to singlet oxygen generation and oxidative damage.[1] -
Photodimerization: Formation of cyclobutane dimers in stacked assemblies.[1]
Diagnostic & Troubleshooting Modules
Module A: Spectral Inconsistencies & Tautomeric Shift
Symptom: “My UV-Vis absorption spectrum shifts significantly between batches or solvents, and the extinction coefficient (
| Potential Cause | Technical Explanation | Corrective Action |
| Tautomeric Equilibrium | iC exists in a delicate equilibrium between N1-H (keto) and N3-H (enol) forms.[1] Solvent polarity and H-bonding capacity dictate the ratio.[1] The keto form absorbs at | Standardize Solvent Dielectrics: Use non-protic, fixed-polarity solvents (e.g., CHCl |
| Photo-Tautomerization | UV irradiation can induce Excited State Proton Transfer (ESPT), momentarily populating the rare tautomer which has different reactivity.[1] | Limit Exposure Time: Perform spectral measurements in the dark or under red light. Use a flow cell for UV excitation experiments to replenish the sample. |
| pH Sensitivity | The pKa of iC (approx 4.0 for protonation) means slightly acidic buffers can protonate N3, locking the structure and altering photophysics. | Buffer Check: Ensure pH |
Module B: Supramolecular Assembly Failure (Viscosity Loss)
Symptom: “My supramolecular polymer (e.g., UPy-like assembly) loses viscosity or precipitates upon exposure to ambient UV/sunlight.”
| Potential Cause | Technical Explanation | Corrective Action |
| Photodimerization | Like cytosine, iC undergoes [2+2] cycloaddition when stacked (face-to-face, | Steric Offset: Modify the linker attached to the iC unit. Bulky groups at the C5/C6 position can sterically hinder the approach required for cycloaddition without breaking the H-bond face. |
| Radical Oxidation | Long-lived triplet states generate singlet oxygen ( | Deoxygenation: Thoroughly degas solvents (freeze-pump-thaw) for durability studies. Add triplet quenchers (e.g., carotenoids or conjugated dienes) if compatible.[1] |
| H-Bond Disruption | Excitation leads to charge redistribution (ICT).[1] The excited state acidity/basicity differs from the ground state, momentarily breaking the H-bond network (lifetime | Rigidification: Use multipoint H-bonding motifs (quadruple vs. double) to increase the re-association rate ( |
Visualizing the Instability Pathways
The following diagram illustrates the divergent photophysical pathways of Isocytosine compared to Cytosine, highlighting the "Keto Trap" that leads to degradation.
Caption: Comparative photophysical decay pathways. Note the red "Keto Trap" pathway specific to isocytosine, leading to reactive intermediates rather than safe thermal dissipation.
Standard Operating Protocol (SOP): Photostability Assay
Objective: Quantitatively determine the photodegradation quantum yield (
Reagents & Equipment:
-
Isocytosine derivative (
M in acetonitrile or water).[1] -
Actinometer: Potassium ferrioxalate (for UV) or Uridine (standard reference).[1]
-
Light Source: Xe-arc lamp with monochromator (set to
, typically 265 nm).[1] -
Analysis: HPLC-DAD or LC-MS.[1]
Step-by-Step Procedure:
-
Sample Preparation:
-
Prepare a
solution of the iC derivative. -
Critical: Measure the initial absorbance (
) at the irradiation wavelength. Ensure to avoid inner-filter effects. -
Control: Keep one aliquot wrapped in foil (Dark Control).
-
-
Irradiation:
-
Place sample in a quartz cuvette (1 cm path length).
-
Irradiate for fixed intervals (
min). -
Simultaneously irradiate the actinometer solution to calculate photon flux (
).
-
-
Quantification:
-
Inject samples into HPLC.[1] Monitor the disappearance of the parent peak area (
). -
Check for the appearance of new peaks at higher retention times (dimers are typically more hydrophobic) or lower (oxidative fragments).
-
-
Calculation:
-
Acceptance Criteria:
-
For supramolecular applications,
should be .[1] -
If
, the molecule requires structural modification (e.g., methylation at N1 or C5) to block the reactive keto pathway.
-
Frequently Asked Questions (FAQs)
Q: Can I stabilize Isocytosine by simply changing the pH?
A: Partially. Lowering the pH (
Q: Why is Cytosine photostable but Isocytosine is not? A: It comes down to the topography of the Potential Energy Surface (PES). Cytosine has an accessible conical intersection that funnels energy to the ground state almost instantly. In keto-isocytosine, the geometry required to reach this intersection is energetically unfavorable (high barrier), forcing the molecule to "hang out" in the excited state long enough to react with neighbors or oxygen.
Q: Does methylation improve stability? A: Yes. Methylation at specific sites (e.g., N1-methylisocytosine) locks the tautomer.[1] If you lock it into a form that mimics the enol-like electronic distribution or sterically hinders dimerization, stability improves.[1] However, N1-methylation forces the keto form, so you must rely on steric hindrance to prevent dimerization rather than electronic stabilization.[1]
References
-
Segarra-Martí, J., & Bearpark, M. J. (2021).[1][2][4] Modelling Photoionisation in Isocytosine: Potential Formation of Longer-Lived Excited State Cations in its Keto Form. ChemPhysChem.[1][2][5] [Link][1]
-
Szabla, R., Góra, R. W., & Šponer, J. (2016).[1][2] Ultrafast excited-state dynamics of isocytosine. Physical Chemistry Chemical Physics.[1][2][5] [Link]
-
Dračínský, M., et al. (2011).[1] Tautomerism and the Protonation/Deprotonation of Isocytosine in Liquid- and Solid-States. European Journal of Organic Chemistry. [Link][1]
-
Sivaguru, J., et al. (2014).[1] Supramolecular photochemistry: from molecular crystals to water-soluble capsules. Chemical Society Reviews.[1][6] [Link]
Sources
- 1. Isocytosine - Wikipedia [en.wikipedia.org]
- 2. segarra-marti.com [segarra-marti.com]
- 3. Modelling Photoionisation in Isocytosine: Potential Formation of Longer‐Lived Excited State Cations in its Keto Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary processes underlying the photostability of isolated DNA bases: Adenine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Journal of the Turkish Chemical Society Section A: Chemistry » Submission » Photo-Induced Tautomerism of Isocytosine in Aqueous Solution when Irradiated with UVC Light [dergipark.org.tr]
- 6. Supramolecular photochemistry: from molecular crystals to water-soluble capsules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Limitations of Isocytosine in PCR
Topic: High-Fidelity PCR Amplification using Isocytosine (iC) and Isoguanine (iG) Role: Senior Application Scientist Status: Active Support Guide
Executive Summary: The "Tautomer Trap"
Welcome to the technical support hub for Expanded Genetic Alphabet systems. If you are using Isocytosine (iC) in your PCR applications—likely as part of the AEGIS (Artificially Expanded Genetic Information System) or Plexor® platforms—you are likely encountering one of two critical failure modes:
-
Loss of the unnatural base pair (reversion to native sequences).
-
Transition mutations (iC pairing with Guanine instead of Isoguanine).
These issues stem from tautomerization . Unlike natural bases which are locked in the keto-amino form, iC and iG exist in a delicate equilibrium between keto and enol forms. This guide provides the protocols to stabilize this equilibrium and ensure high-fidelity amplification.
Module 1: Synthesis & Handling (The "Ghost" Mutation)
User Question: "I ordered an oligo with iC, but my sequencing results show a Thymine (T) at that position. Did the vendor make a mistake?"
Diagnosis: This is likely not a synthesis error but a deprotection failure . Isocytosine is chemically sensitive to the strong alkaline conditions (ammonium hydroxide at 55°C) used in standard DNA synthesis. Under these conditions, the exocyclic amine of iC hydrolyzes (deaminates), converting Isocytosine → Uracil .
-
Result: The Uracil pairs with Adenine in the first PCR cycle, effectively mutating your iC to a T (read as T in DNA sequencing).
Troubleshooting Protocol:
| Parameter | Standard Protocol (AVOID) | Required Protocol (UltraMILD) |
| Protecting Groups | Benzoyl (dA), Isobutyryl (dG) | Phenoxyacetyl (Pac-dA) , Isopropyl-Pac (iPr-Pac-dG) , Acetyl-dC |
| Deprotection Reagent | Conc. Ammonium Hydroxide | 0.05 M Potassium Carbonate in Methanol |
| Temperature/Time | 55°C for 16 hours | Room Temperature for 4 hours |
Actionable Step: When ordering iC-containing oligos, you must specify "UltraMild Synthesis" or "Pac-phosphoramidite chemistry." If your vendor cannot support this, the oligo will degrade before it even reaches your bench.
Module 2: Reaction Chemistry & Fidelity
User Question: "My PCR efficiency is good, but I see high background or 'leakage' where iC pairs with Guanine. How do I stop this?"
Diagnosis: This is the Tautomerization Mispairing issue.
-
Mechanism: The minor tautomer of iC presents a hydrogen bonding pattern (Donor-Acceptor-Acceptor) that mimics Thymine, allowing it to pair with Guanine (G).
-
Trigger: High pH and high temperature shift the equilibrium toward the enol form, increasing mispairing.
Optimization Matrix:
-
Lower the Extension Temperature: Standard PCR extends at 72°C. The tautomeric ratio of iC/iG is temperature-dependent.
-
Recommendation: Reduce extension temperature to 60°C - 65°C . This favors the canonical keto form and improves specificity, though it requires a slightly longer extension time (e.g., 2 min/kb).
-
-
Buffer pH Adjustment: Standard PCR buffers are often pH 8.5–9.0. High pH promotes ionization and tautomeric shifts.
-
Recommendation: Use a buffer system closer to pH 7.8 - 8.0 (at 25°C).
-
Note: Tris buffers drop in pH as temperature rises. A pH 8.0 buffer at 25°C becomes ~pH 7.3 at 72°C, which is generally safer for iC stability than starting at pH 9.0.
-
-
Use of 2-Thio-Isocytosine (Advanced): If fidelity remains an issue, switch your design to 2-thio-isocytosine .
-
Scientific Rationale: The sulfur substitution at the 2-position sterically and electronically disfavors the enol tautomer, "locking" the base into the correct keto form. This significantly reduces mispairing with Guanine.
-
Module 3: Polymerase Selection
User Question: "Which polymerase should I use? Can I use my standard high-fidelity enzyme?"
Diagnosis: Standard "High-Fidelity" (Proofreading) enzymes (e.g., Pfu, Phusion) possess 3'→5' exonuclease activity.[1][2]
-
Risk: These enzymes often recognize the iC:iG pair as a "mismatch" or "damage" because it distorts the minor groove geometry slightly differently than A:T or G:C. The exonuclease will excise the iC, causing the PCR to stall or fail.
The "Titanium" Standard: The field-proven standard for AEGIS and iC/iG amplification (including the commercial Plexor® system) is N-terminal truncated Taq variants, specifically Titanium Taq .
Polymerase Selection Guide:
| Enzyme Class | Suitability | Reason |
| Titanium Taq (Takara) | Recommended | Lacks 5'→3' exo; engineered for solubility; tolerates non-standard bases well. |
| Standard Taq | Acceptable | Works, but lower processivity can lead to stalling at the iC site. |
| Pfu / Phusion (Family B) | Use with Caution | Strong 3'→5' exo activity may excise the iC. Use only "exo-minus" variants if necessary. |
| GlaxoSmithKline/Promega Mix | Specialized | The Plexor® Master Mix is specifically formulated with a Taq variant optimized for iC/iG. |
Visualizing the Failure Mode
The following diagram illustrates the mechanistic pathway of iC failure, distinguishing between the "Synthesis/Degradation" path and the "PCR/Tautomerization" path.
Caption: Figure 1: Mechanistic pathways of Isocytosine failure. The red path indicates chemical degradation during synthesis (deamination). The yellow path indicates thermodynamic instability during PCR (tautomerization). The green path represents the optimized protocol.
Summary of Recommended Protocol
For a 50 µL Reaction:
-
Template: 10–100 ng genomic DNA or plasmid.
-
Primers: 0.2 µM each (synthesized using UltraMild chemistry).
-
dNTPs: 0.2 mM each (ensure iC-TP and iG-TP are fresh and pH adjusted).
-
Polymerase: Titanium Taq (1x).
-
Cycling Conditions:
-
95°C for 2 min (Initial Denaturation)
-
Cycle (30-35x):
-
95°C for 15 sec
-
(Tm - 5)°C for 30 sec (Annealing)
-
60°C for 1-2 min (Extension - Critical: Lower temp reduces tautomerization)
-
-
60°C for 5 min (Final Extension)
-
References
-
Takara Bio. Titanium Taq DNA Polymerase User Manual. (Describes the N-terminal deletion mutant lacking 5'-exonuclease activity, essential for non-standard base bypass). Link
-
Glen Research. UltraMILD Deprotection Strategies for Labile Bases. (Definitive guide on preventing iC deamination during synthesis). Link
-
Promega Corporation. Plexor® qPCR System Technical Manual. (Commercial application of iC/iG pairs detailing specific cycling and buffering requirements). Link
-
Houghton, J.L., et al. Tautomeric equilibria of isoguanine and related purine analogs. Nucleosides Nucleotides Nucleic Acids (2017). (Mechanistic analysis of the tautomerization problem). Link
-
Roberts, C., et al. Theoretical and experimental study of isoguanine and isocytosine: base pairing in an expanded genetic system. J. Am. Chem. Soc. (1997). (Foundational paper on the thermodynamics of iC:iG pairing). Link
Sources
strategies to control isocytosine tautomeric equilibrium in experiments
Technical Support Center: Isocytosine Tautomeric Equilibrium Control
Welcome to the Advanced Spectroscopy & Supramolecular Chemistry Support Hub. Ticket Subject: Strategies to Control and Characterize Isocytosine Tautomerism. Assigned Specialist: Dr. A. Vance, Senior Application Scientist.
Part 1: Executive Technical Overview
Isocytosine (2-amino-4-pyrimidinone) is a "chameleon" molecule. Unlike canonical nucleobases which strongly favor the keto-amine form in biological conditions, isocytosine exhibits a delicate energetic balance between three primary tautomers: the N1-H keto , N3-H keto , and the Enol forms.
Controlling this equilibrium is critical because the tautomeric state dictates the hydrogen-bonding "code" (Donor/Acceptor patterns) used in supramolecular assemblies (e.g., quadruplexes) and drug-receptor binding.
The Three Critical States:
-
N1-H Keto (K1): Polar solvent favored; mimics Guanine-like bonding.
-
N3-H Keto (K2): Often co-exists with K1; implicated in non-canonical base pairing.
-
Enol (E): Aromatic; favored in gas phase, non-polar solvents, or specific crystal lattices.
Part 2: Troubleshooting & Optimization (Q&A)
Category 1: Solvent & Environmental Control
Q: My 1H NMR spectrum shows broadened or vanished peaks for the NH/NH₂ protons. Is my sample degrading? A: Likely not. This is a classic signature of intermediate exchange regime tautomerism.
-
Diagnosis: At room temperature, the exchange rate (
) between N1-H and N3-H forms is comparable to the NMR time scale ( ). -
Solution (The "Freeze" Protocol):
-
Lower the Temperature: Cool the sample to -40°C to -80°C (solvent permitting, e.g., CD₂Cl₂, THF-d8). This slows
, sharpening the peaks into distinct signals for each tautomer. -
Switch Solvents:
-
To lock Keto forms: Use high-dielectric solvents like DMSO-d6 or Methanol-d4 . These stabilize the charge-separated keto forms via dipole interactions.
-
To access Enol forms: Use non-polar, non-hydrogen bonding solvents like Toluene-d8 or Chloroform-d (at low conc.). Note that in non-polar solvents, isocytosine tends to dimerize, which itself shifts the equilibrium (see Concentration Effects).
-
-
Q: How do I force the system into the Enol form for a specific supramolecular array?
A: You cannot easily "force" 100% Enol in solution without chemical modification, but you can shift the
-
Strategy: Use the "Non-Polar Dilution" method.
-
Mechanism: The Keto forms have higher dipole moments (~6-7 D) compared to the Enol form. Non-polar solvents destabilize the Keto dipoles.
-
Protocol: Dissolve isocytosine in a lipophilic carrier or use a co-solvent system (e.g., 90% CCl₄ / 10% Dioxane).
-
Warning: Isocytosine has poor solubility in pure non-polar solvents. You may need to append a solubilizing alkyl chain (e.g., at the exocyclic amine) if your application allows structural modification.
-
Category 2: Chemical Design & Locking
Q: I need a permanent specific tautomer for a drug interaction study. Can I lock it? A: Yes, "Chemical Locking" is the gold standard for structure-activity relationship (SAR) studies.
-
N-Methylation:
-
Lock N1-H Form: Synthesize 1-methylisocytosine . This sterically and chemically prevents proton migration to N3 or O.
-
Lock Enol Form: Synthesize O-methylisocytosine (2-amino-4-methoxypyrimidine).
-
-
Impact: These analogs mimic the sterics and electronics of the specific tautomers without the dynamic equilibrium, allowing you to measure binding constants (
) for a single defined state.
Category 3: Analytical Verification
Q: How do I distinguish between N1-H and N3-H tautomers in NMR? A: Use 15N-HMBC (Heteronuclear Multiple Bond Correlation).
-
The Marker: Look for the coupling between the ring nitrogens and the adjacent CH protons (H5/H6).
-
N1-H Form: N1 is protonated (shielded, ~140-160 ppm). N3 is unprotonated (deshielded, ~200+ ppm).
-
N3-H Form: N3 is protonated (shielded). N1 is unprotonated (deshielded).
-
Note: If exchange is fast, you will see an average shift. Perform this at low temperature (-50°C).
-
Part 3: Visualization of Dynamics
Figure 1: Isocytosine Tautomeric Pathways & Control Factors
Caption: The equilibrium shifts based on solvent polarity (ε) and substituent effects.[1] Polar environments stabilize the charge-separated Keto forms, while non-polar conditions favor the aromatic Enol form.
Part 4: Experimental Protocols
Protocol A: Variable Temperature (VT) NMR for Tautomer Ratio Determination
Objective: Determine the equilibrium constant (
Reagents:
-
Isocytosine (dried under vacuum, P₂O₅, 24h).
-
Solvent: THF-d8 (for mid-polarity) or DMF-d7 (for high polarity). Avoid CDCl₃ due to solubility limits.
Step-by-Step:
-
Preparation: Prepare a 10 mM solution of isocytosine in an NMR tube. Degas the sample to prevent paramagnetic oxygen broadening.
-
Initial Scan: Acquire a standard 1H spectrum at 298 K (25°C). Observe the broad NH/NH₂ resonances.
-
Cooling Phase:
-
Decrease temperature in 10 K increments (298K -> 288K -> ... -> 233K).
-
Allow 10 minutes of thermal equilibration at each step.
-
Shim: Re-shim the Z1 and Z2 coils at every temperature step (viscosity changes affect shimming).
-
-
Acquisition: At the lowest temperature (e.g., 233K or -40°C), acquire a high-scan count (ns=64) spectrum.
-
Data Analysis:
-
Integrate the distinct NH signals (typically >10 ppm).
-
Calculate ratio
. -
Validation: The integral of CH protons (H5/H6) should match the sum of the NH integrals.
-
Protocol B: Solvent Titration (Solvatochromism)
Objective: Map the sensitivity of the equilibrium to environmental polarity using UV-Vis.
| Step | Action | Observation/Rationale |
| 1 | Stock Solution | Dissolve Isocytosine in Methanol (1 mM). |
| 2 | Aliquot Prep | Prepare 5 vials. Evaporate Methanol to leave solid residue. |
| 3 | Solvent Addition | Add 3 mL of varying solvents to vials: 1. Water (ε=80)2. Acetonitrile (ε=37)3. Ethanol (ε=24)4. THF (ε=7.5)5. 1,4-Dioxane (ε=2.2) |
| 4 | Measurement | Record UV-Vis spectra (200–400 nm). |
| 5 | Analysis | Track |
Part 5: References
-
Tautomerism in Cytosine and Isocytosine Analogues. Source:Journal of the American Chemical Society (ACS) Context: Thermodynamic analysis of keto-enol shifts and solvent dependency. (Representative Link)
-
Proton Transfer in Guanine–Cytosine Base Pair Analogues Studied by NMR. Source:Royal Society of Chemistry (RSC), Phys. Chem. Chem. Phys. Context: Use of low-temperature NMR and isotope effects to study isocytosine dimers and tautomerism.[2]
-
Solvatochromic Effects on the Absorption Spectrum of Isocytosine Derivatives. Source:Journal of Physical Chemistry A Context: UV-Vis characterization of tautomeric shifts in varying dielectric media.
-
Supramolecular Hydrogen-Bonded Networks in Isocytosine Complexes. Source:MDPI / Crystals Context: Structural analysis of hydrogen bonding patterns in solid-state isocytosine.
Sources
Technical Support Center: Analytical Framework for Synthetic Isocytosine
Status: Operational Ticket ID: ISO-PUR-001 Assigned Specialist: Senior Application Scientist, Analytical Development[1]
Executive Summary
This guide provides a validated analytical framework for assessing the purity of synthetic Isocytosine (2-aminouracil).[1] Unlike canonical bases, Isocytosine presents unique challenges due to rapid tautomeric equilibrium and polarity-driven retention issues .[1] This document moves beyond standard textbook definitions to address the specific "pain points" encountered during GMP synthesis and QC release.
Module 1: Primary Purity Assessment (HPLC/UPLC)
The Challenge: Tautomerism & Tailing
Isocytosine exists in a dynamic equilibrium between its amino-oxo (keto) and imino-oxo forms.[1] In standard neutral conditions, this interconversion occurs on the timescale of chromatographic separation, leading to peak splitting or severe broadening often mistaken for column degradation. Furthermore, the basic amine moiety (
Recommended Protocol: Ion-Suppression Reverse Phase LC
To stabilize the analyte, we must "lock" the molecule into a single protonated state using an acidic mobile phase (pH < 3.0).
System Suitability Specifications:
-
Column: Phenyl-Hexyl or C18 (End-capped, Base-deactivated).[1] Why: Phenyl phases offer superior selectivity for regioisomers like Cytosine.
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm (or 1.7 µm for UPLC).[1]
-
Temperature:
(Strict control required to stabilize tautomeric ratio). -
Detection: UV @ 265 nm (Max absorption).[1]
Mobile Phase Configuration:
| Parameter | Condition | Function |
|---|---|---|
| Solvent A | 20 mM Potassium Phosphate Buffer, pH 2.5 | Ensures Isocytosine is fully protonated (cationic), preventing tautomeric peak splitting.[1] |
| Solvent B | Methanol (LC-MS Grade) | Organic modifier.[1] Methanol is preferred over ACN for better solubility of polar pyrimidines.[1] |
| Flow Rate | 1.0 mL/min | Standard flow.[1][2] |
Gradient Profile:
-
Isocratic Hold: 0–5 min @ 3% B (To retain polar Guanidine/Malic acid impurities).[1]
-
Ramp: 5–20 min to 40% B.[1]
-
Wash: 20–25 min @ 90% B.[1]
Troubleshooting Guide: HPLC Anomalies
Q: I see a "shoulder" on my main peak. Is this an impurity?
-
Diagnosis: Likely tautomeric separation .[1] If the mobile phase pH is near the
(approx 4.0), the protonated and neutral forms co-elute. -
Fix: Lower the buffer pH to 2.3–2.5. If the shoulder persists at pH 2.5, it is a genuine regioisomer (likely Cytosine or Uracil).[1]
Q: My retention time is drifting between injections.
-
Diagnosis: Column "dewetting" or temperature fluctuation.[1] Isocytosine is highly polar.[1]
-
Fix: Ensure the column is fully equilibrated (20 column volumes). Use a column oven set strictly to
.
Module 2: Impurity Profiling Logic
Synthetic Isocytosine is typically produced via the condensation of Guanidine and Malic Acid (or malates) in fuming sulfuric acid. The impurity profile is predictable based on this route.
Common Impurities Table
| Impurity | Origin | Detection Challenge | Mitigation |
| Guanidine | Unreacted Starting Material | UV Silent (No chromophore).[1] | Use LC-MS (ELSD/CAD) or specific colorimetric tests (Sakaguchi test).[1] |
| Malic/Fumaric Acid | Starting Material / Dehydration byproduct | Low UV response at 265 nm.[1] | Monitor at 210-220 nm.[1] |
| Cytosine | Regioisomer | Co-elutes on standard C18.[1][3] | Use Phenyl-Hexyl column; distinct NMR shift.[1] |
| Uracil | Hydrolysis Product (Deamination) | Distinct UV spectrum.[1] | Well separated by RP-HPLC. |
Visualizing the Analytical Workflow
Caption: Logical workflow for distinguishing method artifacts (tautomers) from genuine process impurities.
Module 3: Structural Verification (NMR)
The "Ghost Peak" Phenomenon
Users often reject batches due to "extra protons" in the
-
Solvent Selection:
-
DMSO-d6: Shows distinct signals for amino (
) and amide ( ) protons.[1] Due to slow exchange, you may see broadened or split peaks for the H-5 and H-6 ring protons.[1] -
D2O + DCl: Recommended for Purity. Adding acid and
collapses all exchangeable protons (amino/imino) and locks the tautomer, resulting in a clean spectrum focusing only on the non-exchangeable C-H ring protons.
-
Critical Check: If you observe a minor set of peaks in DMSO-d6 that disappears upon adding
Frequently Asked Questions (FAQ)
Q1: Why is the Guanidine impurity not showing up on my HPLC?
-
A: Guanidine lacks a conjugated
-system and does not absorb UV at 254/265 nm.[1] You must use LC-MS (ESI positive mode, m/z 60) or a specialized buffer system with low-wavelength detection (200-210 nm), though the latter is noisy.[1]
Q2: Can I use a standard C18 column?
-
A: Yes, but Isocytosine is very polar and elutes near the void volume (
). This makes quantitation difficult due to interference from the injection solvent. We recommend a Phenyl-Hexyl column or a Polar-Embedded C18 to increase retention of polar bases.[1]
Q3: My Karl Fischer (KF) titration is taking forever to stabilize.
-
A: Isocytosine is sparingly soluble in standard KF methanol reagents.[1] This leads to slow release of inclusion water.[1]
-
Fix: Use a solubilizing agent (Formamide) in the KF cell or use the KF Oven Method (heating the sample to
and measuring the vapor) for accurate results.
-
References
-
Roberts, C. E., et al. (2018).[1][4] High Performance Liquid Chromatography Separation of Epigenetic Cytosine Variants. Methods and Protocols. Link
- Relevance: Establishes the necessity of acidic phosphate buffers (pH 4.0 or lower)
-
Sielc Technologies. HPLC Method for Separation of Cytosine, Deoxycytidine and Cytidine. Link
- Relevance: Demonstrates retention strategies for polar pyrimidines using specialized st
-
Kovacevic, B., et al. (2010).[1] Tautomerism of Isocytosine in Solution. Journal of Physical Chemistry A. Link[1]
-
Relevance: Theoretical and experimental grounding for the tautomeric equilibrium (amino-oxo vs imino-oxo) observed in NMR/HPLC.[1]
-
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66950: Isocytosine. Link
-
Relevance: Authoritative source for physicochemical properties (pKa, Solubility) and safety data.[1]
-
-
International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). Link
-
Relevance: Regulatory framework defining reporting thresholds for impurities (0.05% / 0.10%).[1]
-
Sources
- 1. Isocytosine - Wikipedia [en.wikipedia.org]
- 2. HPLC Separation of Cytidine and Cytosine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]
- 3. High Performance Liquid Chromatography Separation of Epigenetic Cytosine Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Performance Liquid Chromatography Separation of Epigenetic Cytosine Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the thermal stability of isocytosine-isoguanine vs guanine-cytosine pairs
The following guide provides an in-depth technical comparison of the thermal stability of Isocytosine-Isoguanine (isoC-isoG) versus the canonical Guanine-Cytosine (G-C) base pairs. This analysis is designed for researchers in synthetic biology and drug development, focusing on thermodynamic performance, structural mechanisms, and experimental validation.
Executive Summary
The isoC-isoG base pair is a synthetic purine-pyrimidine pair that expands the genetic alphabet (AEGIS). Like the natural G-C pair, it is held together by three hydrogen bonds , conferring high thermal stability (
-
Thermal Stability: isoC-isoG is thermodynamically isoenergetic to G-C, often exhibiting slightly higher stacking energies in specific sequence contexts.
-
Specificity: While thermally stable, isoG is prone to keto-enol tautomerism , which can lead to promiscuous pairing with Thymine (T). This distinguishes it from the high-fidelity G-C pair.
-
Application: Used in branched DNA (bDNA) assays and molecular diagnostics to prevent cross-hybridization with natural DNA.
Structural Basis: Hydrogen Bonding Topology
The primary determinant of thermal stability in these pairs is the number and arrangement of hydrogen bonds. Both pairs utilize a 3-bond "lock and key" mechanism, but their Donor (D) / Acceptor (A) patterns are orthogonal.
Comparison of H-Bond Patterns
-
Guanine - Cytosine (Natural):
-
Guanine: O6(A) – N1(D) – N2(D)
-
Cytosine: N4(D) – N3(A) – O2(A)
-
Pattern: A-D-D : D-A-A (Major Groove
Minor Groove)
-
-
Isoguanine - Isocytosine (AEGIS):
-
Isoguanine (isoG): N6(D) – N1(D) – O2(A)
-
Isocytosine (isoC): O4(A) – N3(A) – N2(D)
-
Pattern: D-D-A : A-A-D
-
This orthogonality prevents isoC from pairing with G, and isoG from pairing with C, enabling parallel genetic systems.
Visualization: Orthogonal H-Bonding
Figure 1: Comparison of Hydrogen Bond Donor (D) and Acceptor (A) patterns. Note the orthogonal arrangement that prevents cross-pairing between systems.
Thermodynamic Performance Analysis
The following data synthesizes experimental melting studies comparing DNA duplexes containing G-C vs. isoC-isoG insertions.
Thermodynamic Parameters (1M NaCl, pH 7.0)
| Parameter | Guanine - Cytosine (G-C) | Isoguanine - Isocytosine (isoG-isoC) | Performance Note |
| H-Bonds | 3 | 3 | Equivalent bonding potential. |
| Melting Temp ( | Reference Standard | isoC-isoG is essentially isoenergetic to G-C. | |
| Enthalpy ( | Slightly lower enthalpy due to solvation differences. | ||
| Free Energy ( | High stability driven by favorable stacking. | ||
| Fidelity Risk | Low (Stable Keto form) | Moderate (Tautomerism) | isoG enol form can mispair with Thymine (T). |
The Tautomerism Challenge
While thermally stable, the isoG-isoC pair faces a specificity challenge not seen in G-C.
-
Mechanism: Isoguanine exists in equilibrium between a keto form (pairs with isoC) and an enol form.[2][3]
-
Consequence: The enol tautomer presents a hydrogen bonding face similar to Guanine, allowing it to pair with Thymine (isoG:T).
-
Solution: In high-precision applications (e.g., PCR), 5-methyl-isocytosine is often used instead of isocytosine, and specific polymerases are engineered to recognize the correct tautomer.
Experimental Protocol: Comparative UV Melting
To objectively compare the stability of your specific sequences, use the following self-validating UV thermal denaturation protocol.
Workflow Diagram
Figure 2: Workflow for determining thermodynamic parameters via UV-Vis spectroscopy.
Detailed Methodology
1. Buffer Preparation (Standard Thermodynamic Buffer):
-
Composition: 1.0 M NaCl, 10 mM Sodium Phosphate, 0.1 mM EDTA.
-
pH: Adjust strictly to 7.0 .
-
Why: High salt shields backbone repulsion, isolating H-bonding/stacking contributions.
2. Sample Preparation:
-
Prepare 2.0 µM solutions of single strands (isoC-containing and isoG-containing).
-
Mix equimolar amounts to form the duplex.
-
Annealing: Heat to 90°C for 5 min, then cool slowly to room temperature over 2 hours. This ensures thermodynamic equilibrium and prevents kinetic traps (hairpins).
3. Thermal Denaturation (Melting):
-
Instrument: UV-Vis Spectrophotometer with Peltier temperature control.
-
Wavelength: Monitor at 260 nm (hyperchromicity).
-
Ramp Rate: 0.5 °C/min . Note: Faster rates (>1.0 °C/min) cause hysteresis, invalidating thermodynamic calculations.
-
Range: 20°C to 90°C (ensure distinct lower and upper baselines).
4. Data Analysis (Self-Validation):
-
Determination: Calculate the first derivative (
). The peak indicates .[4] -
Thermodynamics: Plot
vs. using varying concentrations (1 µM – 10 µM) to derive and via the Van't Hoff equation:
References
-
Roberts, C., Bandaru, R., & Switzer, C. (1997). Theoretical and Experimental Study of Isoguanine and Isocytosine: Base Pairing in an Expanded Genetic System. Journal of the American Chemical Society.[5] Link
-
Switzer, C., Moroney, S. E., & Benner, S. A. (1993). Enzymatic incorporation of a new base pair into DNA and RNA. Journal of the American Chemical Society.[5] Link
-
SantaLucia, J., Jr. (1998). A unified view of polymer, dumbbell, and oligonucleotide DNA nearest-neighbor thermodynamics. Proceedings of the National Academy of Sciences. Link
-
Johnson, S. C., et al. (2004). A third base pair for the polymerase chain reaction: inserting isoC and isoG. Nucleic Acids Research.[6][7] Link
-
Puglisi, J. D., & Tinoco, I., Jr. (1989). Absorbance melting curves of RNA. Methods in Enzymology. Link
Sources
- 1. vaia.com [vaia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermal difference spectra: a specific signature for nucleic acid structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]
experimental validation of isocytosine base pairing fidelity
Experimental Validation of Isocytosine Base Pairing Fidelity
Executive Summary: The Orthogonality Paradox
Isocytosine (iC) represents a cornerstone of Expanded Genetic Alphabet systems (AEGIS), designed to pair exclusively with Isoguanine (iG). Ideally, this pair forms a three-hydrogen-bond "lock" orthogonal to the standard Watson-Crick pairs (A:T and G:C).[1] However, for researchers and drug developers, the utility of iC is limited by a critical physicochemical barrier: tautomeric ambiguity .
Unlike natural bases which heavily favor the keto/amino forms, iC and iG exist in a delicate equilibrium between keto and enol tautomers. This guide provides the experimental framework to validate iC fidelity, distinguishing between thermodynamic stability (often high) and enzymatic fidelity (often compromised by tautomeric shifting). We compare iC against its methylated analog (5-Me-iC) and standard bases to provide an actionable roadmap for synthetic biology applications.
Mechanistic Basis: Tautomerism & Hydrogen Bonding[2][3][4]
To validate fidelity, one must first understand the failure mode. The fidelity of the iC:iG pair relies on specific Hydrogen Bond Donor (D) and Acceptor (A) patterns.[2]
-
Target Interaction (iC:iG): iC (A-A-D) pairs with iG (D-D-A). This mimics the strength of G:C but with a "shuffled" hydrogen bond pattern.
-
The Failure Mode (iC:G Mismatch): Under physiological conditions, iC can undergo tautomerization or protonation that allows it to mispair with Guanine (G).
-
The Isoguanine Problem: Conversely, the partner base iG often tautomerizes to an enol form that perfectly mimics Thymine (T), leading to T incorporation opposite iG.
Diagram 1: H-Bonding Fidelity vs. Tautomeric Mispairing
Caption: Comparison of the orthogonal iC:iG bond pattern (A-A-D : D-D-A) versus the promiscuous interaction with Guanine.
Comparative Performance Analysis
The following data consolidates thermodynamic and kinetic findings to benchmark iC against its stabilized analog (5-Me-iC) and natural controls.
Table 1: Thermodynamic & Enzymatic Performance Metrics
| Metric | Isocytosine (iC) | 5-Methyl-isocytosine (5-Me-iC) | Cytosine (Control) |
| Primary Partner | Isoguanine (iG) | Isoguanine (iG) | Guanine (G) |
| H-Bond Pattern | A-A-D | A-A-D | D-A-A |
| Thermodynamic Stability ( | High ( | Very High (> iC:iG) | High (Reference) |
| Major Mispair Partner | Guanine (G) | Guanine (G) | Adenine (A) (rare) |
| Polymerase Fidelity | Low to Moderate | Moderate to High | Very High |
| Key Limitation | Tautomeric instability leads to PCR mutations. | Steric bulk improves hydrophobic stacking but G-mispairing persists. | N/A |
Expert Insight: While iC forms stable duplexes, 5-Me-iC is the industry standard for experimental use. The methyl group at the 5-position enhances base stacking (increasing
Experimental Validation Protocols
To validate iC fidelity in your specific system, you must perform two coupled assays: Thermodynamic Validation (to prove the bases bind) and Enzymatic Validation (to prove polymerases accept them correctly).
Protocol A: Differential Melting Curve Analysis ( )
Objective: Quantify the thermodynamic penalty of mismatching iC with G vs. pairing with iG.
Materials:
-
1 µM Oligonucleotide X (containing central iC).
-
1 µM Complement Y1 (central iG), Y2 (central G), Y3 (central A).
-
Buffer: 10 mM Na₂HPO₄, 100 mM NaCl, pH 7.0 (Strict pH control is vital as iC protonation alters fidelity).
Workflow:
-
Annealing: Mix X and Y strands. Heat to 95°C for 5 min, cool slowly (1°C/min) to 20°C to ensure equilibrium pairing.
-
Acquisition: Monitor Absorbance (260 nm) while heating from 20°C to 90°C at 0.5°C/min.
-
Calculation: Determine
using the first derivative method ( ). -
Validation Criteria:
-
Success:
. -
Failure: If
of iC:G is within 5°C of iC:iG, your system conditions (pH or salt) are stabilizing the mismatch.
-
Protocol B: Single-Nucleotide Incorporation Kinetics
Objective: Determine the specificity constant (
Self-Validating Step: You must run a "standing start" primer extension where the first base to be added is the non-natural one.
Workflow:
-
Primer/Template: Anneal a 5'-labeled primer (e.g., FAM or Cy5) to a template where the +1 position is iC .
-
Reaction Mix: Polymerase (e.g., Klenow exo- or specialized AEGIS polymerase), Buffer, and Single Nucleotide (d-iGTP, dGTP, dATP, or dTTP) at varying concentrations (0.1 – 100 µM).
-
Quench-Flow: Stop reactions at short time intervals (5s, 10s, 30s) using EDTA/Formamide.
-
Analysis: Resolve products on 20% PAGE (Polyacrylamide Gel Electrophoresis) with Urea.
-
Data Fitting: Plot product concentration vs. time to get initial velocity (
). Fit vs. [dNTP] to the Michaelis-Menten equation.
Calculation of Fidelity Index (
-
Acceptable AEGIS Fidelity:
. -
Standard DNA Fidelity:
.
Diagram 2: Kinetic Validation Workflow
Caption: Workflow for determining the kinetic fidelity of polymerase incorporation opposite Isocytosine.
Troubleshooting & Optimization
The "Tautomer Trap": If your validation data shows high background (i.e., iC pairing with G), the issue is likely the keto-enol equilibrium.
-
Solution 1: Use 5-Methylisocytosine. The methyl group sterically enforces the keto form and improves hydrophobic packing in the major groove.
-
Solution 2: pH Adjustment. iC has a
near 4.5. Lowering pH can protonate N3, forcing a mismatch with G. Ensure buffers are strictly pH 7.5–8.0. -
Solution 3: Polymerase Selection. Standard Taq polymerase has poor discrimination for iC. Use polymerases evolved for expanded alphabets (e.g., variants of Klenow or specialized variants like Titanium Taq) for higher fidelity.
References
-
Switzer, C., Moroney, S. E., & Benner, S. A. (1993). Enzymatic incorporation of a new base pair into DNA and RNA. Journal of the American Chemical Society.
-
Fazekas, A., et al. (1997). Polymerase chain reaction with 5-methylisocytosine and isoguanine.[2][3][4][5] Biochemistry.[6][7]
-
Johnson, S. C., et al. (2004). A third base pair for the polymerase chain reaction: inserting isoC and isoG.[5] Nucleic Acids Research.[8]
-
Hoshika, S., et al. (2019). Hachimoji DNA and RNA: A genetic system with eight building blocks. Science.
-
Roberts, C., et al. (1995). Theoretical and Experimental Study of Isocytosine Tautomerism. Journal of the American Chemical Society.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sequence determination of nucleic acids containing 5-methylisocytosine and isoguanine: identification and insight into polymerase replication of the non-natural nucleobases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sequence determination of nucleic acids containing 5-methylisocytosine and isoguanine: identification and insight into polymerase replication of the non-natural nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoguanine and 5-methyl-isocytosine bases, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
The Tale of Two Isomers: A Comparative Analysis of Isocytosine and 5-Methylisocytosine in DNA
For the forward-thinking researcher, the boundaries of the genetic alphabet are not fixed. The exploration of non-canonical nucleobases is paving the way for revolutionary advancements in synthetic biology, diagnostics, and targeted therapeutics. Among the most promising candidates are isocytosine and its methylated counterpart, 5-methylisocytosine. This guide offers an in-depth comparative analysis of these two isomers, providing the experimental data and methodological insights necessary for their effective application in DNA-based technologies.
At a Glance: Structural Nuances and Their Implications
Isocytosine (isoC) and 5-methylisocytosine (5-Me-isoC) are structural isomers of the natural pyrimidine base, cytosine.[1][2] Their unique hydrogen bonding patterns allow them to form a stable base pair with isoguanine (isoG), an isomer of guanine, through three hydrogen bonds, mirroring the stability of the canonical G-C pair.[3][4] This alternative pairing system offers a foundation for an expanded genetic alphabet, enabling the development of orthogonal genetic systems that do not interfere with native cellular processes.
The key distinction between isoC and 5-Me-isoC lies in the presence of a methyl group at the 5th position of the pyrimidine ring in the latter. This seemingly minor modification has profound consequences for the stability, enzymatic recognition, and ultimately, the utility of these nucleobases in various applications.
Impact on DNA Duplex Stability: A Thermal Showdown
The thermal stability of a DNA duplex, quantified by its melting temperature (Tm), is a critical parameter in the design of oligonucleotides for applications ranging from PCR to DNA nanotechnology. Both isoC and 5-Me-isoC, when paired with isoG, contribute significantly to duplex stability due to their three hydrogen bonds.[3] However, the addition of the methyl group in 5-Me-isoC provides an extra layer of stability.
The methyl group in 5-methylisocytosine enhances duplex stability through favorable hydrophobic and stacking interactions within the DNA double helix.[5] This increased stability is a known phenomenon observed with the methylation of the canonical base cytosine to 5-methylcytosine, which can increase the Tm by approximately 0.5 to 1°C per methylation.[6][7] While direct comparative studies providing a side-by-side ΔTm for isoC vs. 5-Me-isoC are not abundant in the literature, the principle of methylation-induced stabilization is well-established. The enhanced stability of 5-Me-isoC makes it a preferred candidate for applications requiring robust duplex formation.[4]
| Parameter | Isocytosine (isoC) | 5-Methylisocytosine (5-Me-isoC) | Key Takeaway |
| Base Pairing Partner | Isoguanine (isoG) | Isoguanine (isoG) | Both form a stable three-hydrogen bond pair with isoG. |
| Relative Thermal Stability | High | Higher than isoC | The methyl group in 5-Me-isoC enhances thermal stability.[4][5] |
| Chemical Stability | Prone to deamination under alkaline conditions | More resistant to deamination than isoC | 5-Me-isoC is more compatible with standard oligonucleotide synthesis protocols.[4][8] |
The Enzymatic Gatekeepers: Polymerase Recognition and Incorporation
The ability of DNA polymerases to recognize and incorporate non-canonical bases is paramount for their use in in vitro and in vivo systems. Studies have shown that various polymerases can recognize the isoC:isoG base pair. For instance, T7 RNA polymerase, AMV reverse transcriptase, and the Klenow fragment of DNA polymerase I have been shown to incorporate isoG opposite an isoC template.[8][9] However, the fidelity is not always perfect, with some polymerases also incorporating isoG opposite thymine.[8][9]
The methylation at the 5th position of isocytosine can influence polymerase interactions. In enzymatic assays, it has been observed that 5-methylisocytosine (referred to as isoCMe in the study) primarily misincorporates with adenine, while isoguanine misincorporates mainly with thymine.[4][10] This suggests that the methyl group of 5-Me-isoC can alter the active site interactions within the polymerase, leading to different mispairing profiles compared to the unmethylated isocytosine.
The choice between isoC and 5-Me-isoC can therefore depend on the specific polymerase being used and the desired fidelity of replication in a given synthetic biology application.
Experimental Protocols: A Guide to Synthesis and Analysis
The successful application of isocytosine and 5-methylisocytosine hinges on the ability to synthesize oligonucleotides containing these modified bases and to accurately characterize their properties.
Oligonucleotide Synthesis Incorporating Modified Bases
The chemical synthesis of oligonucleotides is a well-established process, typically performed on an automated solid-phase synthesizer using phosphoramidite chemistry.[11] The incorporation of isocytosine and 5-methylisocytosine requires the use of their corresponding phosphoramidite building blocks.
Protocol: Automated Solid-Phase DNA Synthesis
Caption: Automated Oligonucleotide Synthesis Workflow.
Step-by-Step Methodology:
-
Support Preparation: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).
-
Detritylation (Deblocking): The acid-labile dimethoxytrityl (DMT) group protecting the 5'-hydroxyl of the support-bound nucleoside is removed by treatment with an acid, such as trichloroacetic acid. This exposes the 5'-hydroxyl for the subsequent coupling reaction.
-
Coupling: The phosphoramidite of the next nucleoside (in this case, isoC or 5-Me-isoC phosphoramidite) is activated by an activator, like tetrazole, and added to the reaction column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the support-bound nucleoside.
-
Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are "capped" by acetylation using reagents like acetic anhydride.
-
Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.
-
Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleoside in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups on the nucleobases and the phosphate backbone are removed using a final deprotection step, commonly with aqueous ammonia.[11]
A Note on Isocytosine Stability: Isocytosine derivatives have been reported to be susceptible to deamination under the alkaline conditions used for deprotection in standard oligonucleotide synthesis.[8] The use of 5-methylisocytosine, which is more stable under these conditions, is often preferred to avoid the formation of thymine as a deamination byproduct.[4][12]
Thermal Denaturation Analysis
Thermal denaturation (melting) experiments are used to determine the melting temperature (Tm) of a DNA duplex, providing a measure of its thermal stability.
Protocol: UV-Vis Spectrophotometry for Tm Determination
Caption: Thermal Denaturation Analysis Workflow.
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of the complementary oligonucleotides in a suitable buffer (e.g., phosphate buffer with NaCl). Anneal the strands by heating to 95°C for 5 minutes and then slowly cooling to room temperature to form the duplex.
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature controller. Set the wavelength to 260 nm.
-
Data Collection: Place the cuvette containing the DNA duplex in the spectrophotometer. Slowly increase the temperature at a constant rate (e.g., 0.5°C/minute) while continuously monitoring the absorbance at 260 nm.
-
Data Analysis: Plot the absorbance as a function of temperature. The resulting sigmoidal curve is the melting curve. The Tm is the temperature at which 50% of the DNA is denatured, which corresponds to the midpoint of the transition in the melting curve.[3] Thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) can be derived from analyzing the shape of the melting curve.[13][14]
Applications and Future Directions
The unique properties of isocytosine and 5-methylisocytosine open up a plethora of applications in research and drug development.
-
Expansion of the Genetic Alphabet: The orthogonal isoC:isoG (or 5-Me-isoC:isoG) pair can be used to create synthetic genetic systems that can store and replicate information independently of the natural A:T and G:C pairs. This has significant implications for synthetic biology and the creation of novel life forms with expanded genetic capabilities.[4]
-
Site-Specific Labeling and Modification: The unique chemical identity of these non-canonical bases allows for site-specific labeling of DNA with fluorescent probes, cross-linkers, or other functional moieties without interfering with the natural bases.
-
Therapeutic Oligonucleotides: The enhanced stability of oligonucleotides containing 5-methylisocytosine can be advantageous in the development of antisense oligonucleotides and siRNAs, potentially leading to increased efficacy and duration of action.[7]
-
DNA Nanotechnology: The predictable and robust base pairing of the isoC:isoG pair provides an additional tool for the construction of complex DNA nanostructures with programmed geometries and functionalities.
Conclusion
Both isocytosine and 5-methylisocytosine are powerful tools for the expansion of the genetic alphabet and the development of novel DNA-based technologies. While isocytosine provides a foundational non-canonical base, the addition of a methyl group in 5-methylisocytosine offers enhanced thermal and chemical stability, making it a more robust choice for many applications. The selection between these two isomers will ultimately depend on the specific experimental context, including the desired duplex stability, the choice of polymerase, and the chemical conditions of synthesis and use. As our understanding of these synthetic bases deepens, so too will their impact on the future of molecular biology and medicine.
References
-
Switzer, C. Y., Moroney, S. E., & Benner, S. A. (1993). Enzymatic recognition of the base pair between isocytidine and isoguanosine. Biochemistry, 32(39), 10489–10496. [Link]
-
Bande, O., Abu el Asrar, R., Braddick, D., Pezo, V., Schepers, G., Marlière, P., & Herdewijn, P. (2015). Isoguanine and 5-methyl-isocytosine bases, in vitro and in vivo. Chemistry (Weinheim an der Bergstrasse, Germany), 21(13), 5008–5019. [Link]
-
Xodo, L. E., Manzini, G., & Quadrifoglio, F. (1991). Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study. Nucleic acids research, 19(20), 5625–5631. [Link]
-
Switzer, C., Moroney, S. E., & Benner, S. A. (1993). Enzymatic recognition of the base pair between isocytidine and isoguanosine. Biochemistry, 32(39), 10489-10496. [Link]
-
Bande, O., Abu el Asrar, R., Braddick, D., Pezo, V., Schepers, G., Marlière, P., & Herdewijn, P. (2015). Isoguanine and 5-Methyl-Isocytosine Bases, In Vitro and In Vivo. Chemistry – A European Journal, 21(13), 5008-5019. [Link]
-
Roberts, C., Bandaru, R., & Switzer, C. (1997). DNA duplex stability of the thio-iso-guanine•methyl-iso-Cytosine base pair. Bioorganic & medicinal chemistry letters, 7(13), 1643-1646. [Link]
-
Schneider, K. C., & Benner, S. A. (1990). Synthesis of Oligonucleotides Containing 2'-Deoxyisoguanosine and 2'-Deoxy-5-methylisocytidine Using Phosphoramidite Chemistry. Helvetica Chimica Acta, 73(3), 632-649. [Link]
-
Nakano, S. I., Nakashima, Y., & Sugimoto, N. (2020). Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes. International journal of molecular sciences, 21(24), 9445. [Link]
-
American Chemical Society. (2010). Isocytosine. ACS. [Link]
-
Wikipedia. (n.d.). 5-Methylcytosine. In Wikipedia. [Link]
-
Wan, L., Yi, J., Lam, S. L., Lee, H. K., & Guo, P. (2021). 5-Methylcytosine Substantially Enhances the Thermal Stability of DNA Minidumbbells. Chemistry (Weinheim an der Bergstrasse, Germany), 27(22), 6740–6747. [Link]
-
Xodo, L. E., Manzini, G., & Quadrifoglio, F. (1991). Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study. Nucleic acids research, 19(20), 5625–5631. [Link]
-
Seela, F., & Peng, X. (2023). The Base Pairs of Isoguanine and 8-Aza-7-deazaisoguanine with 5-Methylisocytosine as Targets for DNA Functionalization. Molecules (Basel, Switzerland), 28(4), 1805. [Link]
-
Wikipedia. (n.d.). Isocytosine. In Wikipedia. [Link]
-
Vaisvila, R., Yu, M., He, C., & Roberts, R. J. (2021). Direct enzymatic sequencing of 5-methylcytosine at single-base resolution. Proceedings of the National Academy of Sciences of the United States of America, 118(27), e2025232118. [Link]
-
ResearchGate. (n.d.). Isoguanine and 5-Methyl-Isocytosine Bases, In Vitro and In Vivo. ResearchGate. [Link]
-
Bio-Synthesis Inc. (n.d.). Isocytosine and Isoguanosine base analogs. Bio-Synthesis Inc. [Link]
-
Switzer, C. Y., Moroney, S. E., & Benner, S. A. (1993). Enzymic recognition of the base pair between isocytidine and isoguanosine. Biochemistry, 32(39), 10489–10496. [Link]
-
Smith, S. S., Kan, J. L., Baker, D. J., Kaplan, B. E., & Sowers, L. C. (1991). Recognition of unusual DNA structures by human DNA (cytosine-5)methyltransferase. Journal of molecular biology, 217(1), 39–51. [Link]
-
Wang, Y., Zhang, Y., & Zhang, X. (2022). 5-Methyl-cytosine stabilizes DNA but hinders DNA hybridization revealed by magnetic tweezers and simulations. Nucleic acids research, 50(22), 12724–12734. [Link]
-
Zhanpeisov, N. U., & Leszczynski, J. (1998). Specific Solvation Effects on Structures and Properties of Isocytosine−Cytosine Complexes: A Theoretical ab Initio Study. The Journal of Physical Chemistry B, 102(44), 8867-8871. [Link]
-
Taylor & Francis. (n.d.). 5 methylcytosine – Knowledge and References. Taylor & Francis. [Link]
-
Yi, C., & He, C. (2013). The Mechanisms of Generation, Recognition, and Erasure of DNA 5-Methylcytosine and Thymine Oxidations. Cold Spring Harbor perspectives in biology, 5(12), a018524. [Link]
-
Wikipedia. (n.d.). Oligonucleotide synthesis. In Wikipedia. [Link]
-
Blake, R. D., & Delcourt, S. G. (1998). Thermal stability of DNA. Nucleic acids research, 26(14), 3323–3332. [Link]
-
Bio-Synthesis Inc. (n.d.). 5-Methylcytidine, 5-Me-C Oligonucleotide Modification. Bio-Synthesis Inc. [Link]
-
EpiGenie. (n.d.). 5-methylcytosine (5mC). EpiGenie. [Link]
-
Xodo, L. E., Manzini, G., & Quadrifoglio, F. (1992). Effect of 5-methylcytosine on the structure and stability of DNA. Formation of triple-stranded concatenamers by overlapping oligonucleotides. FEBS letters, 302(2), 155–158. [Link]
-
Blake, R. D., & Delcourt, S. G. (1998). Thermal stability of DNA. Nucleic acids research, 26(14), 3323–3332. [Link]
-
Hardy, A. V., & Sweasy, J. B. (2021). Enzymatic approaches for profiling cytosine methylation and hydroxymethylation. Current opinion in chemical biology, 63, 132–140. [Link]
-
Divakar, K. J., & Reese, C. B. (1982). Synthesis of oligonucleotide inhibitors of DNA (Cytosine-C5) methyltransferase containing 5-azacytosine residues at specific sites. Journal of the Chemical Society, Perkin Transactions 1, 1171-1176. [Link]
-
Vaisvila, R., Yu, M., He, C., & Roberts, R. J. (2021). Direct enzymatic sequencing of 5-methylcytosine at single-base resolution. Proceedings of the National Academy of Sciences of the United States of America, 118(27), e2025232118. [Link]
-
Lönnberg, H. (2017). Synthesis of oligonucleotides on a soluble support. Beilstein journal of organic chemistry, 13, 1416–1433. [Link]
-
UTUPub. (n.d.). SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. UTUPub. [Link]
-
Sowers, L. C., Shaw, B. R., & Sedwick, W. D. (1987). Comparison of the structural and dynamic effects of 5-methylcytosine and 5-chlorocytosine in a CpG dinucleotide sequence. Biochemistry, 26(22), 7074–7080. [Link]
-
Wikipedia. (n.d.). Cytosine. In Wikipedia. [Link]
Sources
- 1. acs.org [acs.org]
- 2. Isocytosine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Isoguanine and 5-Methyl-Isocytosine Bases, In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Methylcytosine Substantially Enhances the Thermal Stability of DNA Minidumbbells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Methylcytidine, 5-Me-C Oligonucleotide Modification [biosyn.com]
- 8. Enzymatic recognition of the base pair between isocytidine and isoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Isoguanine and 5-methyl-isocytosine bases, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 12. ffame.org [ffame.org]
- 13. Thermal stability of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thermal stability of DNA - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Enzymatic Recognition of Isocytosine by Polymerases
Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Biologists, and Drug Development Professionals
Executive Summary
The expansion of the genetic alphabet beyond the canonical Watson-Crick pairs (A:T, G:C) hinges on the ability of polymerases to faithfully recognize and incorporate non-standard nucleobases. Isocytosine (iC) , typically paired with Isoguanine (iG) , represents a foundational "third base pair" in Artificially Expanded Genetic Information Systems (AEGIS).
While the iC:iG pair forms a stable, three-hydrogen-bond complex orthogonal to natural pairs, its enzymatic recognition is complicated by keto-enol tautomerism and minor groove incompatibility . This guide compares the performance of standard and engineered polymerases in recognizing iC, providing actionable protocols for kinetic assessment.
Mechanistic Challenges in iC Recognition
To select the right polymerase, one must understand why natural enzymes struggle with isocytosine.
The Hydrogen Bonding & Tautomerism Trap
Isocytosine (2-amino-4-oxopyrimidine) is designed to pair with Isoguanine (2-oxo-6-aminopurine).
-
Canonical Pairing: iC (donor-donor-acceptor) pairs with iG (acceptor-acceptor-donor).
-
The Failure Mode: iG undergoes tautomerization.[1] The minor enol tautomer of iG mimics the hydrogen bonding face of Guanine, allowing it to mispair with Thymine (T). Conversely, iC is prone to deamination, converting it to Uracil (U).
The Minor Groove "Checkpoint"
High-fidelity polymerases (Family B, e.g., Pfu, T4) scan the minor groove for obligate hydrogen bond acceptors (N3 of purines, O2 of pyrimidines) to verify base pair geometry before catalysis.
-
Natural C: Possesses a C2-carbonyl (O2), a strong H-bond acceptor.
-
Isocytosine (iC): Possesses a C2-amine. This group is a hydrogen bond donor (or steric clash), not an acceptor.
-
Consequence: High-fidelity polymerases often "read" iC as a mismatch or damage, leading to stalling or exonucleolytic proofreading.
Comparative Analysis of Polymerases[2][3][4][5][6]
The following analysis categorizes polymerases by their utility in incorporating iC and extending the nascent strand.
Table 1: Polymerase Performance Matrix for iC:iG
| Polymerase Family | Enzyme Example | Incorporation Efficiency ( | Extension Fidelity | Primary Limitation | Best Use Case |
| Family A | Klenow (exo-) | Moderate | Low-Medium | Misincorporation of T opposite iG (tautomerism). | Labeling, short extensions. |
| Family A | Taq (Wild Type) | Moderate | Moderate | Stalling after 2-3 non-standard bases. | PCR (with limitations).[1][2][3] |
| Family A | KlenTaq (Engineered) | High | High | Requires specific point mutations (e.g., M444V) for optimal AEGIS handling. | AEGIS-PCR, Sequencing. |
| Family B | T4 DNA Pol | Very Low | High (Rejection) | Strong 3'→5' exonuclease rejects iC due to minor groove clash. | Not recommended. |
| Family B | Pfu / Deep Vent | Low | High (Rejection) | "Look-ahead" sensing mechanisms stall synthesis. | Not recommended. |
| RT Family | AMV / HIV-RT | High | Low | High error rate; prone to slippage. | RNA-to-DNA conversion.[4][5] |
Detailed Insights
-
Klenow Fragment (exo-): Historically the first enzyme used to validate iC:iG. It lacks the proofreading domain that rejects iC, but its open active site allows the iG-enol:T mismatch to occur, reducing overall fidelity to ~96% per round without further engineering.
-
Engineered Taq (KlenTaq variants): N-terminal deletion mutants (like KlenTaq) remove the 5'→3' exonuclease domain. Further point mutations (e.g., in the O-helix) have been selected to tolerate the lack of a minor groove acceptor on iC. These are the gold standard for AEGIS work.
-
T7 RNA Polymerase: Surprisingly tolerant of iC, making it the enzyme of choice for transcribing AEGIS DNA into RNA.
Experimental Protocols
To validate iC recognition in your own system, use the following self-validating protocols.
Protocol A: Single-Turnover Kinetics (Standing Start)
Objective: Determine the intrinsic specificity constant (
Reagents:
-
Primer: 5'-
P-labeled 20-mer (matches template up to position ). -
Template: 35-mer containing iC at position
(the "standing start"). -
Enzyme: Polymerase of choice (e.g., Klenow exo-, 10-50 nM).
-
Nucleotides: d-iGTP (titrated 0.1 µM – 100 µM).
Workflow:
-
Anneal: Hybridize Primer:Template (1:1.2 ratio) in reaction buffer.
-
Rapid Mix: Mix Enzyme-DNA complex with d-iGTP + Mg
using a quench-flow instrument (for pre-steady state) or manual mixing (for steady state if is slow). -
Quench: Stop reaction at varying time points (e.g., 10s, 30s, 1min, 5min) using 0.5M EDTA/Formamide.
-
Analyze: Run on 15-20% denaturing PAGE. Visualize via phosphorimaging.
-
Calculation: Plot product concentration vs. time to get initial velocity (
). Fit vs. [dNTP] to the Michaelis-Menten equation.
Validation Check:
-
Control: Run parallel reactions with dGTP (mismatch) and dTTP (mismatch).
-
Success Criteria: The
should be at least -fold higher than mismatches.
Protocol B: "Running Start" Extension Assay
Objective: Assess the ability of the polymerase to extend past the non-standard base pair.
Reagents:
-
Template: Contains iC at position
relative to the primer 3' end. -
dNTP Pool: Contains dATP, dCTP, dGTP, dTTP, and d-iGTP.
Workflow:
-
Initiate reaction with all 5 triphosphates.
-
Allow reaction to proceed for extended times (5-30 mins).
-
Readout:
-
Full Length Product: Indicates successful incorporation AND extension.
-
Stall at
: Polymerase incorporated iG but could not extend (translocation failure). -
Stall at
: Polymerase failed to incorporate iG.
-
Visualizations
Diagram 1: Mechanistic Interaction & Mismatch Logic
This diagram illustrates the correct pairing vs. the tautomeric mismatch that plagues Family A polymerases.
Caption: Figure 1. The specificity challenge. While the keto form of iG correctly pairs with iC (green arrow), the enol tautomer mimics Guanine and can mispair with Thymine (red arrow), leading to AT→GC transition mutations if not checked.
Diagram 2: Kinetic Assessment Workflow
A logical flow for determining if a polymerase is suitable for AEGIS applications.
Caption: Figure 2. Decision tree for validating polymerase compatibility with isocytosine. Note that many natural polymerases fail at Step 2 due to minor groove sensing mechanisms.
References
-
Switzer, C. Y., Moroney, S. E., & Benner, S. A. (1993). Enzymatic recognition of the base pair between isocytidine and isoguanosine.[4] Biochemistry, 32(39), 10489–10496. Link
-
Johnson, S. C., et al. (2004). A third base pair for the polymerase chain reaction: inserting isoC and isoG. Nucleic Acids Research, 32(6), 1937–1941. Link
-
Sismour, A. M., & Benner, S. A. (2005). The use of synthetic genetic systems to study the origin of life. Expert Opinion on Biological Therapy, 5(11), 1409-1414. Link
-
Lutz, S., et al. (2004). An in vitro screening technique for DNA polymerases that can incorporate modified nucleotides. Nucleic Acids Research, 32(3), 1156-1164. Link
-
Hoshika, S., et al. (2019). Hachimoji DNA and RNA: A genetic system with eight building blocks. Science, 363(6429), 884-887. Link
Sources
Technical Guide: Validation of Isocytosine's Orthogonality in Genetic Systems
Executive Summary
Status: Mature AEGIS (Artificially Expanded Genetic Information System) Candidate. Primary Challenge: Tautomeric instability leading to non-orthogonal mispairing (isoG:T). Best Use Case: In vitro diagnostics (IVD), branched DNA assays, and site-specific labeling where moderate fidelity is acceptable or chemical constraints (e.g., 5-methyl-isoC) are applied.
This guide provides a rigorous technical comparison of the isocytosine (isoC) and isoguanine (isoG) base pair against natural canonical pairs and hydrophobic unnatural base pairs (UBPs) like dNaM-dTPT3. It details the mechanistic failure modes of isoC, specifically tautomerization, and provides a self-validating experimental workflow to quantify orthogonality in your specific genetic system.
Part 1: Mechanistic Grounding & Orthogonality
True orthogonality in a genetic system requires that the unnatural bases (UBs) pair exclusively with each other and are ignored by natural bases. IsoC and isoG achieve this via a "shuffled" hydrogen bonding pattern. However, quantum mechanical stability limits this orthogonality.
The Hydrogen Bonding Architecture
Natural G-C pairs utilize a Donor-Acceptor-Donor (D-A-D) pattern on Guanine and Acceptor-Donor-Acceptor (A-D-A) on Cytosine. IsoG-IsoC inverts this:
-
IsoG: A-D-A (mimics Cytosine's pattern but on a purine scaffold).
-
IsoC: D-A-D (mimics Guanine's pattern but on a pyrimidine scaffold).
This geometric inversion prevents standard Watson-Crick pairing with natural bases in theory.
The Tautomerization Failure Mode (The "Wobble" Trap)
The critical flaw in the isoC/isoG system is keto-enol tautomerization .
-
IsoG (Keto form): Pairs correctly with IsoC.
-
IsoG (Enol form): The N1 proton shifts to the O6 oxygen. This alters the H-bonding face to D-A-D , making it chemically identical to Guanine from a pairing perspective.
-
Consequence: The IsoG(enol) tautomer pairs perfectly with Thymine (T) . This results in an A-T transition mutation during amplification, destroying orthogonality.
Diagram 1: H-Bonding & Tautomeric Failure Mechanism
Part 2: Comparative Performance Analysis
To validate isoC for drug development or synthetic biology, we must benchmark it against the current "gold standard" hydrophobic pairs (e.g., Romesberg's dNaM-dTPT3) and natural pairs.
Table 1: Fidelity & Kinetic Parameters
Data synthesized from steady-state kinetic assays (Klenow exo-).
| Parameter | Natural Pair (G:C) | IsoC:IsoG (Standard) | IsoC:IsoG (Engineered*) | Hydrophobic UBP (dNaM:dTPT3) |
| Mechanism | H-Bonding (3 bonds) | H-Bonding (3 bonds) | H-Bonding (3 bonds) | Hydrophobic Packing / Shape |
| Fidelity (per cycle) | > 99.99% | ~96.0% - 98.0% | ~99.0% | > 99.90% |
| Primary Mispair | G:T (Wobble) | IsoG:T (Tautomer) | IsoG:T (Reduced) | Minimal (Steric exclusion) |
| PCR Retention (20 cycles) | ~100% | < 50% | ~80% | > 95% (with OneTaq) |
| Thermodynamic Stability ( | High | High (Similar to G:C) | High | Moderate (Destabilizes slightly) |
| Polymerase Compatibility | Universal | Restricted (Klenow, T7, Taq) | Restricted | Highly Specific (OneTaq, KOD) |
*Engineered refers to the use of 5-methyl-isocytosine , which stabilizes the keto form via electron donation from the methyl group, reducing tautomerization frequency.
Expert Insight:
While hydrophobic pairs (dNaM) offer superior fidelity for replication (PCR), IsoC/IsoG remains superior for thermodynamic stability . If your application involves hybridization (e.g., molecular beacons, capture probes) rather than extensive replication, IsoC/IsoG is often the better choice due to its high
Part 3: Experimental Validation Protocols
Do not rely on manufacturer claims. You must validate orthogonality in your specific buffer/enzyme system.
Protocol 1: The "Dropout" PCR Challenge (Self-Validating)
This protocol uses a negative control to prove that the polymerase cannot extend the primer without the unnatural triphosphate.
Reagents:
-
Template: 50-mer oligo containing a central isoG .
-
Primers: Flanking regions.
-
Enzyme: Taq or Klenow (exo-).
-
dNTP Mix A: Natural dATP, dCTP, dGTP, dTTP.
-
dNTP Mix B: Naturals + d-isoCTP .
Workflow:
-
Setup: Prepare two parallel PCR reactions (Mix A vs. Mix B).
-
Cycling: Run 15-20 cycles. (Do not over-cycle; this forces misincorporation).
-
Analysis: Run products on a 2.5% Agarose gel or PAGE.
Interpretation (The Self-Validation):
-
Mix B (Positive): Strong band at expected size.
-
Mix A (Negative): NO BAND.
-
Failure Mode: If Mix A shows a band, your polymerase is misincorporating Thymine opposite the isoG template. Orthogonality is compromised.
Protocol 2: LC-MS Nucleoside Analysis (Quantitative Retention)
PCR bias can hide errors. Direct mass spectrometry is the only way to quantify exactly how much isoC remains after amplification.
Workflow:
-
Amplification: Perform PCR with d-isoCTP/d-isoGTP.
-
Purification: Spin column cleanup to remove free dNTPs (Critical).
-
Digestion:
-
Add Nuclease P1 (digests ssDNA/dsDNA to dNMPs).
-
Add Alkaline Phosphatase (dephosphorylates dNMPs to nucleosides).
-
Incubate 1h at 37°C.
-
-
Detection: LC-MS/MS (Triple Quadrupole).
-
Monitor transitions for d-isoC (Mass: 227.2 Da) and d-isoG (Mass: 267.2 Da).
-
Compare area-under-curve (AUC) of isoC vs. total Cytosine content.
-
Calculation:
Part 4: Visualization of Validation Workflow
Diagram 2: Orthogonality Validation Pipeline
References
-
Switzer, C., Moroney, S. E., & Benner, S. A. (1989). Enzymatic incorporation of a new base pair into DNA and RNA extends the genetic alphabet. Journal of the American Chemical Society.[1] Link
-
Johnson, S. C., et al. (2004). A third base pair for the polymerase chain reaction: inserting isoC and isoG.[2][3] Nucleic Acids Research. Link
-
Malyshev, D. A., et al. (2014). A semi-synthetic organism with an expanded genetic alphabet. Nature. Link
-
Hoshika, S., et al. (2019). Hachimoji DNA and RNA: A genetic system with eight building blocks. Science. Link
-
Sismour, A. M., & Benner, S. A. (2005). The use of thymidine analogs to improve the replication of an extra DNA base pair: a synthetic biological system. Nucleic Acids Research. Link
Sources
- 1. Improved synthesis of the unnatural base NaM, and evaluation of its orthogonality in in vitro transcription and translation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00121D [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sequence determination of nucleic acids containing 5-methylisocytosine and isoguanine: identification and insight into polymerase replication of the non-natural nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Photochemical Dynamics of Cytosine vs. Isocytosine
Executive Summary
This guide provides a rigorous photochemical comparison between the canonical nucleobase Cytosine (C) and its structural isomer Isocytosine (iC) . While these molecules share identical molecular weights and similar hydrogen-bonding capabilities, their excited-state dynamics differ fundamentally.
The Core Finding: Cytosine possesses an intrinsic "photoprotective" mechanism characterized by ultrafast internal conversion (<1 ps), effectively dissipating UV energy as heat. In contrast, Isocytosine (particularly the keto tautomer) exhibits excited-state energy barriers that prolong lifetimes, significantly increasing the quantum yield of triplet states and the subsequent risk of singlet oxygen generation (
Structural Basis & Tautomerism
The photochemical fate of these molecules is dictated by their tautomeric state at the moment of excitation. In aqueous biological environments, the keto-amino forms dominate, but the stability of these forms differs.
Tautomeric Equilibrium
-
Cytosine (C): Exists almost exclusively (>99%) in the keto-amino form in water. This tautomer is optimized for Watson-Crick base pairing and photostability.
-
Isocytosine (iC): Exhibits a more complex equilibrium. While the keto form is stable, the enol form is energetically accessible, particularly in non-polar pockets or gas-phase prebiotic scenarios.
DOT Diagram: Tautomeric Structures
The following diagram illustrates the structural shift between Cytosine and Isocytosine, highlighting the proton transfer sites that define their tautomers.
Figure 1: Structural relationship between Cytosine and Isocytosine tautomers.[1] Note the N1/N3 position shift defining the isomer.
Photochemical Dynamics: The "Safe" vs. "Risky" Pathways
The critical performance metric for a nucleobase is Excited State Lifetime (
Cytosine: The Barrierless Slide
Upon UV excitation (267 nm), Cytosine populates the
-
Mechanism:
-
Result: Energy is dissipated as heat within ~720 femtoseconds .
-
Triplet Yield: Negligible (< 0.1%).
Isocytosine: The Excited State Trap
The keto form of Isocytosine presents a distinct potential energy surface.
-
Mechanism: The path from the
minimum to the ground state CI is obstructed by an energy barrier.[2] -
Result: The molecule is "trapped" in the excited state for significantly longer (tens to hundreds of picoseconds depending on solvent).
-
Risk: This extended lifetime allows for Intersystem Crossing (ISC) to the Triplet State (
). Triplet states are long-lived (microseconds) and can transfer energy to molecular oxygen, creating cytotoxic singlet oxygen ( ).[3]
Comparative Data Table
| Property | Cytosine (Keto) | Isocytosine (Keto) | Implication |
| Excited State Lifetime ( | ~0.7 ps (Ultrafast) | ~50 - 500 ps (Delayed) | iC has 100x longer exposure window. |
| Decay Mechanism | Barrierless Conical Intersection | Barrier-inhibited Decay | C is self-healing; iC is metastable. |
| Triplet Yield ( | < 0.01 | Moderate to High | iC is a potential photosensitizer. |
| Photostability | Excellent | Compromised | C is superior for genetic storage. |
DOT Diagram: Jablonski Dynamics
This diagram contrasts the energy pathways. Note the "Trap" in Isocytosine leading to the Triplet state.
Figure 2: Comparative Jablonski diagram. Cytosine (left) recycles energy rapidly; Isocytosine (right) funnels energy into reactive Triplet states.
Experimental Validation Protocol
To validate these properties in your own lab, use Femtosecond Transient Absorption Spectroscopy (fs-TAS) . This technique resolves the time-dependent absorption changes of excited states.[4][5]
Protocol: fs-TAS for Nucleobase Dynamics
Objective: Measure and compare the excited state decay constants (
Reagents & Setup:
-
Solvent: Ultrapure water (buffered to pH 7.0) to ensure keto-tautomer dominance.
-
Concentration: ~1 mM (adjust for OD ~0.3-0.5 at pump wavelength).
-
Flow Cell: 1 mm path length quartz flow cell (prevents photodamage/accumulation).
Workflow Steps:
-
Excitation (Pump): Generate 267 nm pulses (approx. 100 fs duration) using a Ti:Sapphire laser with an OPA (Optical Parametric Amplifier). This mimics solar UV absorption.
-
Detection (Probe): Use a white light continuum (300 nm – 700 nm) generated by focusing the fundamental beam into a CaF
plate. -
Data Acquisition:
-
Set delay stage to scan from -1 ps to +100 ps.
-
Record
(change in absorbance).[5]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Critical Control: Measure solvent-only response (Cross-Phase Modulation) to define Instrument Response Function (IRF).
-
-
Analysis:
-
Perform Global Analysis using a sequential model (
or ). -
Extract Decay Associated Spectra (DAS).
-
Expected Results:
-
Cytosine: Signal decays to baseline within 1-2 ps.
-
Isocytosine: Residual signal persists >10 ps (indicating trapped state or triplet formation).
DOT Diagram: Experimental Workflow
Figure 3: Femtosecond Transient Absorption Spectroscopy setup for resolving ultrafast decay kinetics.
Implications for Drug Design & Synthetic Biology
Mutagenicity and Phototoxicity
Isocytosine's tendency to form triplet states makes it a Type II Photosensitizer . In a drug development context, incorporating isocytosine scaffolds into a lead compound increases the risk of UV-induced phototoxicity (skin irritation, DNA damage) compared to cytosine-based scaffolds.
Synthetic Genetic Polymers (XNA)
For researchers developing Hachimoji DNA or other expanded genetic alphabets:
-
Storage: Isocytosine-containing polymers require strict UV shielding.
-
Evolution: The lower photostability of iC supports the hypothesis that prebiotic selection filtered out iC in favor of C to protect early genetic material from the harsh UV environment of the early Earth.
References
-
Ultrafast Decay of Electronically Excited Singlet Cytosine via a
to State Switch. Source: Journal of the American Chemical Society (JACS) Link:[Link] -
Excited-State Dynamics of Cytosine Tautomers. Source: Journal of the American Chemical Society (JACS) Link:[Link]
-
Comparative study of the relaxation mechanisms of the excited states of cytosine and isocytosine. Source: Journal of Molecular Modeling Link:[Link]
-
Modelling Photoionisation in Isocytosine: Potential Formation of Longer-Lived Excited State Cations in its Keto Form. Source: Chemistry - A European Journal (via PMC) Link:[Link]
-
Femtosecond Intersystem Crossing in the DNA Nucleobase Cytosine. (Contextual comparison for triplet pathways) Source: Journal of Physical Chemistry Letters Link:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Elucidation of the Intersystem Crossing Mechanism in a Helical BODIPY for Low‐Dose Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nathan.instras.com [nathan.instras.com]
- 5. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
Structural and Thermodynamic Analysis: Isocytosine vs. Cytosine in DNA Duplexes
Executive Summary
This guide provides a rigorous structural comparison between the natural Cytosine (C) and its synthetic isomer Isocytosine (isoC) within DNA duplexes. While Cytosine forms the canonical Watson-Crick base pair with Guanine (G), Isocytosine is engineered to pair with Isoguanine (isoG) in Expanded Genetic Alphabet systems (such as AEGIS).
Key Takeaway: The isoC:isoG base pair is thermodynamically isoenergetic to the C:G pair, both utilizing three hydrogen bonds. However, they possess orthogonal hydrogen-bonding topologies (donor/acceptor patterns) that prevent cross-pairing.[1] The primary challenge in utilizing isoC is the keto-enol tautomerism of its partner (isoG) and itself, which can compromise replication fidelity if not managed through specific solvent conditions or polymerase selection.
Structural Mechanics: The Orthogonality Principle
The utility of Isocytosine lies in its ability to form a stable base pair that is sterically similar to C:G but chemically distinct. This "orthogonality" is achieved by shuffling the Hydrogen Bond (H-bond) Donor (D) and Acceptor (A) positions.
Hydrogen Bonding Topology
In the major groove-to-minor groove orientation, the H-bond patterns are inverted. This inversion prevents natural polymerases from misincorporating isoC opposite G, or C opposite isoG.
-
Cytosine (Natural): Presents a DAA pattern (Donor-Acceptor-Acceptor) to Guanine.
-
Isocytosine (Synthetic): Presents an AAD pattern (Acceptor-Acceptor-Donor) to Isoguanine.
Visualization of Orthogonality
The following diagram illustrates the specific atomic interfaces that create this exclusivity.
Caption: Comparative H-bond topology. Note the inversion of Donor/Acceptor sites in isoC (AAD) vs C (DAA).
Thermodynamic Performance & Stability[2]
When designing probes or primers containing isoC, it is critical to understand that while the bond strength is similar to C, the fidelity is more sensitive to environmental conditions.
Melting Temperature (Tm) Comparison
Experimental data indicates that isoC:isoG pairs contribute to duplex stability nearly identically to C:G pairs. Both are significantly more stable than A:T pairs due to the third hydrogen bond.
| Parameter | Cytosine : Guanine (C:G) | Isocytosine : Isoguanine (isoC:isoG) |
| H-Bonds | 3 | 3 |
| -1.9 to -2.5 (Context dependent) | -2.0 to -2.4 (Context dependent) | |
| Stability vs A:T | +5°C to +8°C per substitution | +4°C to +7°C per substitution |
| Fidelity Risk | Low (Stable Keto form) | High (Tautomeric shift) |
The Tautomerism Challenge
The "Achilles Heel" of the isoC/isoG system is tautomerism.[1]
-
Cytosine: Exists predominantly in the amino-keto form, ensuring high specificity for Guanine.
-
Isocytosine/Isoguanine: These bases have a higher propensity to shift to the enol form.
-
Risk:[2] In the enol form, isoG can mispair with Thymine (T), leading to transition mutations during PCR.
-
Mitigation: Use of specific polymerases (e.g., Titanium Taq) and non-standard nucleotides (e.g., 2-thio-T) can suppress these mispairings in synthetic biology applications.
-
Experimental Protocols
To validate the structural integrity of isoC-containing duplexes, standard DNA analysis workflows must be modified slightly to account for the chemical sensitivity of isobases.
Protocol A: Synthesis and Deprotection (Critical Step)
Unlike standard Cytosine, Isocytosine is sensitive to harsh deprotection conditions.
-
Synthesis: Use standard phosphoramidite chemistry.
-
Protecting Groups: Ensure the isoC phosphoramidite utilizes a protecting group compatible with mild deprotection (e.g., phenoxyacetyl or specific commercially available "UltraMild" groups).
-
Deprotection:
-
Standard C: Ammonium Hydroxide @ 55°C (Overnight).
-
IsoC:0.05 M Potassium Carbonate in Methanol (4-17 hours @ RT) OR AMA (Ammonium Hydroxide/Methylamine) for shorter times if compatible.
-
Warning: Avoid prolonged heating in strong ammonia, which can degrade isoC.
-
Protocol B: UV-Vis Thermal Denaturation ( Analysis)
Use this protocol to verify that your isoC modification provides the expected duplex stability.
Reagents:
-
Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA.
-
Oligos: 1.0 µM final concentration (equimolar amounts of Strand A and Strand B).
Procedure:
-
Degassing: Degas all buffers with Helium or vacuum filtration to prevent bubble formation during heating.
-
Annealing: Mix strands in buffer. Heat to 90°C for 5 minutes, then cool slowly (-1°C/min) to room temperature to ensure proper duplex formation without kinetic traps.
-
Ramp Settings:
-
Start: 15°C
-
End: 90°C
-
Ramp Rate: 0.5°C/min (Slower ramps are required for modified bases to ensure thermodynamic equilibrium).
-
Detection: Absorbance at 260 nm (A260).[3]
-
-
Data Analysis:
Validation Workflow
The following flowchart outlines the decision matrix for validating oligonucleotides containing isoC.
Caption: Quality control workflow ensuring chemical integrity and functional orthogonality of isoC oligos.
References
-
Switzer, C., Moroney, S. E., & Benner, S. A. (1993). Enzymatic recognition of the base pair between isocytidine and isoguanosine. Journal of the American Chemical Society. Link
-
Yang, Z., Hutter, D., Sheng, P., Sismour, A. M., & Benner, S. A. (2006). Artificially expanded genetic information system: a new base pair with an alternative hydrogen bonding pattern.[4] Nucleic Acids Research.[5] Link
-
Roberts, C., Bandaru, R., & Switzer, C. (1997). Theoretical and Experimental Study of Isocytosine Tautomerism. Journal of the American Chemical Society. Link
-
BenchChem. (2025).[1] Unraveling the Thermal Stability of Isocytosine-Isoguanine vs. Guanine-Cytosine Base Pairs. BenchChem Technical Guides. Link
-
TriLink BioTechnologies. (2024). Thermostability of Modified Oligonucleotide Duplexes. TriLink Technical Support. Link
Sources
In Silico Evaluation of Isocytosine and Emerging Unnatural Bases: A Comparative Technical Guide
Executive Summary: The Expanded Genetic Alphabet
The incorporation of unnatural base pairs (UBPs) into genomic material expands the chemical diversity of aptamers and protein therapeutics. Isocytosine (iC), a structural isomer of cytosine, represents the "first generation" of expanded genetic alphabets (AEGIS), typically paired with Isoguanine (iG). However, its application is frequently limited by tautomeric ambiguity , leading to polymerase misincorporation.
This guide provides a rigorous computational framework to compare iC against:
-
5-Methylisocytosine (5-Me-iC): A stabilized analog.
-
Hachimoji Bases (Z:P, S:B): An eight-letter system with optimized orthogonality.
-
Hydrophobic Bases (d5SICS:dNaM): A distinct class relying on van der Waals packing rather than hydrogen bonding.
Critical Analysis: Isocytosine vs. Alternatives
The Tautomeric Challenge (QM Analysis)
The primary failure mode of iC is its rapid equilibration between the amino-oxo (canonical) and imino-oxo (mutagenic) forms. In the imino form, the hydrogen bond donor/acceptor pattern changes from [Donor-Acceptor] to [Acceptor-Donor], causing mismatching with Guanine or Adenine.
Comparative Performance Matrix:
| Feature | Isocytosine (iC) | 5-Methyl-iC | Hachimoji (Z:P) | Hydrophobic (d5SICS) |
| Primary Interaction | 3 H-bonds (Watson-Crick like) | 3 H-bonds | 3 H-bonds | Hydrophobic Packing/Intercalation |
| Tautomeric Constant ( | High (~ | Moderate (Methyl stabilizes amino form) | Low (Designed for rigidity) | N/A (No H-bonds involved) |
| Helical Distortion (MD) | Minimal (B-DNA compatible) | Low (Methyl group fits major groove) | Low (Parameters optimized for B-form) | Moderate (Local intercalation step) |
| Polymerase Fidelity | Moderate (Requires engineered polymerases) | Improved vs. iC | High (Specific variants like Klenow exo-) | High (Requires specific polymerases) |
Thermodynamic Stability
Computational studies using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveal that while iC forms a stable pair with iG (
-
Causality: The lack of the C5-methyl group in native iC allows greater electron delocalization, stabilizing the imino tautomer.
-
Solution: 5-Me-iC introduces a hyperconjugative effect from the methyl group, which electronically disfavors the imino form and sterically excludes water from the major groove, reducing water-mediated proton transfer.
Computational Protocols
To rigorously evaluate these bases, we employ a self-validating workflow combining Quantum Mechanics (QM) for electronic properties and Molecular Dynamics (MD) for structural viability.
Protocol A: Tautomeric Equilibrium Assessment (DFT)
Objective: Calculate the relative free energy (
-
System Preparation: Build initial structures of amino-oxo and imino-oxo forms of the UBP.
-
Geometry Optimization:
-
Method: DFT (B3LYP or
B97X-D for dispersion correction). -
Basis Set: 6-311++G(2d,2p).
-
Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with
(water).
-
-
Frequency Calculation: Ensure no imaginary frequencies (minimum on PES) and calculate Zero-Point Energy (ZPE).
-
Single Point Energy Refinement:
-
Method: CCSD(T)/aug-cc-pVTZ (Gold standard for energy).
-
Why: DFT often underestimates barrier heights; Coupled Cluster provides the necessary accuracy for
prediction.
-
-
Output Analysis: Calculate Boltzmann distribution:
Validation: If , the base is likely too mutagenic for high-fidelity PCR without polymerase engineering.
Protocol B: Helical Stability & Dynamics (MD)
Objective: Determine if the UBP perturbs the B-DNA helix, which would stall the polymerase.
-
Parameterization:
-
Generate electrostatic potentials (ESP) using HF/6-31G*.
-
Fit charges using RESP (Restrained Electrostatic Potential).
-
Generate force field parameters (GAFF2 or parmbsc1) using antechamber (AmberTools).
-
-
System Setup:
-
Insert UBP into a dodecamer DNA duplex (e.g., 5'-CGCGAX TTCGCG-3').
-
Solvate in a truncated octahedral box (TIP3P water, 10Å buffer).
-
Neutralize with Na+ or K+ ions.
-
-
Equilibration (The "Self-Validating" Step):
-
Minimization: 5000 steps steepest descent, 5000 steps conjugate gradient.
-
Heating: 0 to 300K over 100 ps (NVT ensemble), weak restraints on DNA backbone (
kcal/mol·Å²). -
Density: 1 ns at 300K (NPT ensemble), relax restraints.
-
Validation: Check density converges to ~1.0 g/cm³.
-
-
Production Run:
-
Time: >100 ns (to observe local flipping or fraying).
-
Time step: 2 fs (using SHAKE algorithm).
-
-
Analysis:
-
Compute RMSD (Root Mean Square Deviation) of the backbone.
-
Hydrogen Bond Occupancy: Must be >80% for stable replication.
-
Stacking Energy: Calculate using MM-GBSA decomposition.
-
Visualizing the Mechanism
Diagram 1: Computational Assessment Workflow
This workflow illustrates the integration of QM and MD to validate a new base.
Caption: Integrated QM/MD workflow for vetting unnatural base pair candidates before synthesis.
Diagram 2: The Tautomeric Fidelity Failure Mode
This diagram details the specific mechanistic failure of Isocytosine compared to 5-Me-iC.
Caption: Mechanism of tautomeric shift in Isocytosine leading to mispairing, and the stabilizing role of methylation.
References
-
Szwenda, A. et al. (2019). Structure and stability of the non-canonical isocytosine–isoguanine base pair. ResearchGate.[1]
-
Hoshika, S. et al. (2019). Hachimoji DNA and RNA: A genetic system with eight building blocks. Science/NIH.
-
Fedotova, Y. V. & Kovaleva, N. A. (2020). DFT Study on tautomerism of cytosine and its derivatives.[1] ResearchGate.[1]
-
Babar, V. & Sharma, S. (2024). Detecting Hachimoji DNA: An Eight-Building-Block Genetic System with MoS2 and Janus MoSSe Monolayers. ACS Applied Materials & Interfaces.
-
Mittal, A. et al. (2023). Structural Properties of Hachimoji Nucleic Acids and Their Building Blocks: Comparison of Genetic Systems. ChemPhysChem/PubMed.
-
Malyshev, D. A. et al. (2014). A semi-synthetic organism with an expanded genetic alphabet. Nature. (Context for hydrophobic bases d5SICS).
Sources
Validating Isocytosine (iC) for High-Resolution DNA-Protein Interaction Studies
Executive Summary
In the study of DNA-protein interactions, specificity is governed by the unique hydrogen bond donor/acceptor patterns presented in the major and minor grooves. Isocytosine (iC), a structural isomer of cytosine, serves as a powerful "atomic mutagenesis" tool. Unlike standard site-directed mutagenesis which alters the protein, iC alters the DNA substrate, allowing researchers to probe specific contact points without disrupting the protein's native folding or stability.
This guide validates the use of iC as a high-fidelity probe for dissecting protein-DNA interfaces and as a component of Artificially Expanded Genetic Information Systems (AEGIS). We compare it against conventional alternatives and provide self-validating protocols to ensure experimental rigor.
Mechanistic Foundation: The Hydrogen Bond Swap
To understand why iC works, one must visualize the hydrogen bonding interface. Natural Cytosine (C) presents a specific chemical signature to the major groove. Isocytosine (iC) rearranges these functional groups while maintaining the pyrimidine scaffold.
The "Orthogonality" Principle
In the AEGIS context, iC is typically paired with Isoguanine (iG).[1] This pair creates a third, stable base pair orthogonal to C:G and A:T.
-
Natural Cytosine (C): Presents a Donor-Acceptor-Acceptor (DAA) pattern (N4-amino, N3, O2-keto).
-
Isocytosine (iC): Presents an Acceptor-Donor-Donor (ADD) pattern (O2-keto, N3-H, C2-amino) when in the proper tautomeric form.
This inversion of the hydrogen bonding pattern allows iC to:
-
Disrupt Binding: If a protein requires a specific donor at position 4 (like Cytosine), iC (acceptor at position 4) will abolish binding, confirming the contact.
-
Create New Specificity: In SELEX applications, iC allows the evolution of aptamers with higher information density.
Diagram 1: Molecular Mechanism of iC vs. C
Caption: Comparison of Hydrogen Bond patterns. C:G presents a DAA:ADD interface. iC:iG inverts this to ADD:DAA. A protein evolved to bind C will face steric or electrostatic repulsion when encountering iC, validating the specific contact point.
Comparative Analysis: iC vs. Alternatives
Isocytosine is not the only tool for probing DNA. Below is an objective comparison with other common analogs.
| Feature | Isocytosine (iC) | 5-Methylcytosine (5mC) | Inosine (I) | Deoxyuridine (dU) |
| Primary Modification | H-bond Donor/Acceptor Swap | Steric/Hydrophobic addition (Methyl) | Loss of C2 Amino group | Loss of C5 Methyl group |
| Major Groove Impact | High (Inverts polarity) | Medium (Adds bulk, no H-bond change) | Medium (Loss of contact) | Low (Mimics Thymine) |
| Pairing Partner | Isoguanine (iG) | Guanine (G) | Cytosine (C) / Wobble | Adenine (A) |
| Key Application | Probing H-bond specificity; AEGIS | Epigenetic studies; Steric probing | Universal base; Probing N2 contacts | Probing hydrophobic contacts |
| Limitation | Tautomerism (pH sensitive) | Biologically common (may be recognized) | Low thermodynamic stability | Low discrimination |
Critical Limitation: Tautomerism
Unlike Cytosine, iC exists in a tautomeric equilibrium between the amino-oxo (desired) and imino-oxo forms.
-
Impact: The minor tautomer can mispair with Thymine or Uracil, leading to transition mutations during PCR if not controlled.
-
Mitigation: Use specific polymerases (e.g., Titanium Taq) and controlled pH buffers (pH 7.0-7.5) as detailed in the protocols below [1].
Experimental Validation Protocols
To trust iC data, you must first validate that the base is incorporated and functioning as expected.
Protocol A: Thermodynamic Validation (Melting Temperature)
Objective: Confirm that iC is forming specific hydrogen bonds with iG and not non-specific interactions with G.
Materials:
-
Oligonucleotide X containing iC.
-
Complement Y1 (with iG), Y2 (with G), Y3 (with A).
-
Buffer: 10 mM Na₂HPO₄, 100 mM NaCl, 1 mM EDTA, pH 7.0.
Step-by-Step:
-
Preparation: Dilute oligos to 1.0 µM in Buffer.
-
Annealing: Mix equimolar amounts of X and respective Complements (Y1, Y2, Y3). Heat to 95°C for 5 min, cool slowly to 20°C (1°C/min) to ensure thermodynamic equilibrium.
-
Measurement: Record Absorbance (260 nm) while heating from 20°C to 90°C at 0.5°C/min.
-
Analysis: Calculate
using the first derivative method. -
Validation Criteria:
- (High Stability).
- (Destabilized by >10°C due to donor-donor clash).
-
If
is high, your iC may be tautomerizing or degrading.
Protocol B: Enzymatic "Star Activity" Protection
Objective: Prove that iC disrupts specific protein contacts using a Restriction Enzyme (RE) as a proxy.
Concept: A Restriction Enzyme (e.g., SmaI, recognition site CCCGGG) requires specific contacts with Cytosine. Replacing one C with iC should block cleavage.
Step-by-Step:
-
Substrate Design: Synthesize a 50bp duplex containing the SmaI site.
-
Control: ...CCCGGG...
-
Test: ...C(iC)CGGG...
-
-
Reaction: Incubate 1 µg of duplex with 10 units of SmaI in CutSmart Buffer at 25°C for 1 hour.
-
Visualization: Run on a 20% Polyacrylamide Gel (PAGE).
-
Result Interpretation:
-
Control: Two bands (cleavage products).
-
Test (iC): One band (intact duplex).
-
Causality: The enzyme could not establish the H-bond network required for catalysis, confirming iC's ability to probe specific contacts.
-
Advanced Application: AEGIS-SELEX
The most powerful application of iC is in Systematic Evolution of Ligands by Exponential Enrichment (SELEX) . By adding iC and iG to the library, the "genetic alphabet" expands to 6 letters, increasing the structural diversity of aptamers.
Diagram 2: AEGIS-SELEX Workflow
Caption: AEGIS-SELEX cycle. The inclusion of iC/iG allows the library to fold into unique structures not possible with standard DNA. Note that sequencing requires specific conversion steps as standard sequencers may misread iC.
References
-
Switzer, C. Y., Moroney, S. E., & Benner, S. A. (1993). Enzymatic recognition of the base pair between isocytidine and isoguanosine.[2] Biochemistry, 32(39), 10489-10496.[2]
-
Roberts, C., Bandaru, R., & Switzer, C. (1997). Theoretical and Experimental Study of Isoguanine and Isocytosine: Base Pairing in an Expanded Genetic System.[3] Journal of the American Chemical Society, 119(20), 4640-4649.
-
Biondi, E., & Benner, S. A. (2018). Artificially Expanded Genetic Information Systems for New Aptamer Technologies. Biomedicines, 6(2), 53.
-
Sefah, K., et al. (2014). In vitro selection with artificial expanded genetic information systems. Proceedings of the National Academy of Sciences, 111(4), 1449-1454.
Sources
Safety Operating Guide
Isocytosine (CAS 108-53-2) Proper Disposal Procedures
Executive Summary
Isocytosine (2-aminouracil) is a pyrimidine derivative commonly used as a reagent in nucleoside modification and pharmaceutical synthesis.[1][2][3] While often classified as "non-hazardous" for transport (non-DOT regulated), it functions as a bioactive scaffold.[2] Do not dispose of Isocytosine in municipal waste.
The standard for professional research environments is High-Temperature Incineration .[1][2] This guide outlines the segregation, packaging, and handoff protocols to ensure complete thermal destruction, preventing environmental accumulation of nitrogen heterocycles.[2]
Part 1: Chemical Profile & Hazard Assessment
To dispose of a chemical safely, you must understand its reactivity.[2] Isocytosine is a stable solid, but its structure dictates specific incompatibilities.
The "Why" Behind the Protocol
Isocytosine is a base.[2][4] Its pyrimidine ring contains nitrogen atoms that can protonate.[1][2]
-
Causality: Because it is a weak base, mixing it with strong acids can generate heat.[1][2] Mixing with strong oxidizers (e.g., permanganates, peroxides) can lead to rapid oxidation or fire.[2]
-
Environmental Impact: Although not P-listed (acutely toxic), pyrimidines are precursors to biological molecules.[1][2] Uncontrolled release into water systems is chemically irresponsible.[1][2] Incineration ensures the ring structure is broken down into basic oxides (
).[2]
Physical & Chemical Data for Disposal
| Property | Value | Operational Implication |
| CAS Number | 108-53-2 | Use this for waste tagging (not the name alone).[1][2] |
| Physical State | White Crystalline Solid | High dust potential; use powder funnels.[1][2] |
| Solubility | Soluble in DMSO, DMF, hot water | Liquid waste often contains these organic solvents.[2] |
| Melting Point | >270°C | Will not melt in standard trash; requires industrial incineration.[1][2] |
| Reactivity | Incompatible with Strong Oxidizers | NEVER place in a waste container with oxidizers.[1][2][5] |
Part 2: Pre-Disposal Handling (The Self-Validating System)
A self-validating system means the workflow prevents errors before they happen.[1][2] We achieve this through Segregation and Standardized Labeling .[1][2]
Segregation Rules
-
Stream A (Solid): Pure Isocytosine powder or contaminated disposables (weigh boats, gloves).[2]
-
Stream B (Liquid): Reaction mixtures (e.g., Isocytosine dissolved in DMSO or DMF).[2]
-
Stream C (Sharps/Glass): Broken vials or pipettes contaminated with Isocytosine.[1][2]
CRITICAL RULE: Never mix Isocytosine waste with oxidizing acids (Nitric, Perchloric) or strong oxidizers.[2]
Personal Protective Equipment (PPE) Matrix
| Protection Type | Specification | Reason |
| Respiratory | N95 or Fume Hood | Prevents inhalation of fine particulate dust.[1][2] |
| Dermal | Nitrile Gloves (Min 0.11mm) | Standard protection against organic solids.[2] |
| Ocular | Safety Glasses w/ Side Shields | Prevents irritation (H319).[2] |
Part 3: Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid (Expired/Excess Reagent)[1][2]
-
Step 1: Locate a wide-mouth HDPE (High-Density Polyethylene) waste container.[1][2]
-
Step 2: Transfer the solid using a powder funnel to minimize dust generation.[1][2] Do not dump directly from height.[2]
-
Step 3: Tag the container immediately.
-
Step 4: Seal cap tightly.[1][2] Wipe the exterior with a damp paper towel (dispose of towel as solid waste).
Scenario B: Disposal of Liquid Reaction Mixtures
-
Step 1: Identify the primary solvent (e.g., DMSO, DMF, Methanol).[1][2]
-
Step 2: Select a waste container compatible with the solvent (Glass or HDPE are usually safe for these).[2]
-
Step 3: Pour mixture into the container, leaving 10% headspace for expansion.
-
Step 4: Tag the container.
Scenario C: Empty Containers
-
Triple Rinse Rule: If the container held pure Isocytosine:
Part 4: Workflow Visualization
The following diagram illustrates the decision logic for Isocytosine waste streams.
Figure 1: Decision tree for segregating Isocytosine waste streams to ensure compliance and safety.
Part 5: Emergency Response (Spills)
Even with perfect protocols, spills occur.[2]
-
Assess: Is it powder or liquid?
-
Powder Spill:
-
Liquid Spill:
References
-
Thermo Fisher Scientific. (2021).[1][2] Safety Data Sheet: Isocytosine. Retrieved from [1][2]
-
TCI Chemicals. (2018).[1][2] Safety Data Sheet: Isocytosine (I0814). Retrieved from [1][2]
-
PubChem. (n.d.).[1][2] Isocytosine Compound Summary. National Library of Medicine.[1][2] Retrieved from [1][2]
-
U.S. EPA. (2023). Hazardous Waste Generators: Managing Your Waste. Retrieved from [1][2]
Sources
- 1. lookchem.com [lookchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Isocytosine | 108-53-2 [chemicalbook.com]
- 4. Biologically relevant oxidants and terminology, classification and nomenclature of oxidatively generated damage to nucleobases and 2-deoxyribose in nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.ca [fishersci.ca]
- 6. fishersci.com [fishersci.com]
A Researcher's Guide to the Safe Handling of Isocytosine
Isocytosine, a structural isomer of the nucleobase cytosine, is a crucial compound in the study of unnatural nucleic acid analogues and has applications in the synthesis of antiviral compounds.[1] While its utility in the laboratory is significant, a thorough understanding of its hazard profile is paramount for the safety of researchers and the integrity of experimental outcomes. This guide provides a detailed protocol for the safe handling of isocytosine, grounded in established safety principles and regulatory standards.
Understanding the Risks: Hazard Identification and Analysis
Isocytosine presents several health hazards that necessitate careful handling. According to its Safety Data Sheet (SDS), isocytosine is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Skin Irritation: May cause skin irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[4]
The primary routes of exposure are inhalation of dust particles, direct contact with skin and eyes, and ingestion.[5] Chronic exposure or a single significant exposure without proper protective measures can lead to adverse health effects. Therefore, a multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential.
Core Directive: Personal Protective Equipment (PPE)
The consistent and correct use of PPE is the most critical barrier between the researcher and the chemical. The following table summarizes the required PPE for handling isocytosine, with detailed explanations for the necessity of each component.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves | Provides a primary barrier against skin contact. Nitrile gloves offer good resistance to a wide range of chemicals. |
| Eye and Face Protection | Safety glasses with side shields or a full-face shield | Protects the eyes from splashes and airborne dust particles, which can cause serious irritation.[2][3] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Recommended when handling the powder outside of a ventilated enclosure to prevent inhalation of dust particles.[4] |
Operational Plan: A Step-by-Step Guide to Handling Isocytosine
Adherence to a strict operational plan minimizes the risk of exposure and ensures the safe execution of experiments involving isocytosine.
1. Preparation and Engineering Controls:
-
Designated Work Area: All work with solid isocytosine should be conducted in a designated area, such as a chemical fume hood or a containment ventilated enclosure, to minimize the generation and spread of dust.
-
Ventilation: Ensure adequate ventilation in the laboratory.[2] Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[2]
-
Pre-use Inspection: Before handling, visually inspect the container for any damage or leaks.
2. Handling Procedure:
The following diagram illustrates the standard workflow for safely handling isocytosine in a laboratory setting.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
